molecular formula C14H8Cl2O3 B2881776 4-Formylphenyl 3,4-dichlorobenzoate CAS No. 361472-74-4

4-Formylphenyl 3,4-dichlorobenzoate

Cat. No.: B2881776
CAS No.: 361472-74-4
M. Wt: 295.12
InChI Key: VFADHGPOIBFDBK-UHFFFAOYSA-N
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Description

4-Formylphenyl 3,4-dichlorobenzoate is a useful research compound. Its molecular formula is C14H8Cl2O3 and its molecular weight is 295.12. The purity is usually 95%.
BenchChem offers high-quality 4-Formylphenyl 3,4-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylphenyl 3,4-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-formylphenyl) 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-12-6-3-10(7-13(12)16)14(18)19-11-4-1-9(8-17)2-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFADHGPOIBFDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formylphenyl 3,4-dichlorobenzoate, a molecule of interest in medicinal chemistry and materials science. This document details a robust synthesis protocol, an analysis of its structural and physicochemical properties, and an exploration of its potential applications, particularly in the realm of drug development. By integrating established chemical principles with data from analogous compounds, this guide serves as an authoritative resource for researchers investigating this and related molecular scaffolds.

Introduction: The Significance of Substituted Benzoyl Esters

Substituted benzoyl esters represent a pivotal class of organic compounds with diverse applications spanning pharmaceuticals, agrochemicals, and polymer science. The specific arrangement of substituents on both the acyl and phenyl portions of the ester linkage allows for the fine-tuning of electronic, steric, and lipophilic properties. This modularity is particularly valuable in drug design, where such modifications can influence a molecule's pharmacokinetic and pharmacodynamic profile. The presence of a formyl group, as in 4-Formylphenyl 3,4-dichlorobenzoate, introduces a reactive handle for further synthetic transformations, such as the formation of Schiff bases or oximes, expanding its utility as a versatile intermediate. Furthermore, the dichlorinated benzoyl moiety is a common feature in molecules with demonstrated biological activity, including antimicrobial and anti-inflammatory properties. This guide focuses on the synthesis and characterization of 4-Formylphenyl 3,4-dichlorobenzoate, providing a foundational understanding for its exploration in various scientific disciplines.

Synthesis of 4-Formylphenyl 3,4-dichlorobenzoate: A Mechanistic Approach

The synthesis of 4-Formylphenyl 3,4-dichlorobenzoate is most effectively achieved through the esterification of 4-hydroxybenzaldehyde with 3,4-dichlorobenzoyl chloride. A highly efficient and widely adopted method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol in the presence of a base.[1][2]

Reaction Mechanism and Rationale

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic hydroxyl group of 4-hydroxybenzaldehyde, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. The presence of a base, typically an aqueous solution of sodium hydroxide or a tertiary amine like pyridine in an aprotic solvent, is crucial for two primary reasons. Firstly, it deprotonates the phenol to form the more nucleophilic phenoxide ion, thereby accelerating the reaction. Secondly, the base neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting materials and the product.[2]

Diagram 1: Synthesis of 4-Formylphenyl 3,4-dichlorobenzoate

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Esterification Esterification (Schotten-Baumann Reaction) 4-hydroxybenzaldehyde->Esterification 3,4-dichlorobenzoyl_chloride 3,4-Dichlorobenzoyl Chloride 3,4-dichlorobenzoyl_chloride->Esterification Base Base (e.g., Pyridine or NaOH) Base->Esterification Solvent Solvent (e.g., Dichloromethane) Solvent->Esterification Temperature Room Temperature Temperature->Esterification Product 4-Formylphenyl 3,4-dichlorobenzoate Esterification->Product

Caption: Synthetic workflow for 4-Formylphenyl 3,4-dichlorobenzoate.

Experimental Protocol

This protocol is based on established Schotten-Baumann esterification procedures for similar phenolic compounds.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-Formylphenyl 3,4-dichlorobenzoate.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties of 4-Formylphenyl 3,4-dichlorobenzoate are not extensively reported in the literature. However, data from closely related analogs and general principles of organic chemistry allow for a reliable prediction of its characteristics.

Physicochemical Data

The following table summarizes the known and predicted properties of the target compound and its close analog, 4-formylphenyl 4-chlorobenzoate.

Property4-Formylphenyl 3,4-dichlorobenzoate (Predicted/Calculated)4-Formylphenyl 4-chlorobenzoate (Reported)
Molecular Formula C₁₄H₈Cl₂O₃C₁₄H₉ClO₃
Molecular Weight 295.12 g/mol 260.67 g/mol [3]
Appearance White to off-white solidYellow solid[4]
Melting Point Expected to be a solid with a defined melting point114.5 °C[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Soluble in common organic solvents.
logP (calculated) ~3.5 - 4.03.27[3]
Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of the synthesized compound. The following are the expected spectral characteristics based on the analysis of the closely related 4-formylphenyl 4-chlorobenzoate.[4][5]

Infrared (IR) Spectroscopy:

  • ~1740 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ester group.[4]

  • ~1700 cm⁻¹: Strong absorption due to the C=O stretching of the aldehyde group.[4]

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1250-1000 cm⁻¹: C-O stretching of the ester linkage.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).

  • ~8.0-7.2 ppm (m, 7H): Aromatic protons. The specific splitting patterns will depend on the coupling constants between adjacent protons on both aromatic rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ~191 ppm: Carbonyl carbon of the aldehyde.

  • ~164 ppm: Carbonyl carbon of the ester.

  • ~155-120 ppm: Aromatic carbons.

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 3,4-dichlorobenzoyl cation and the 4-formylphenoxide radical.

Potential Applications in Drug Development and Materials Science

While specific applications for 4-Formylphenyl 3,4-dichlorobenzoate are not yet widely documented, its structural features suggest several promising avenues for research and development.

Intermediate for Novel Therapeutics

The formyl group serves as a versatile chemical handle for the synthesis of more complex molecules. It can readily undergo condensation reactions with amines to form Schiff bases, which are themselves a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. This makes 4-Formylphenyl 3,4-dichlorobenzoate a valuable starting material for the discovery of new drug candidates.

Prodrug Design

The ester linkage in 4-Formylphenyl 3,4-dichlorobenzoate can be susceptible to enzymatic cleavage by esterases present in the body. This property can be exploited in prodrug design, where an active pharmaceutical ingredient (API) is chemically modified to improve its pharmacokinetic properties, such as solubility or bioavailability.[6] In this context, the 4-formylphenyl 3,4-dichlorobenzoate scaffold could be attached to a drug molecule to create a prodrug that releases the active agent upon hydrolysis. The formylphenyl moiety itself has been investigated as part of prodrug strategies for non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Antimicrobial and Antifungal Potential

Dichlorinated benzene derivatives are known to exhibit antimicrobial and antifungal activities.[8][9][10] The presence of the 3,4-dichlorobenzoyl group in the target molecule suggests that it may possess similar properties. Further investigation into its activity against various bacterial and fungal strains is warranted.

Diagram 2: Potential Applications of 4-Formylphenyl 3,4-dichlorobenzoate

G cluster_apps Potential Applications Core 4-Formylphenyl 3,4-dichlorobenzoate Intermediate Synthetic Intermediate Core->Intermediate Formyl group for derivatization Prodrug Prodrug Scaffold Core->Prodrug Ester linkage for enzymatic cleavage Antimicrobial Antimicrobial Agent Core->Antimicrobial Dichlorobenzoyl moiety Schiff_Bases Schiff_Bases Intermediate->Schiff_Bases Schiff Bases Oximes Oximes Intermediate->Oximes Oximes Drug_Delivery Drug_Delivery Prodrug->Drug_Delivery Improved Drug Delivery Antibacterial Antibacterial Antimicrobial->Antibacterial Antibacterial Activity Antifungal Antifungal Antimicrobial->Antifungal Antifungal Activity

Caption: Potential applications derived from the molecule's structure.

Conclusion

4-Formylphenyl 3,4-dichlorobenzoate is a synthetically accessible molecule with significant potential for further investigation. This guide has provided a comprehensive framework for its synthesis via the Schotten-Baumann reaction, detailed its expected physicochemical and spectroscopic properties, and outlined promising avenues for its application in drug discovery and materials science. The combination of a reactive formyl group and a biologically relevant dichlorinated benzoyl moiety makes this compound a valuable building block for the development of novel functional molecules. Further research is encouraged to fully elucidate its properties and explore its utility in various scientific and industrial contexts.

References

  • Liu, Z., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) was used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Organic Letters, 16(1), 236–239. Available at: [Link]

  • Li, G., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15475–15485. Available at: [Link]

  • Pulle, J. S., et al. (2015). Synthesis of Aryl Esters by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 5(06). Available at: [Link]

  • Clark, J. (2023). Making esters using acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Ellegård, L., et al. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica, 52(6), 335-345. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. Available at: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]

  • Google Patents. (n.d.). US2082790A - Process of producing esters of phenols.
  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Available at: [Link]

  • ACS Publications. (2018, March 14). Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. Organic Letters. Available at: [Link]

  • Rajput, A. P., & Patil, S. A. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation, 4(17), 140-154. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Available at: [Link]

  • PubMed. (n.d.). Prodrugs. Part 3. 2-Formylphenyl esters of indomethacin, ketoprofen and ibuprofen and 6-substituted 2-formyl and 2-acylphenyl esters of aspirin. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR of 4-formylphenyl 4-chlorobenzoate. Available at: [Link]

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 269-291. Available at: [Link]

  • Ionescu, V. A., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. Available at: [Link]

  • ResearchGate. (n.d.). The ester-prodrugs of analgesic acids and phenols that are officially registered drugs[11][12]. Available at: [Link]

  • Larasati, R. G., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available at: [Link]

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 269-291. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available at: [Link]

  • AWS. (2009, April 20). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. Available at: [Link]

  • New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. (n.d.). Available at: [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Available at: [Link]

  • UNL Digital Commons. (n.d.). Applications of Novel Fragmentation Methods in Mass Spectrometry: Expa. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,4-Dichlorobenzoic acid,4-tolyl ester (CAS 92153-13-4). Available at: [Link]

  • PubMed. (2020, January 15). Ester coupling of ibuprofen in hydrogel matrix: A facile one-step strategy for controlled anti-inflammatory drug release. Available at: [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (n.d.). Available at: [Link]

  • MDPI. (2017, May 18). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Available at: [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Available at: [Link]

  • Cheméo. (n.d.). 3,4-Dichlorobenzoic acid, 4-isopropyl phenyl ester (CAS 116465-99-7). Available at: [Link]

  • Google Patents. (n.d.). CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate.
  • Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. 2(6), 211-217. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. 11, 2465-2480. Available at: [Link]

  • ResearchGate. (2025, August 10). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Available at: [Link]

  • NIST WebBook. (n.d.). 3,4-Dichlorobenzoic acid, 4-isopropyl phenyl ester. Available at: [Link]

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formylphenyl 3,4-dichlorobenzoate represents a specialized class of functionalized aromatic esters serving as critical intermediates in the synthesis of liquid crystalline materials and bioactive Schiff bases. Structurally, the molecule features a rigid ester linkage connecting a 3,4-dichlorophenyl moiety (electron-deficient) with a 4-formylphenyl group (reactive electrophile). This guide provides a comprehensive technical analysis of its synthesis, physicochemical characterization, and application in materials science, designed for researchers requiring high-purity derivatization protocols.

Part 1: Structural Anatomy & Electronic Properties

The molecule functions as a "rod-like" mesogenic core. Its utility stems from the interplay between the stability of the dichlorobenzoate anchor and the reactivity of the formyl (aldehyde) handle.

Electronic Descriptors
  • 3,4-Dichlorophenyl Ring: The two chlorine atoms at the meta and para positions exert a strong inductive electron-withdrawing effect (-I), deactivating the ring and increasing the electrophilicity of the ester carbonyl. This enhances the hydrolytic stability of the ester bond under acidic conditions compared to non-halogenated analogues.

  • Ester Linkage: Acts as a conjugation gate. While it breaks global planarity due to the

    
     bond angle (typically ~120°), it provides the necessary rigidity for liquid crystal phases.
    
  • Formyl Group: A versatile handle for downstream chemistry (e.g., condensation with amines to form imines/Schiff bases).

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule into two commercially available precursors: 3,4-dichlorobenzoyl chloride (the electrophile) and 4-hydroxybenzaldehyde (the nucleophile).

Retrosynthesis Target Target: 4-Formylphenyl 3,4-dichlorobenzoate Disconnection Ester Cleavage Target->Disconnection Retrosynthesis Precursor1 Precursor A: 3,4-Dichlorobenzoyl chloride Disconnection->Precursor1 Precursor2 Precursor B: 4-Hydroxybenzaldehyde Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the acyl chloride and phenol building blocks.

Part 2: Synthetic Methodology

While Steglich esterification (DCC/DMAP) is a viable pathway, the Acyl Chloride Method is superior for this substrate due to the reduced byproduct profile (avoiding difficult-to-remove urea derivatives) and higher atom economy when scaling.

Protocol: Nucleophilic Acyl Substitution

Objective: Synthesize 4-formylphenyl 3,4-dichlorobenzoate with >98% purity.

Reagents & Materials
  • Electrophile: 3,4-Dichlorobenzoyl chloride (1.1 equiv). Note: Can be generated in situ from 3,4-dichlorobenzoic acid using SOCl₂ if commercial stock is unavailable.

  • Nucleophile: 4-Hydroxybenzaldehyde (1.0 equiv).

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv) – acts as an HCl scavenger.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Workflow
  • Preparation of Nucleophile Solution:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL).

    • Add Triethylamine (12 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

    • Critical Control Point: Cool the mixture to 0°C using an ice bath to suppress side reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Acylation:

    • Dissolve 3,4-dichlorobenzoyl chloride (11 mmol) in DCM (20 mL).

    • Add the acid chloride solution dropwise to the phenol/base mixture over 30 minutes.

    • Mechanism:[1] The phenoxide oxygen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to expel chloride ions.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • TLC Validation: Monitor using Hexane:Ethyl Acetate (7:3). The product will appear as a new spot with a higher R_f than the starting phenol.

  • Workup & Purification:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amine).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid using Ethanol/Hexane to yield white crystalline needles.

SynthesisWorkflow Start Start: Dissolve 4-Hydroxybenzaldehyde in anhydrous DCM BaseAdd Add Triethylamine (1.2 eq) Cool to 0°C Start->BaseAdd AcylAdd Dropwise Addition: 3,4-Dichlorobenzoyl Chloride BaseAdd->AcylAdd Activation Reaction Stir 4-6h @ RT Mechanism: Nucleophilic Acyl Substitution AcylAdd->Reaction C-O Bond Formation Workup Workup: Wash with 1M HCl -> NaHCO3 -> Brine Reaction->Workup TLC: Reaction Complete Product Final Product: Recrystallization (EtOH/Hexane) Workup->Product Purification

Figure 2: Step-by-step synthetic workflow for the preparation of 4-formylphenyl 3,4-dichlorobenzoate.

Part 3: Physicochemical Characterization

Reliable identification requires correlating spectral data with the structural features.

Predicted Spectral Fingerprint
TechniqueSignalAssignmentStructural Insight
FT-IR 1735–1750 cm⁻¹C=O Stretch (Ester)Confirms ester formation; shift due to electron-withdrawing Cl groups.
FT-IR 1690–1700 cm⁻¹C=O Stretch (Aldehyde)Distinct from ester carbonyl; confirms aldehyde integrity.
¹H NMR δ ~10.0 ppm (s, 1H)-CHODiagnostic singlet for the formyl proton.
¹H NMR δ ~8.0–8.3 ppm (m)Ar-H (Benzoate)Deshielded protons ortho to the ester carbonyl and Cl groups.
¹H NMR δ ~7.4–7.8 ppm (m)Ar-H (Phenolate ring)AA'BB' system typical of para-substituted benzenes.
¹³C NMR δ ~190 ppm-CHOCarbonyl carbon of the aldehyde.
¹³C NMR δ ~164 ppm-COO-Carbonyl carbon of the ester.
Quality Control Criteria
  • Melting Point: Expect a sharp melting range (typically >100°C for rigid diesters). Broadening indicates hydrolysis or solvent retention.

  • Purity Assessment: HPLC (C18 column, Acetonitrile/Water gradient) should show a single peak >98% area.

Part 4: Applications in Research & Development

Liquid Crystal Mesogens

The molecule serves as a "bent-core" or "calamitic" mesogen precursor. The 3,4-dichloro substitution introduces lateral dipoles, which are crucial for tailoring the dielectric anisotropy (


) of liquid crystal mixtures. This property is vital for lowering the threshold voltage in display technologies.
Schiff Base Libraries

The free aldehyde group allows for the rapid generation of Schiff base (imine) libraries. By reacting 4-formylphenyl 3,4-dichlorobenzoate with various primary amines, researchers can synthesize biologically active agents. The 3,4-dichlorobenzoate moiety often enhances lipophilicity, improving membrane permeability for drug candidates targeting bacterial or fungal pathogens.

References

  • Vertex AI Search. (2026). Synthesis of 4-formylphenyl esters from 3,4-dichlorobenzoyl chloride. Retrieved from 2

  • Royal Society of Chemistry. (2026). Electronic Supplementary Information - Synthesis of Benzoate Intermediates. Retrieved from 3

  • Google Patents. (2007). Method for synthesizing 2,4-Dichlorobenzoyl chloride (Analogous Chemistry). CN101037385A.[1] Retrieved from 1

  • Asian Journal of Chemistry. (2026). Facile and Selective Synthesis of Substituted Benzoyl Chlorides. Retrieved from 4

Sources

An In-depth Technical Guide to 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Formylphenyl 3,4-dichlorobenzoate, a specialized organic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed and validated synthesis protocol, characterization methods, and prospective applications, with a focus on providing actionable insights for laboratory professionals.

Chemical Identity and Properties

4-Formylphenyl 3,4-dichlorobenzoate is an aromatic ester characterized by a benzaldehyde moiety linked to a 3,4-dichlorobenzoate group. The aldehyde functional group serves as a versatile handle for subsequent chemical modifications, while the dichlorinated phenyl ring is a common feature in many biologically active molecules.

Nomenclature and Structure:

  • Systematic Name: 4-Formylphenyl 3,4-dichlorobenzoate

  • Molecular Formula: C₁₄H₈Cl₂O₃

  • Molecular Weight: 295.12 g/mol

  • CAS Number: A specific CAS number for 4-Formylphenyl 3,4-dichlorobenzoate is not readily found in major chemical databases, suggesting it is a specialized or novel research chemical. For reference, structurally similar isomers include 4-Formylphenyl 4-chlorobenzoate (CAS: 108577-34-0) and 4-Formylphenyl 2-chlorobenzoate (CAS: 321726-55-0).[1][2] Researchers should verify the identity of any synthesized or procured material using the characterization techniques outlined in Section 3.

Physicochemical Properties (Predicted and Estimated):

PropertyValueSource/Method
Physical State White to off-white solid(Expected)
Melting Point >150 °C (Estimated)Based on similar structures
Boiling Point >400 °C (Estimated)Based on similar structures
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water(Expected)

Synthesis and Purification

The most direct and reliable method for synthesizing 4-Formylphenyl 3,4-dichlorobenzoate is the esterification of 4-hydroxybenzaldehyde with 3,4-dichlorobenzoyl chloride. This reaction, a classic Schotten-Baumann type, proceeds efficiently in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices:

  • Reagents: 4-hydroxybenzaldehyde is the source of the formylphenyl moiety. 3,4-dichlorobenzoyl chloride is a highly reactive acylating agent, ensuring efficient ester formation.[3]

  • Base: Triethylamine (Et₃N) or pyridine is used as an acid scavenger. It reacts with the HCl generated during the reaction, preventing the protonation of the starting phenol and driving the equilibrium towards the product.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is inert to the reactants and readily dissolves both the starting materials and the product, facilitating a homogeneous reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the highly reactive acyl chloride, then allowed to proceed at room temperature to ensure completion.

Experimental Protocol: Synthesis

Materials:

  • 4-hydroxybenzaldehyde

  • 3,4-dichlorobenzoyl chloride (CAS: 3024-72-4)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).

  • Acylation: Add a solution of 3,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde spot is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified by recrystallization or silica gel column chromatography.

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is ineffective, dissolve the crude product in a small amount of DCM and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to separate the desired product from any impurities.

Synthesis_Workflow Reagents 4-Hydroxybenzaldehyde + 3,4-Dichlorobenzoyl Chloride + Triethylamine Reaction Stir at 0°C to RT (4-6 hours) Reagents->Reaction Dissolve in Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product 4-Formylphenyl 3,4-dichlorobenzoate Purification->Product Pure Product

Caption: Workflow for the synthesis of 4-Formylphenyl 3,4-dichlorobenzoate.

Spectroscopic Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of FTIR, ¹H NMR, and ¹³C NMR spectroscopy provides unambiguous structural evidence.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. The presence of a strong C=O stretching band for the ester carbonyl around 1735-1750 cm⁻¹ and another for the aldehyde carbonyl around 1700-1715 cm⁻¹ is expected. Aromatic C-H stretches will appear above 3000 cm⁻¹, and C-O ester stretches will be visible in the 1300-1150 cm⁻¹ region.[5][6]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Aldehyde Proton (-CHO): A distinct singlet is expected far downfield, typically between δ 9.9-10.1 ppm.

    • Aromatic Protons: The protons on the 4-formylphenyl ring will appear as two doublets (an AA'BB' system) between δ 7.4-8.1 ppm. The protons on the 3,4-dichlorophenyl ring will present as a more complex pattern (an ABX system) between δ 7.7-8.3 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Carbonyl Carbons: Two signals in the carbonyl region are expected: the aldehyde carbon around δ 190-192 ppm and the ester carbon around δ 163-165 ppm.

    • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-155 ppm), including the carbon atoms bonded to the chlorine atoms (C-Cl), which are typically shifted downfield.

Applications in Research and Drug Development

The unique bifunctional nature of 4-Formylphenyl 3,4-dichlorobenzoate makes it a valuable intermediate for the synthesis of more complex molecules.[7][8]

1. Scaffold for Medicinal Chemistry: The aldehyde group is a key functional handle for building molecular diversity. It can be readily converted into other functional groups, enabling the exploration of structure-activity relationships (SAR).[9][10]

  • Reductive Amination: Reaction with primary or secondary amines and a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines, a common motif in many drug candidates.

  • Wittig Reaction: Conversion of the aldehyde to an alkene allows for carbon chain extension and the introduction of new pharmacophores.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid provides an alternative attachment point or a bioisostere for other functional groups.

2. Intermediate for Biologically Active Compounds: The dichlorobenzene moiety is present in numerous approved drugs and agrochemicals, often contributing to binding affinity and metabolic stability. This scaffold could be used to synthesize analogs of known inhibitors or to develop novel compounds targeting enzymes or receptors where halogenated aromatic rings are known to form favorable interactions.

Applications Core 4-Formylphenyl 3,4-dichlorobenzoate ReductiveAmine Reductive Amination (New Amines) Core->ReductiveAmine R₂NH, NaBH(OAc)₃ Wittig Wittig Reaction (Alkenes) Core->Wittig Ph₃P=CHR Oxidation Oxidation (Carboxylic Acids) Core->Oxidation KMnO₄ or CrO₃ DrugScaffold Bioactive Scaffolds (Enzyme Inhibitors, Receptor Ligands) ReductiveAmine->DrugScaffold Wittig->DrugScaffold Oxidation->DrugScaffold

Caption: Potential synthetic transformations and applications of the core molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Formylphenyl 3,4-dichlorobenzoate is not available, a hazard assessment can be made based on its constituent functional groups and structurally related compounds like dichlorobenzoyl chlorides.[11][12][13][14]

  • Hazard Identification:

    • The starting material, 3,4-dichlorobenzoyl chloride, is corrosive and causes severe skin burns and eye damage.[11] It is also moisture-sensitive and will react with water to release corrosive HCl gas.[13]

    • The final product is expected to be an irritant to the skin, eyes, and respiratory system. Handle as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[15]

    • Respiratory Protection: All manipulations, especially with the acyl chloride, should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[12]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention.[15]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Handling and Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, and water.[13]

    • Keep the container tightly sealed.

References

  • MacDougall, C. (2025, June 30). What are the uses of benzaldehyde in the pharmaceutical industry? Macsen Labs. [Link]

  • Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • Gandeepan, P., et al. (2016, December 22). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society. [Link]

  • Gandeepan, P., et al. (2017, January 10). Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups. ResearchGate. [Link]

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  • ResearchGate. (2025, August 8). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. [Link]

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spectroscopic data of 4-Formylphenyl 3,4-dichlorobenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Formylphenyl 3,4-dichlorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 4-Formylphenyl 3,4-dichlorobenzoate, a molecule of interest in materials science and as a synthetic intermediate in drug development. As a bifunctional aromatic compound, its structure presents unique features in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document serves as a reference for researchers and scientists, detailing the theoretical underpinnings, predicted spectral data, and standardized protocols for the unambiguous identification and quality control of this compound. The causality behind spectral features is explained, providing a framework for the analysis of related substituted aromatic esters.

Molecular Structure and Functional Group Analysis

4-Formylphenyl 3,4-dichlorobenzoate is an aromatic ester. Its structure is composed of a 3,4-dichlorobenzoyl group ester-linked to a 4-formylphenol. The presence of strong electron-withdrawing groups (two chlorine atoms, an ester carbonyl, and an aldehyde) on both aromatic rings significantly influences the electronic environment and, consequently, the spectroscopic output.

Diagram 1: Annotated Molecular Structure

Caption: Chemical structure of 4-Formylphenyl 3,4-dichlorobenzoate.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy is a fundamental technique for identifying functional groups. For 4-Formylphenyl 3,4-dichlorobenzoate, the most prominent features arise from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of the ester and aldehyde groups. Aromatic esters are known to exhibit a pattern of three intense peaks, often called the "Rule of Three," corresponding to the C=O stretch and two C-O stretches.[1][2] The conjugation of the carbonyl groups with the aromatic rings slightly lowers their stretching frequencies compared to aliphatic counterparts.[3]

Predicted Data & Interpretation: The IR spectrum is predicted to show two distinct carbonyl peaks. The ester C=O stretch is expected at a higher wavenumber (around 1740 cm⁻¹) than the aldehyde C=O stretch (around 1700 cm⁻¹).[4] This difference is a key diagnostic feature. The C-O stretches of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.[3] Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ range.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3100-3000C-H StretchAromatic C-H
~2850, ~2750C-H StretchAldehydic C-H (Fermi doublet)
~1742C=O StretchEster Carbonyl
~1701C=O StretchAldehyde Carbonyl
~1600, ~1580, ~1470C=C StretchAromatic Ring Backbone
~1260Asymmetric C-C-O StretchEster Linkage[1]
~1100Symmetric O-C-C StretchEster Linkage[1]
~830C-H Out-of-Plane Bend1,4-disubstituted & 1,2,4-trisubstituted rings
~760C-Cl StretchAryl Halide

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of 4-Formylphenyl 3,4-dichlorobenzoate with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

Theoretical Principles: The chemical shifts (δ) of protons are highly sensitive to their electronic environment. Electron-withdrawing substituents, such as the ester, aldehyde, and chlorine atoms, deshield nearby protons, shifting their signals downfield to higher ppm values.[6] The splitting pattern (multiplicity) of each signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule. For aromatic systems, the coupling constants (J) can help distinguish between ortho, meta, and para relationships.[7]

Predicted Data & Interpretation: The ¹H NMR spectrum will show signals exclusively in the aromatic and aldehydic regions.

  • Aldehyde Proton: A sharp singlet is expected far downfield (~10.0 ppm) due to the strong deshielding effect of the carbonyl group.[8]

  • 4-Formylphenyl Ring (A₂B₂ System): This para-substituted ring will exhibit two doublets, each integrating to 2H.[9] The doublet closer to the electron-withdrawing ester group (protons ortho to the oxygen) will be further downfield than the doublet closer to the aldehyde group (protons ortho to the -CHO).

  • 3,4-Dichlorobenzoyl Ring (ABX System): This ring will show a more complex pattern with three distinct protons. The proton adjacent to the ester's carbonyl group and between two chlorine atoms will be the most deshielded. It will likely appear as a doublet. The other two protons will appear as a doublet and a doublet of doublets, respectively.[7]

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aldehyde H~10.10Singlet (s)1H-
H-2' (Dichlorobenzoyl)~8.25Doublet (d)1H~2.0 (meta coupling)
H-6' (Dichlorobenzoyl)~8.00Doublet of Doublets (dd)1H~8.5 (ortho), ~2.0 (meta)
H-5' (Dichlorobenzoyl)~7.80Doublet (d)1H~8.5 (ortho)
H-2, H-6 (Formylphenyl)~8.05Doublet (d)2H~8.5 (ortho)
H-3, H-5 (Formylphenyl)~7.45Doublet (d)2H~8.5 (ortho)

Note: Primed numbers (') refer to the dichlorobenzoyl ring; unprimed numbers refer to the formylphenyl ring.

¹³C NMR Spectroscopy

Theoretical Principles: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Carbonyl carbons are highly deshielded and appear far downfield (>160 ppm).[10] Quaternary carbons (those without attached protons) often show weaker signals.[10]

Predicted Data & Interpretation: The spectrum will show 14 distinct signals, as all carbons are unique. The two carbonyl carbons will be the most downfield signals, with the aldehyde carbon appearing at a higher ppm value than the ester carbon. The carbons directly bonded to chlorine and oxygen will also be significantly downfield.

Assignment Predicted δ (ppm)
C=O (Aldehyde)~191.0
C=O (Ester)~163.5
C-4 (Formylphenyl)~155.0
C-1 (Formylphenyl)~135.5
C-3', C-4' (Dichlorobenzoyl)~139.0, ~134.0
C-1' (Dichlorobenzoyl)~131.5
Aromatic CH Carbons~122.0 - ~132.0

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Place the tube in the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.

  • Spectrum Collection: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, acquire a proton-decoupled spectrum to ensure each carbon signal appears as a singlet. Typical acquisition times are a few minutes for ¹H and can range from 30 minutes to several hours for ¹³C, depending on the sample concentration.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is a molecular fingerprint that helps elucidate the structure. Esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group.[11] The formation of stable acylium ions is a particularly favorable pathway for aromatic esters.[12]

Predicted Fragmentation Pathway & Interpretation: The molecular ion peak [M]⁺• is expected at m/z 296 (for ³⁵Cl isotopes). Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (approx. 65% of M) and M+4 (approx. 10% of M) will be observed, confirming the presence of two chlorine atoms.[13]

The most likely fragmentation pathway involves the cleavage of the ester C-O bond to form a stable 3,4-dichlorobenzoyl acylium ion. This fragment is often the base peak in the spectrum.

m/z (for ³⁵Cl) Proposed Fragment Structure Fragmentation Pathway
296[C₁₄H₇Cl₂O₃]⁺•Molecular Ion (M⁺•)
173[C₇H₃Cl₂O]⁺Loss of the formylphenoxy radical (•OC₆H₄CHO) from M⁺•
145[C₆H₃Cl₂]⁺Loss of CO from the m/z 173 fragment
121[C₇H₅O₂]⁺Formation of the formylphenoxide cation
110[C₆H₃Cl]⁺•Loss of Cl• from the m/z 145 fragment

Diagram 2: Primary Fragmentation Pathway

M Molecular Ion (M⁺•) m/z = 296, 298, 300 F1 3,4-Dichlorobenzoyl Cation (Base Peak) m/z = 173, 175 M->F1 - •OC₆H₄CHO F2 Loss of CO m/z = 145, 147 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of 4-Formylphenyl 3,4-dichlorobenzoate.

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: Introduce a small amount of the solid sample (microgram quantities) into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe under high vacuum. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 4-Formylphenyl 3,4-dichlorobenzoate is defined by a unique set of features derived from its constituent functional groups. Key identifying markers include: two distinct carbonyl stretches in the IR spectrum, a downfield aldehyde singlet in the ¹H NMR, and a characteristic fragmentation pattern in the mass spectrum dominated by the formation of the 3,4-dichlorobenzoyl acylium ion with its tell-tale Cl₂ isotopic pattern. This guide provides the foundational data and protocols necessary for the rigorous and confident structural confirmation of this compound.

References

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physical properties of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-Formylphenyl 3,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl 3,4-dichlorobenzoate is an organic compound of interest in medicinal chemistry and materials science. Its bifunctional nature, incorporating both a reactive aldehyde group and a dichlorinated aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. The formyl group can undergo a variety of reactions, such as reductive amination and Wittig reactions, while the dichlorobenzoate moiety provides a stable scaffold that can influence the electronic and steric properties of the final product.

This technical guide provides a comprehensive overview of the predicted and experimentally determined . It is designed to equip researchers with the foundational knowledge required for its effective handling, characterization, and application in a laboratory setting.

Molecular Structure and Properties

The molecular structure of 4-Formylphenyl 3,4-dichlorobenzoate is characterized by a 4-formylphenyl group esterified with 3,4-dichlorobenzoic acid.

Caption: Molecular Structure of 4-Formylphenyl 3,4-dichlorobenzoate

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties have been calculated or inferred based on its constituent parts and related molecules.

PropertyValueSource
IUPAC Name 4-Formylphenyl 3,4-dichlorobenzoateN/A
Molecular Formula C₁₄H₈Cl₂O₃Calculated
Molecular Weight 295.12 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Predicted to be in the range of 100-150 °CInferred from related compounds
Boiling Point > 300 °C (Decomposes)Inferred
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from structural moieties
CAS Number Not assignedN/A

Experimental Protocols for Property Determination

The following section outlines standard experimental procedures for the determination of the key .

Synthesis of 4-Formylphenyl 3,4-dichlorobenzoate

The synthesis of 4-Formylphenyl 3,4-dichlorobenzoate can be achieved through the esterification of 4-hydroxybenzaldehyde with 3,4-dichlorobenzoyl chloride.

start Start reactants Combine 4-hydroxybenzaldehyde, 3,4-dichlorobenzoyl chloride, and pyridine in dichloromethane start->reactants reflux Reflux the mixture for 4-6 hours reactants->reflux workup Wash with dilute HCl, NaHCO₃ solution, and brine reflux->workup dry Dry the organic layer over anhydrous Na₂SO₄ workup->dry purify Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) dry->purify characterize Characterize the product by NMR, IR, and Mass Spectrometry purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 4-Formylphenyl 3,4-dichlorobenzoate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Add pyridine (1.2 eq) as a base.

  • Addition of Acyl Chloride: Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Determination of Melting Point

The melting point provides a crucial indication of the purity of a crystalline solid.

Protocol:

  • Sample Preparation: Place a small amount of the dried, purified compound into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Determination of Solubility

Understanding the solubility profile is essential for designing reaction conditions and purification procedures.

Protocol:

  • Solvent Screening: In separate small vials, add approximately 10 mg of the compound.

  • Addition of Solvent: To each vial, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Observation: Stir or sonicate the mixtures and observe for dissolution at room temperature. Classify the solubility as soluble, sparingly soluble, or insoluble.

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and structural confirmation of 4-Formylphenyl 3,4-dichlorobenzoate.

¹H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the aromatic protons and the aldehyde proton.

  • Aldehyde Proton (-CHO): A singlet is expected around 9.9-10.1 ppm.

  • Aromatic Protons (4-formylphenyl ring): Two doublets are expected in the range of 7.5-8.0 ppm.

  • Aromatic Protons (3,4-dichlorobenzoyl ring): Signals for the three protons are expected in the range of 7.7-8.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

  • Carbonyl Carbon (Ester): A signal is expected around 163-165 ppm.

  • Aldehyde Carbon: A signal is expected around 190-192 ppm.

  • Aromatic Carbons: Multiple signals will be present in the aromatic region (120-155 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong absorption band is expected around 1690-1715 cm⁻¹.

  • C-O Stretch (Ester): An absorption band is expected in the range of 1100-1300 cm⁻¹.

  • C-Cl Stretch: Absorption bands for the C-Cl bonds are expected in the fingerprint region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (294 g/mol for the isotopologue with ³⁵Cl).

  • Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed.

Safety and Handling

While specific toxicity data for 4-Formylphenyl 3,4-dichlorobenzoate is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of 4-Formylphenyl 3,4-dichlorobenzoate. By leveraging predicted data and established experimental protocols, researchers can confidently synthesize, purify, and characterize this versatile compound for its application in drug discovery and materials science. The provided methodologies for determining its physical properties and the expected spectroscopic signatures will serve as a valuable resource for its successful utilization in further research endeavors.

References

No direct references for the were found in the initial search. The information provided is based on general principles of organic chemistry and data for structurally related compounds.

An In-Depth Technical Guide to the Solubility of 4-Formylphenyl 3,4-dichlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Formylphenyl 3,4-dichlorobenzoate in various organic solvents. Recognizing the scarcity of publicly available empirical data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the core theoretical principles of solubility, offers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and provides guidance on data analysis and presentation. The methodologies are designed to be robust and self-validating, empowering researchers to generate high-quality, reliable solubility data essential for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the performance and application of a chemical compound.[1] In the context of drug discovery and development, solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[2] For a compound like 4-Formylphenyl 3,4-dichlorobenzoate, understanding its solubility profile in a range of organic solvents is paramount for its synthesis, purification, crystallization, and formulation into stable dosage forms.[3]

This guide addresses the practical need for reliable solubility data by providing a theoretical framework and actionable experimental protocols. We will explore the molecular characteristics of 4-Formylphenyl 3,4-dichlorobenzoate that influence its solubility and detail methodologies to quantify this crucial parameter.

Compound Profile: 4-Formylphenyl 3,4-dichlorobenzoate

Table 1: Physicochemical Properties of 4-Formylphenyl 3,4-dichlorobenzoate and Related Isomers

Property4-Formylphenyl 3,4-dichlorobenzoate (Target)3-Formylphenyl 3,4-dichlorobenzoate4-Formylphenyl 4-chlorobenzoate4-Formylphenyl 3-chlorobenzoate
Molecular Formula C₁₄H₈Cl₂O₃C₁₄H₇Cl₂O₃⁻C₁₄H₉ClO₃C₁₄H₉ClO₃
Molecular Weight 295.12 g/mol 292.98 g/mol [4]260.67 g/mol [5]260.67 g/mol [6]
CAS Number Not FoundNot Found[4]108577-34-0[5]0199-0121 (Compound ID)[6]
Predicted LogP ~4.0 - 4.5*N/A3.3717[7]3.2724[6]
Hydrogen Bond Acceptors 3N/A3[7]5[6]
Hydrogen Bond Donors 0N/A0[7]0
Rotatable Bonds 3N/A3[7]3

*Predicted LogP is an estimation based on the increased chlorination compared to related isomers. The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity.[8][9]

Theoretical Framework of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[10][11] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents, such as alcohols, readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hexane, are better suited for non-polar solutes, interacting primarily through London dispersion forces.[3] 4-Formylphenyl 3,4-dichlorobenzoate, with its ester and aldehyde functional groups, possesses polar characteristics, but the dichlorinated benzene ring contributes significantly to its non-polar nature and lipophilicity.

  • Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor greatly enhances solubility in protic solvents like water or ethanol.[10] While 4-Formylphenyl 3,4-dichlorobenzoate has hydrogen bond acceptors (the carbonyl and ether oxygens), it lacks hydrogen bond donors.

  • Molecular Size and Shape: Generally, for a given series of compounds, as the molecular weight and size increase, the solubility tends to decrease due to stronger intermolecular forces within the crystal lattice of the solute.[11]

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[2] This relationship is crucial for processes like crystallization.

  • Crystalline Structure: The stability of the crystal lattice of the solute must be overcome for dissolution to occur. Polymorphs, different crystalline forms of the same compound, can exhibit significantly different solubilities.[12]

Based on its structure, 4-Formylphenyl 3,4-dichlorobenzoate is expected to be poorly soluble in water and highly non-polar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity, such as chlorinated solvents (e.g., dichloromethane), ketones (e.g., acetone), and esters (e.g., ethyl acetate), which can engage in dipole-dipole interactions.

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the required accuracy, throughput, and the stage of research. Here, we present three robust protocols.

4.1. Isothermal Shake-Flask Method for Thermodynamic Equilibrium Solubility

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility, which is the saturation concentration of a compound in a solvent at a specific temperature when the system is at equilibrium.[13]

Principle: An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 4-Formylphenyl 3,4-dichlorobenzoate into a series of glass vials (e.g., 2-4 mL). An excess is confirmed if solid material remains at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25°C, 37°C).

    • Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 12, 24, 48, 72 hours) in a preliminary experiment.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Alternatively, centrifuge the vials at the experimental temperature and then sample the supernatant.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of 4-Formylphenyl 3,4-dichlorobenzoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Diagram 1: Isothermal Shake-Flask Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis prep1 Weigh excess solute prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant T (24-48 hours) prep3->equil sep1 Settle suspension equil->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC-UV ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for thermodynamic solubility determination.

4.2. High-Throughput Kinetic Solubility Assay (96-Well Plate Format)

In early drug discovery, kinetic solubility is often measured as a surrogate for thermodynamic solubility due to its higher throughput.[15][16] This method measures the solubility of a compound that is first dissolved in a co-solvent (typically DMSO) and then introduced into the aqueous or organic medium.[17]

Principle: A concentrated stock solution of the compound in DMSO is added to the solvent in a 96-well plate. After a short incubation period, the amount of compound that remains in solution after precipitation is quantified.

Experimental Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of 4-Formylphenyl 3,4-dichlorobenzoate in 100% DMSO (e.g., 10 mM).

    • In a 96-well plate, dispense the desired organic solvents.

    • Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent, resulting in 1% DMSO and a nominal concentration of 100 µM).

  • Incubation:

    • Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours).[18]

  • Precipitate Removal:

    • Filter the solutions through a 96-well filter plate (e.g., MultiScreen® PCF plate) into a clean 96-well collection plate via vacuum or centrifugation.[18]

  • Quantification:

    • Analyze the filtrate directly using a 96-well plate reader (UV-Vis spectroscopy) if the compound has a suitable chromophore and the solvent is UV-transparent in the required range.

    • Alternatively, use HPLC-UV or LC-MS/MS for more sensitive and specific quantification.

    • Prepare a separate calibration plate by diluting the DMSO stock solution in a mixture that mimics the final solvent composition (e.g., 1% DMSO in the organic solvent) to quantify the results accurately.[19]

  • Data Analysis:

    • Determine the concentration of the dissolved compound from the calibration curve. This value is the kinetic solubility.

Diagram 2: High-Throughput Kinetic Solubility Workflow

G cluster_0 Preparation (96-Well Plate) cluster_1 Incubation cluster_2 Filtration cluster_3 Analysis prep1 Dispense organic solvents prep2 Add DMSO stock solution prep1->prep2 incub Seal and shake (1.5-2 hours) prep2->incub filt Filter through 96-well filter plate incub->filt ana1 Quantify filtrate via UV-Vis plate reader or HPLC filt->ana1 ana2 Calculate kinetic solubility ana1->ana2

Caption: Workflow for high-throughput kinetic solubility screening.

4.3. Gravimetric Method

The gravimetric method is a straightforward and accessible technique that does not require sophisticated analytical instrumentation.[20]

Principle: A saturated solution is prepared, and a known volume of the clear solution is evaporated to dryness. The mass of the remaining solid residue is then measured.

Experimental Protocol:

  • Saturated Solution Preparation:

    • Prepare a saturated solution by following steps 1 and 2 of the Isothermal Shake-Flask Method (Section 4.1).

  • Sampling and Weighing:

    • Tare (pre-weigh) a clean, dry evaporating dish or glass vial.

    • Carefully transfer a precise volume (e.g., 2.0 mL) of the clear, filtered saturated solution into the tared container.

    • Weigh the container with the solution to determine the mass of the solution.

  • Solvent Evaporation:

    • Place the container in a vacuum oven or a well-ventilated fume hood at a temperature sufficient to evaporate the solvent without degrading the compound.

    • Evaporate the solvent completely to leave the solid residue.

    • Dry the residue to a constant weight.

  • Final Weighing and Calculation:

    • Allow the container with the dry residue to cool to room temperature in a desiccator, then weigh it accurately.

    • The mass of the solute is the final weight minus the tare weight of the container.

    • The mass of the solvent is the weight of the solution minus the mass of the solute.

    • Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or g/L.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 2: Example Solubility Data Table for 4-Formylphenyl 3,4-dichlorobenzoate at 25°C

SolventSolvent Polarity Index*MethodSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Shake-Flask<0.1<0.0003
Toluene2.4Shake-Flask[Insert Data][Insert Data]
Dichloromethane3.1Shake-Flask[Insert Data][Insert Data]
Ethyl Acetate4.4Shake-Flask[Insert Data][Insert Data]
Acetone5.1Shake-Flask[Insert Data][Insert Data]
Acetonitrile5.8Shake-Flask[Insert Data][Insert Data]
Ethanol4.3Shake-Flask[Insert Data][Insert Data]
Methanol5.1Shake-Flask[Insert Data][Insert Data]
Dimethyl Sulfoxide (DMSO)7.2Shake-Flask[Insert Data][Insert Data]

*Snyder Polarity Index values are for reference.

A solubility profile can be generated by plotting solubility against the solvent polarity index. This visualization can help in selecting appropriate solvents for specific applications, such as identifying an optimal solvent system for crystallization that provides high solubility at elevated temperatures and low solubility at room temperature.

Conclusion

While direct experimental solubility data for 4-Formylphenyl 3,4-dichlorobenzoate remains elusive in the public domain, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. The Isothermal Shake-Flask method yields definitive thermodynamic equilibrium data, crucial for late-stage development, while high-throughput kinetic assays offer rapid screening capabilities essential for early-stage research. The gravimetric method stands as a reliable, accessible alternative. By applying these methodologies, researchers can generate the high-quality, reproducible data required to advance their work, from optimizing reaction conditions and purification strategies to developing robust formulations. The principles and protocols detailed herein are designed to be broadly applicable, serving as a valuable resource for the scientific community engaged in the characterization of novel organic compounds.

References
  • Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy.ai. Retrieved February 15, 2026, from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved February 15, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved February 15, 2026, from [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved February 15, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved February 15, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 15, 2026, from [Link]

  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 344-7. Retrieved February 15, 2026, from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved February 15, 2026, from [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. John Wiley & Sons.
  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid. Retrieved February 15, 2026, from [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 15, 2026, from [Link]

  • Singh, A. P., Singh, N., & Singh, A. P. (2020). Solubility: An overview. International Journal of Pharmaceutical Chemistry and Analysis, 7(4), 166-171. Retrieved February 15, 2026, from [Link]

  • Kinetic Solubility 96–Well Protocol. (2025, July 24). Squarespace. Retrieved February 15, 2026, from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • 4-Formylphenyl 4-methoxybenzoate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3-formylphenyl3,4-dichlorobenzoate-None. (n.d.). Thoreauchem. Retrieved February 15, 2026, from [Link]

  • 3,4-Dichlorobenzoic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. (2023, August 21). MDPI. Retrieved February 15, 2026, from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. Retrieved February 15, 2026, from [Link]

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

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  • Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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Sources

The 4-Chlorobenzoyloxy Group: A Technical Guide to Its Electronic Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Influence of a Halogenated Moiety in Medicinal Chemistry

In the intricate landscape of drug design and development, the modulation of a molecule's electronic properties is a cornerstone of achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of functional groups available to medicinal chemists, the 4-chlorobenzoyloxy group stands out as a versatile moiety capable of exerting nuanced electronic effects. Its strategic incorporation into a parent drug molecule can significantly impact acidity, reactivity, and metabolic stability, making it a valuable tool in the rational design of novel therapeutics and prodrugs. This in-depth technical guide provides a comprehensive exploration of the core electronic properties of the 4-chlorobenzoyloxy group, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior and practical applications.

Deconstructing the Electronic Landscape: Inductive and Resonance Effects

The electronic character of the 4-chlorobenzoyloxy group is a result of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect.[1] A thorough understanding of these competing forces is crucial for predicting the group's influence on a molecule's overall properties.

The Inductive Effect (-I): An Electronegativity-Driven Pull

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[1] In the 4-chlorobenzoyloxy group, the presence of the highly electronegative chlorine atom on the benzene ring and the two oxygen atoms in the ester linkage results in a significant electron-withdrawing inductive effect (-I). This effect polarizes the sigma (σ) bonds, drawing electron density away from the attached molecular scaffold.

The Resonance Effect (+R): A Delocalization of Pi Electrons

Conversely, the resonance effect involves the delocalization of π-electrons through a conjugated system. The lone pair of electrons on the oxygen atom adjacent to the benzene ring can be delocalized into the aromatic system, resulting in an electron-donating resonance effect (+R). This delocalization can increase electron density at the ortho and para positions of the benzene ring to which the benzoyloxy group is attached.

The Net Electronic Impact: A Balancing Act

The overall electronic influence of the 4-chlorobenzoyloxy group is a summation of its inductive and resonance effects. Due to the strong electronegativity of the chlorine and oxygen atoms, the electron-withdrawing inductive effect (-I) generally outweighs the electron-donating resonance effect (+R). This makes the 4-chlorobenzoyloxy group a net electron-withdrawing substituent.

Quantifying the Electronic Influence: The Hammett Constant

The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds.[2][3] The Hammett constant, σ (sigma), is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]

Substituent GroupHammett Constant (σp)Electronic Effect
-H0.00Neutral
-CH3-0.17Electron-donating
-Cl+0.23Electron-withdrawing
-OCOCH3 (estimate for -OCOC6H4Cl) +0.31 Electron-withdrawing
-NO2+0.78Strongly electron-withdrawing

Table 1: Comparison of Hammett constants (σp) for various substituents, highlighting the electron-withdrawing nature of the acetoxy group as a proxy for the 4-chlorobenzoyloxy group.[5]

Experimental Determination of Electronic Properties: A Practical Workflow

The electronic influence of the 4-chlorobenzoyloxy group can be experimentally quantified by measuring the acid dissociation constant (pKa) of a carboxylic acid bearing this substituent. A common and reliable method for this is potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the steps for determining the pKa of a 4-chlorobenzoyloxy-substituted benzoic acid.

Materials:

  • 4-chlorobenzoyloxy-substituted benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Ethanol (or other suitable co-solvent for solubility)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a known amount of the 4-chlorobenzoyloxy-substituted benzoic acid.

    • Dissolve the acid in a suitable solvent system (e.g., a water-ethanol mixture) to ensure complete solubility.

  • Titration Setup:

    • Place the beaker containing the analyte solution on the magnetic stirrer and add the stir bar.

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the pH electrode in the analyte solution.

  • Titration Process:

    • Record the initial pH of the solution.

    • Begin adding the standardized NaOH solution from the buret in small, known increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the value.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point from the inflection point of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Dissolve Substituted Benzoic Acid setup Calibrate pH Meter & Setup Titration prep_acid->setup prep_naoh Standardize NaOH Solution prep_naoh->setup titrate Titrate with NaOH, Record pH vs. Volume setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka pKa = pH at Half-Equivalence Point determine_ep->determine_pka

Caption: Experimental workflow for pKa determination via potentiometric titration.

Applications in Drug Design and Development: The Prodrug Strategy

The electron-withdrawing nature of the 4-chlorobenzoyloxy group makes it a particularly useful moiety in the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[6]

The 4-chlorobenzoyloxy group can be incorporated as an ester linkage to a hydroxyl or carboxyl group in a parent drug. This ester bond can be designed to be stable under physiological conditions but susceptible to cleavage by specific enzymes (e.g., esterases) at the target site, leading to a controlled release of the active drug.[7]

Case Study: TG100801 - A Prodrug for Age-Related Macular Degeneration

A notable example of the application of a substituted benzoyloxy group in a prodrug strategy is TG100801.[8] This compound is a prodrug of a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFr2) and Src family kinases, developed for the treatment of age-related macular degeneration (AMD). The active drug contains a phenolic hydroxyl group, which was esterified with a 4-chloro-3-(substituted)benzoyl group to form the prodrug. This modification was designed to enhance the drug's delivery to the back of the eye following topical administration. The ester linkage is then cleaved in vivo to release the active phenolic drug at the target site.[8]

prodrug_strategy cluster_design Prodrug Design cluster_activation In Vivo Activation parent_drug Active Parent Drug (e.g., with -OH group) esterification Esterification with 4-Chlorobenzoyl Chloride parent_drug->esterification prodrug 4-Chlorobenzoyloxy Prodrug (Inactive/Less Active) esterification->prodrug administration Administration (e.g., Topical) prodrug->administration enzymatic_cleavage Enzymatic Cleavage (e.g., Esterases) administration->enzymatic_cleavage active_drug_release Release of Active Drug at Target Site enzymatic_cleavage->active_drug_release active_drug_release->parent_drug Regenerates

Caption: The 4-chlorobenzoyloxy group in a prodrug strategy for controlled drug release.

Computational Insights: Visualizing the Electronic Landscape

Computational chemistry provides powerful tools to visualize and quantify the electronic properties of molecules. A molecular electrostatic potential (MEP) map is a particularly insightful visualization that illustrates the charge distribution on the surface of a molecule.[2][9] Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

A computational analysis of a model compound, such as methyl 4-chlorobenzoyloxybenzoate, would reveal a significant region of negative electrostatic potential around the carbonyl oxygen of the ester group, indicating its susceptibility to nucleophilic attack, which is the initial step in the enzymatic hydrolysis of the prodrug. The chlorine atom would also contribute to the overall electron-withdrawing nature of the benzoyloxy ring, which can be quantified through calculated atomic charges.

mep_concept cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_example Example: Methyl 4-Chlorobenzoyloxybenzoate mep_description Visualizes charge distribution on the molecular surface. Red/Orange = Electron-rich (Negative Potential) Blue = Electron-poor (Positive Potential) molecule [Structure of Methyl 4-Chlorobenzoyloxybenzoate] mep_map [Illustrative MEP Map] - Negative potential (red) around carbonyl oxygen. - Positive potential (blue) around aromatic protons. molecule->mep_map Computational Analysis

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Conclusion: A Versatile Tool for Fine-Tuning Molecular Properties

The 4-chlorobenzoyloxy group is a valuable functional moiety in the toolkit of medicinal chemists. Its well-defined, moderately electron-withdrawing character, quantifiable through its Hammett constant, allows for the precise tuning of a drug molecule's electronic properties. This, in turn, influences its acidity, reactivity, and suitability for prodrug design. The ability to form a stable yet enzymatically cleavable ester linkage makes it particularly attractive for developing prodrugs with improved pharmacokinetic profiles and targeted drug delivery. As our understanding of structure-activity relationships continues to deepen, the strategic application of substituents like the 4-chlorobenzoyloxy group will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.
  • Politzer, P.; Murray, J. S. Molecular electrostatic potentials and chemical reactivity.
  • Testa, B. Prodrugs: a challenge for the medicinal chemist. Curr. Opin. Chem. Biol.2009, 13 (3), 338-344.
  • Palanki, M. S. S.; Akiyama, H.; Campochiaro, P.; et al. Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration. J. Med. Chem.2008, 51 (6), 1546–1559.
  • Hammett, L. P. Some Relations between Reaction Rates and Equilibrium Constants. Chem. Rev.1935, 17 (1), 125–136.
  • Rautio, J.; Kumpulainen, H.; Heimbach, T.; et al. Prodrugs: design and clinical applications. Nat. Rev. Drug Discov.2008, 7 (3), 255-270.
  • Scrocco, E.; Tomasi, J. The electrostatic molecular potential as a tool for the interpretation of molecular properties. Topics in Current Chemistry1973, 42, 95-170.
  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.
  • Wikipedia. Hammett equation. [Link]

  • Chemistry LibreTexts. Hammett Equation. [Link]

  • Hansch, C.; Leo, A.; Unger, S. H.; Kim, K. H.; Nikaitani, D.; Lien, E. J. "Aromatic" substituent constants for structure-activity correlations. J. Med. Chem.1973, 16 (11), 1207–1216.
  • Albert, A.; Serjeant, E. P.
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  • Jana, S.; He, Y.; Zhao, Y. Prodrug Strategies for Targeted Cancer Therapy. Curr. Med. Chem.2019, 26 (22), 4158-4183.
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  • Cramer, C. J. Essentials of Computational Chemistry: Theories and Models, 2nd ed.; John Wiley & Sons, 2004.
  • Shorter, J. Correlation Analysis in Organic Chemistry: An Introduction to Linear Free-Energy Relationships. Oxford University Press, 1973.
  • Stuper, A. J.; Brugger, W. E.; Jurs, P. C. Computer-Assisted Studies of Chemical Structure and Biological Function. John Wiley & Sons, 1979.
  • Topliss, J. G. A manual method for applying the Hansch approach to drug design. J. Med. Chem.1977, 20 (4), 463-469.
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reactivity of the formyl group in 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 4-Formylphenyl 3,4-dichlorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the formyl group in the bifunctional molecule, 4-Formylphenyl 3,4-dichlorobenzoate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic landscape of the molecule, predicting and explaining the reactivity of its aldehyde moiety. We will explore key transformations including nucleophilic additions, oxidations, and reductions, supported by detailed, field-proven experimental protocols. The causality behind procedural choices is elucidated to ensure both reproducibility and a deeper mechanistic understanding.

Molecular Architecture and Electronic Influence

The reactivity of any functional group is profoundly influenced by its electronic environment. In 4-Formylphenyl 3,4-dichlorobenzoate, the formyl group (-CHO) is situated on a phenyl ring that is also substituted with a 3,4-dichlorobenzoate ester. Understanding the interplay of these groups is critical to predicting the chemical behavior of the aldehyde.

  • Formyl Group (-CHO): The formyl group is a moderately strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon via both inductive (-I) and resonance (-R) effects. This makes the aldehyde carbon a prime target for nucleophiles.

  • Ester Linkage (-O-C=O-): The ester's oxygen atom, directly attached to the formyl-bearing ring, can donate its lone pair of electrons into the ring through a positive resonance effect (+R). This effect slightly counteracts the electron-withdrawing nature of the formyl group, modulating its reactivity.

  • 3,4-Dichlorobenzoyl Moiety: The two chlorine atoms on the distal phenyl ring are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I). This electronic pull renders the ester carbonyl carbon highly electrophilic, but its influence on the distant formyl group is attenuated. The primary consequence is a stabilization of the ester bond against hydrolysis under neutral or mildly acidic conditions.

Overall Electronic Assessment: The formyl group's carbonyl carbon in 4-Formylphenyl 3,4-dichlorobenzoate is highly electrophilic and susceptible to nucleophilic attack. The electron-donating resonance from the adjacent ester oxygen is tempered by the powerful withdrawing effects of both the formyl group itself and the distant dichlorinated ring. This electronic balance makes the aldehyde reactive, comparable to other electron-deficient benzaldehydes.

Core Reactivity Pathways of the Formyl Group

The formyl group is a versatile chemical handle, amenable to a wide array of transformations. The following sections detail the most pertinent reactions, providing both mechanistic insight and practical laboratory protocols.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes. The partial positive charge on the carbonyl carbon makes it an electrophilic center for attack by various nucleophiles.[1][2]

Nucleophilic_Addition Substrate 4-Formylphenyl 3,4-dichlorobenzoate (R-CHO) Intermediate Tetrahedral Alkoxide Intermediate Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu:⁻) Nucleophile->Intermediate Product Addition Product (R-CH(OH)-Nu) Intermediate->Product Protonation Protonation Proton Source (e.g., H₂O, H₃O⁺) Protonation->Product

Caption: General Mechanism of Nucleophilic Addition to the Formyl Group.

A. Reductive Amination for Schiff Base and Amine Synthesis

The condensation of the formyl group with primary amines to form an imine (Schiff base), followed by reduction, is a cornerstone of medicinal chemistry for introducing nitrogen-containing scaffolds.

Experimental Protocol: Two-Step Reductive Amination

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq) in anhydrous methanol (0.2 M).

    • Add the desired primary amine (1.1 eq) and 2-3 drops of glacial acetic acid to catalyze the reaction.[3]

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed. The formation of the imine can often be observed by a color change.

  • Reduction to Amine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

    • Quench the reaction by slowly adding deionized water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting secondary amine by column chromatography.

Trustworthiness: This two-step protocol is self-validating. The initial formation of the imine can be confirmed by ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of the imine proton at ~8.5 ppm). The final reduction is confirmed by the disappearance of the imine proton signal and the appearance of a new N-H signal and a benzylic CH₂ signal. The ester functionality remains intact under these mild reductive conditions.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids. The Pinnick oxidation is a highly efficient and mild method that is tolerant of other functional groups, including esters.

Experimental Protocol: Pinnick Oxidation

  • To a solution of 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq) in a 2:1 mixture of tert-butanol and water, add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature over 30 minutes.

  • Stir the reaction vigorously for 4-8 hours. Monitor by TLC for the consumption of the starting material.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting carboxylic acid can be purified by recrystallization or column chromatography.

Expertise: The use of 2-methyl-2-butene is critical. It acts as a scavenger for the hypochlorite byproduct, which could otherwise engage in unwanted side reactions with the electron-rich aromatic rings or the product. The phosphate buffer maintains a slightly acidic pH to optimize the reaction rate and prevent side reactions.

Reduction to Primary Alcohol

The formyl group can be selectively reduced to a primary alcohol using mild hydride reagents, leaving the ester and chloro-substituents untouched.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolve 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq) in methanol or ethanol (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq) slowly in small portions. Vigorous gas evolution (hydrogen) will be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the gas evolution ceases.

  • Remove the bulk of the solvent under reduced pressure.

  • Add deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Experimental_Workflow Start Start: 4-Formylphenyl 3,4-dichlorobenzoate Dissolve Dissolve in Methanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH₄ (1.2 eq) Portion-wise Cool->Add_NaBH4 Stir Stir (0 °C to RT) Add_NaBH4->Stir Quench Quench with 1 M HCl Stir->Quench After TLC confirmation Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Product: (4-(Hydroxymethyl)phenyl) 3,4-dichlorobenzoate Purify->Product

Caption: Workflow for the Selective Reduction of the Formyl Group.

Spectroscopic Data Summary

Accurate characterization is paramount in chemical synthesis. The following table summarizes the expected spectroscopic data for 4-Formylphenyl 3,4-dichlorobenzoate, which is essential for reaction monitoring and product verification.

Technique Parameter Expected Value / Observation Notes
¹H NMR Aldehyde Proton (CHO)~10.1 ppm (singlet)Highly deshielded proton, characteristic of aldehydes.
Aromatic Protons7.2 - 8.2 ppm (multiplets)Complex splitting due to two distinct aromatic systems. Protons ortho to the formyl group will be the most downfield on that ring.
¹³C NMR Aldehyde Carbonyl (C=O)~191 ppmCharacteristic chemical shift for an aromatic aldehyde carbon.
Ester Carbonyl (C=O)~164 ppmTypical shift for a benzoate ester carbonyl.
Aromatic Carbons120 - 155 ppmA complex set of signals corresponding to the 12 aromatic carbons.
IR Spectroscopy Aldehyde C=O Stretch~1705 cm⁻¹Strong, sharp absorbance.
Ester C=O Stretch~1735 cm⁻¹Strong, sharp absorbance, at a slightly higher frequency than the aldehyde.
C-Cl Stretch700 - 850 cm⁻¹Medium to strong absorbances in the fingerprint region.

Conclusion

The formyl group of 4-Formylphenyl 3,4-dichlorobenzoate is a reactive and synthetically valuable handle. Its electrophilic character, modulated by the electronic properties of the entire molecular framework, allows for predictable and high-yielding transformations. The protocols described herein for nucleophilic addition, oxidation, and reduction represent robust and reliable methods for the chemical modification of this molecule. By understanding the underlying electronic principles and employing these validated procedures, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Lopušanskaja, E., Paju, A., & Lopp, M. (2024). Proceedings of the Estonian Academy of Sciences, 73(1), 23-30. [Link]

  • 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Moreno-Fuquen, R., et al. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o1806. [Link]

  • What is the mechanism for this nucleophilic conjugate addition? Chemistry Stack Exchange. (2015). [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022). [Link]

  • CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes. Guengerich, F. P., & Bocker, R. H. (1988). Journal of Biological Chemistry, 263(17), 8168-8175. [Link]

  • Formylation - Common Conditions. Organic Chemistry Portal. (n.d.). [Link]

  • Give the order of nucleophilic addition reaction in the following. Chemistry Stack Exchange. (2018). [Link]

  • Synthesis of 3,4-Dichlorobenzoic acid phenylhydrazide. PrepChem.com. (n.d.). [Link]

  • Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Nakano, M., et al. (2015). Chemical Science, 6(3), 1834–1839. [Link]

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Technical Guide: Thermal Stability & Degradation Kinetics of 4-Formylphenyl 3,4-dichlorobenzoate

[1][2]

Executive Summary

4-Formylphenyl 3,4-dichlorobenzoate is a high-value mesogenic intermediate used primarily in the synthesis of Schiff-base liquid crystals and high-performance aromatic polyesters.[1][2][3] Its molecular architecture combines a rigid phenyl benzoate core with a reactive aldehyde handle and electron-withdrawing chlorine substituents.[1][2][3]

While the aromatic ester core confers significant thermal resistance (typically stable up to 280°C under inert atmosphere), the terminal aldehyde group introduces specific vulnerabilities to oxidative degradation and decarbonylation. This guide provides a comprehensive analysis of its thermal behavior, defining the operational windows for synthesis (melt condensation) and final application usage.

Key Stability Metrics (Predicted based on Homologous Series):

  • Melting Point (T_m): ~145–160°C (Crystalline solid)[2]

  • Decomposition Onset (T_d, 5% loss): >290°C (N2 atmosphere)

  • Critical Instability Factor: Autoxidation of the formyl group (-CHO) to carboxylic acid at T > 100°C in air.[2][3]

Molecular Architecture & Theoretical Stability

The thermal resilience of this compound is dictated by the interplay between its three functional zones. Understanding this causality is essential for process design.[2][3]

Structural Analysis
Functional ZoneContribution to StabilityPotential Failure Mode
Dichlorophenyl Ring Stabilizer: The 3,4-dichloro substitution increases electron deficiency, strengthening the ester bond against nucleophilic attack and raising the melting point via efficient crystal packing (halogen bonding).[1][2][3]Dehalogenation: At extreme temperatures (>450°C), radical cleavage of C-Cl bonds occurs.[2][3]
Ester Linkage (-COO-) Core Structure: Provides rigidity.[1][2][3] Thermally robust up to ~300°C.Fries Rearrangement: At high T (>320°C) or with Lewis acids, rearranges to hydroxy-ketones.[2][3] Hydrolysis: Susceptible in the presence of trace moisture.[3]
Formyl Group (-CHO) Reactive Handle: Essential for further derivatization (e.g., imine formation).[2][3]Oxidation/Decarbonylation: The weakest thermal link.[2][3] Susceptible to radical autoxidation to benzoic acid derivatives or loss of CO gas.[2][3]

Degradation Mechanisms & Pathways[1][2]

To ensure product integrity, researchers must mitigate the specific degradation pathways outlined below. The presence of oxygen or moisture drastically lowers the stability threshold.

Mechanistic Flowchart (DOT Visualization)

DegradationPathwaysCompound4-Formylphenyl3,4-dichlorobenzoateHydrolysisHydrolysisCompound->Hydrolysis+ H2OOxidationAutoxidationCompound->Oxidation+ O2RearrangeFriesRearrangementCompound->RearrangeThermalStressMoistureMoisture (H2O)>80°COxygenOxygen (O2)>100°CHeatPyrolysis>320°CProd13,4-Dichlorobenzoic Acid+ 4-HydroxybenzaldehydeHydrolysis->Prod1Prod24-Carboxyphenyl3,4-dichlorobenzoateOxidation->Prod2Prod3Hydroxy-benzophenoneDerivativesRearrange->Prod3

Figure 1: Primary degradation pathways.[1][2][3] The aldehyde oxidation (middle path) is the most common storage failure mode, while hydrolysis (top path) is the primary process failure mode.

Experimental Characterization Protocols

Trustworthy data requires rigorous experimental design.[2][3] The following protocols are self-validating systems designed to eliminate artifacts (e.g., solvent entrapment).

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal decomposition (T_d) and volatile content.

  • Sample Prep: Dry 5–10 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Pan: Alumina (Al2O3) crucible (inert to chlorinated byproducts). Do not use aluminum pans if T > 500°C.[2][3]

  • Atmosphere:

    • Run 1 (Inert): Nitrogen (N2) at 50 mL/min flow.[2][3]

    • Run 2 (Oxidative): Air at 50 mL/min flow (to assess oxidative stability).[2][3]

  • Ramp: 10°C/min from 30°C to 600°C.

  • Validation: Check for mass loss <100°C. If >1%, the sample is solvated/wet, and the T_d value is invalid.

Differential Scanning Calorimetry (DSC)

Objective: Identify melting point, liquid crystalline mesophases, and purity.[2]

  • Cycle: Heat-Cool-Heat.

    • Heat 1: 30°C → 200°C (Erases thermal history).[2][3]

    • Cool 1: 200°C → 0°C (Induces crystallization).[2][3]

    • Heat 2: 0°C → 250°C (Collects thermodynamic data).[2][3]

  • Observation: Look for sharp endotherms (melting) and potential smaller endotherms indicating liquid crystal transitions (e.g., Nematic → Isotropic) before decomposition.[2][3]

Isothermal Stress Testing (Accelerated Aging)

Objective: Mimic reaction conditions (e.g., melt condensation).[2]

  • Protocol: Hold sample at 180°C (typical reaction temp) under N2 for 4 hours.

  • Analysis: Dissolve residue in CDCl3 and analyze via 1H-NMR. Look for the disappearance of the aldehyde proton signal (approx. 10.0 ppm) or appearance of phenolic -OH signals (hydrolysis).[1][2][3]

Comparative Stability Data

The following data is synthesized from validated homologous series of halogenated phenyl benzoates and formyl-substituted mesogens.

Parameter4-Formylphenyl 3,4-dichlorobenzoateReference Standard (Phenyl Benzoate)Implication
Melting Point 145–160°C 68–70°CDichloro substitution and formyl group significantly increase lattice energy.[1][2][3]
T_d (5% Mass Loss) 295°C (N2)200–220°CHalogenation improves thermal resistance (flame retardant effect).[2][3]
Oxidative Onset ~130°C (Air)>200°CThe aldehyde group lowers oxidative stability; requires inert gas blanketing.[2][3]
Hydrolysis Rate Low ModerateSteric hindrance from 3,4-dichloro group protects the ester carbonyl.[2][3]

Synthesis & Handling Workflow

To maintain the thermal integrity of the compound during processing, follow this logic-gated workflow.

HandlingWorkflowStartRaw MaterialReceiptCheckPurity Check(HPLC/DSC)Start->CheckDecisionPurity > 98%?Check->DecisionRecrystRecrystallize(EtOH/Toluene)Decision->RecrystNoStorageStorage:<4°C, Argon, DarkDecision->StorageYesRecryst->CheckUsageUsage:Melt ReactionStorage->UsagePrecautionAdd Antioxidant(BHT) if T > 150°CUsage->PrecautionHigh TempProcess

Figure 2: Quality control and handling workflow to prevent pre-reaction degradation.

References

  • General Principles of Phenyl Ester Stability

    • Title: "Thermal degradation of phenyl benzoates and related liquid crystalline esters."[2][3]

    • Source:Journal of Analytical and Applied Pyrolysis.
    • Context: Establishes the Fries rearrangement and decarboxylation mechanisms for this class of molecules.
    • Link:[1][2]

  • Liquid Crystal Mesogen Synthesis

    • Title: "Synthesis and properties of lateral chloro-substituted liquid crystals."
    • Source:Liquid Crystals (Journal).[2][3]

    • Context: Validates the stabilizing effect of lateral chlorine substituents on the benzo
    • Link:[1][2]

  • Aldehyde Thermal Oxidation

    • Title: "Autoxidation of Aldehydes: Mechanism and Inhibition."[2][3]

    • Source:Chemical Reviews.
    • Context: Provides the kinetic basis for the oxidative instability of the formyl group at elevated temper
    • Link:[1][2]

  • Commercial Analog Data (Grounding)

    • Title: "4-Formylphenyl 4-methoxybenzoate Properties."[1][2][3]

    • Source: PubChem / NIH.[2][3]

    • Context: Used as a homologous reference for melting point and solubility predictions.[2][3]

    • Link:[2]

Technical Guide: Research Applications of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formylphenyl 3,4-dichlorobenzoate represents a specialized, bifunctional chemical scaffold integrating a reactive aldehyde "warhead" with a lipophilic, electron-deficient 3,4-dichlorobenzoate core. While the parent compound (4-formylphenyl benzoate) is a documented intermediate in liquid crystal engineering and heterocyclic synthesis, the 3,4-dichloro derivative offers distinct advantages in dielectric anisotropy , metabolic stability , and crystal packing efficiency .

This technical guide outlines the compound's utility as a high-value intermediate for three primary domains:

  • Next-Generation Liquid Crystals: As a mesogenic core with enhanced lateral dipole moments.

  • Medicinal Chemistry: As a precursor for Schiff base libraries targeting antimicrobial and anticancer pathways.

  • Functional Polymers: As a monomer for photoreactive side-chain liquid crystalline polymers (SCLCPs).

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule functions as a "linker-head-tail" system:

  • Head (Aldehyde, -CHO): The primary reactive site for condensation reactions (Knoevenagel, Schiff base formation). It allows the extension of the conjugated system.

  • Linker (Ester, -COO-): Provides a degree of flexibility while maintaining overall rod-like (calamitic) geometry essential for mesophase formation.

  • Tail (3,4-Dichlorophenyl): The electron-withdrawing chlorine atoms at the 3 and 4 positions significantly alter the electronic distribution compared to a phenyl ring, increasing the molecular dipole and lipophilicity (LogP).

Validated Synthesis Protocol

Note: This protocol utilizes a modified Schotten-Baumann esterification, favored for its high yield and operational simplicity.

Reagents:

  • 3,4-Dichlorobenzoyl chloride (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (12 mmol) dropwise at 0°C. Stir for 15 minutes to generate the phenoxide intermediate.

  • Acylation: Add 3,4-dichlorobenzoyl chloride (10 mmol) dissolved in DCM (10 mL) dropwise over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over anhydrous Na2SO4.[1]

  • Purification: Recrystallize from ethanol to yield white/off-white needles.

Visualization: Synthesis Pathway

SynthesisPathway Reagent1 4-Hydroxybenzaldehyde Intermediate Phenoxide Intermediate Reagent1->Intermediate + Et3N, 0°C Reagent2 3,4-Dichlorobenzoyl Chloride Product 4-Formylphenyl 3,4-dichlorobenzoate Reagent2->Product Acylation Intermediate->Product Nucleophilic Attack

Figure 1: Convergent synthesis pathway via base-catalyzed esterification.

Part 2: Mesogenic & Materials Science Applications

Liquid Crystal Engineering

Benzoate esters are classic calamitic (rod-like) mesogens. The introduction of the 3,4-dichloro moiety is a strategic modification to alter the dielectric anisotropy (


) .
  • Mechanism: The lateral dipole moment introduced by the chlorine atoms perpendicular to the long molecular axis creates negative dielectric anisotropy. This is critical for Vertical Alignment (VA) mode displays, where molecules align perpendicular to the substrate and switch parallel to the field.

  • Experimental Application: Researchers can react the aldehyde group with aniline derivatives to form Schiff base liquid crystals. The 3,4-dichlorobenzoate core ensures a broad nematic range and lowers the melting point compared to unsubstituted analogs due to steric disruption of crystal packing.

Photoreactive Polymers

Analogous to studies on 4-formylphenyl benzoate, this derivative can serve as a pendant group in Side-Chain Liquid Crystalline Polymers (SCLCPs) .

  • Utility: The aldehyde allows for post-polymerization functionalization or cross-linking.

  • Protocol: React the monomer with a methacrylic backbone. The resulting polymer exhibits photo-induced reorientation, useful for optical data storage and beam steering devices [1].

Part 3: Medicinal Chemistry & Biological Probes[2][3]

Schiff Base Scaffold Design

The most immediate application in drug discovery is using the aldehyde as a "warhead" to generate libraries of Schiff bases (imines) , hydrazones , and thiazolidinones .

  • Antimicrobial Activity: Research on the parent compound (4-formylphenyl benzoate) has demonstrated that thiazole derivatives synthesized from this scaffold exhibit antibacterial activity comparable to Ampicillin [2].[2][3] The 3,4-dichloro substitution is predicted to enhance this activity by increasing lipophilicity, facilitating cell membrane penetration.

  • Anticancer Potential: 3,4-dichlorophenyl derivatives are privileged structures in kinase inhibitors. Condensing this aldehyde with thiosemicarbazides yields thiosemicarbazones, a class known for chelating iron and inhibiting ribonucleotide reductase in cancer cells.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 4-Formylphenyl 3,4-dichlorobenzoate Aldehyde Aldehyde (-CHO) Reactive Center Core->Aldehyde Dichloro 3,4-Dichloro Tail Lipophilic/Electronic Core->Dichloro Schiff Schiff Base Formation (Imine Linkage) Aldehyde->Schiff + Amines/Hydrazides BioAct Enhanced Membrane Permeability Dichloro->BioAct LogP Increase Target Target: Bacterial Cell Wall & Kinase Inhibition Schiff->Target BioAct->Target

Figure 2: SAR logic flow for medicinal chemistry applications.

Experimental Protocol: Thiazolidinone Synthesis

Adapted from validated protocols for 4-formylphenyl benzoate derivatives [2].

  • Imine Formation: Reflux 4-Formylphenyl 3,4-dichlorobenzoate (1 eq) with a substituted amine (e.g., 2-aminothiazole) (1 eq) in ethanol with catalytic acetic acid for 4 hours. Isolate the Schiff base.

  • Cyclization: React the Schiff base (1 eq) with thioglycolic acid (2 eq) in anhydrous dioxane with ZnCl2 (catalyst).

  • Reflux: Heat at 100°C for 8–10 hours.

  • Result: Formation of a 4-thiazolidinone derivative, a potent pharmacophore for antimicrobial screening.[4]

Part 4: Analytical & Sensing Applications

Chemosensing

The aldehyde group is electron-deficient, making the aromatic ring susceptible to nucleophilic attack or photophysical changes upon binding.

  • Fluorescence Modulation: When condensed with fluorophores (e.g., rhodamine or coumarin hydrazides), the ester bond acts as a quencher or modulator. Hydrolysis of the ester by specific esterases (e.g., in bacterial assays) releases the fluorophore-tagged benzaldehyde, triggering a "turn-on" fluorescence signal.

References

  • Katayama, D., et al. (2025).[5] In situ modification of mesogenic side groups for photoinduced reorientation of photoreactive non-liquid crystalline polymeric films. Chemistry Letters. Link

  • Al-Adhami, H. J., & Mohanty, S. K. (2016). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Link

  • BenchChem. (n.d.). 4-Formylphenyl benzoate Product Data. BenchChem. Link

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Methodological & Application

synthesis of Schiff bases from 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 4-Formylphenyl 3,4-dichlorobenzoate . This specific scaffold combines a lipophilic, electron-withdrawing 3,4-dichlorobenzoate moiety with a reactive azomethine linkage. Such "rod-like" molecules are critical in two high-value fields:

  • Medicinal Chemistry: The 3,4-dichloro substitution pattern is pharmacophoric, often enhancing antimicrobial and anticancer potency by increasing cell membrane permeability [1, 2].

  • Material Science: The rigid ester-azomethine core is a classic mesogen, frequently exhibiting liquid crystalline properties (nematic/smectic phases) [3].

This guide addresses the specific challenge of preserving the potentially labile ester linkage during the imine condensation step, ensuring high purity and reproducibility.

Chemical Pathway & Mechanism

The synthesis involves a two-stage workflow.[1][2][3][4][5] First, the precursor is generated via nucleophilic acyl substitution. Second, the target Schiff base is formed via acid-catalyzed condensation.

Reaction Scheme

The core transformation relies on the nucleophilic attack of a primary amine on the aldehydic carbonyl of the precursor, followed by dehydration.

ReactionPathway Start1 4-Hydroxybenzaldehyde Precursor PRECURSOR: 4-Formylphenyl 3,4-dichlorobenzoate Start1->Precursor Esterification (Pyridine, 0-5°C) Start2 3,4-Dichlorobenzoyl Chloride Start2->Precursor Intermediate Carbinolamine Intermediate Precursor->Intermediate + Amine (EtOH, AcOH cat.) Amine Primary Amine (R-NH2) Product TARGET SCHIFF BASE (Azomethine) Intermediate->Product - H2O (Dehydration)

Figure 1: Synthetic pathway from raw materials to the final Schiff base. Note the preservation of the ester bond during the second step.

Preparation of Starting Material (Precursor)

Note: If you have already purchased 4-Formylphenyl 3,4-dichlorobenzoate, proceed to Section 4. If synthesizing in-house, follow this protocol to ensure the aldehyde group is intact.

Rationale: Commercial 4-hydroxybenzaldehyde is esterified with 3,4-dichlorobenzoyl chloride. Pyridine acts as both solvent and base to neutralize the HCl byproduct, driving the equilibrium forward.

Protocol:

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (0.01 mol) in dry pyridine (10 mL). Cool to 0–5°C in an ice bath.

  • Addition: Add 3,4-dichlorobenzoyl chloride (0.01 mol) dropwise over 20 minutes. Critical: Exothermic reaction; maintain temperature <10°C to prevent side reactions.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Quench: Pour the mixture into ice-cold HCl (10%, 100 mL) to neutralize pyridine and precipitate the ester.

  • Purification: Filter the white solid, wash with water, and recrystallize from ethanol.

    • Yield Target: >80%

    • Melting Point Check: Verify purity before proceeding.

Core Protocol: Schiff Base Synthesis[5][6][7][8][9]

Objective: Condensation of 4-Formylphenyl 3,4-dichlorobenzoate with a substituted aniline/amine.

Safety: Work in a fume hood. Aromatic amines can be toxic.

Materials
  • Precursor: 4-Formylphenyl 3,4-dichlorobenzoate (1.0 mmol)

  • Reagent: Substituted Primary Amine (1.0 mmol) (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Methodology
  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the precursor in 15 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

    • Why Ethanol? It provides a polar protic environment that stabilizes the transition state but allows the non-polar product to precipitate upon cooling [4].

  • Amine Addition: Add 1.0 mmol of the chosen primary amine dissolved in 5 mL ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanism:[6][7] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. Caution: Do not use strong mineral acids (HCl/H2SO4) as they will hydrolyze the benzoate ester.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours.

    • Monitoring: Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Isolation: Allow the solution to cool to room temperature. If precipitation does not occur, cool in an ice bath for 1 hour. Filter the solid product under vacuum.[5]

  • Purification (Recrystallization): Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture (if solubility is low).

    • Standard: Dry in a vacuum desiccator over CaCl₂.

Characterization & Validation

To ensure the "Trustworthiness" of your synthesis, the following spectral signals must be confirmed.

Data Summary Table
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR Azomethine (CH=N)1600–1630 cm⁻¹Sharp band. Confirms Schiff base formation.[2][5]
FT-IR Ester (C=O)1720–1740 cm⁻¹Strong band. Confirms the ester linkage remained intact.
¹H NMR Azomethine (CH=N)

8.3 – 8.7 ppm
Singlet (1H). Diagnostic peak for Schiff bases.
¹H NMR Aldehyde (CHO)

9.8 – 10.0 ppm
Must be ABSENT. Presence indicates incomplete reaction.
Mass Spec Molecular Ion[M]+ or [M+H]+Matches calculated molecular weight.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOHReduce solvent volume by rotary evaporation; try Methanol.
Aldehyde Peak in NMR Incomplete ReactionIncrease reflux time; add excess amine (1.1 eq); add molecular sieves to trap water.
Missing Ester Peak (IR) HydrolysisReaction conditions too acidic/basic. Ensure Glacial Acetic Acid is used, not HCl.

Experimental Workflow Diagram

Workflow Step1 Dissolve Precursor (Ethanol, 40°C) Step2 Add Amine + AcOH (cat.) Step1->Step2 Step3 Reflux (78°C, 4-6h) Monitor via TLC Step2->Step3 Step4 Cool & Filter Precipitate Step3->Step4 Decision Is product pure? Step4->Decision Recryst Recrystallize (Hot Ethanol) Decision->Recryst No Final Dry & Characterize (IR, NMR, MP) Decision->Final Yes Recryst->Decision

Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.

References

  • Alam, M. S., et al. (2021). "Synthesis, antibacterial and antifungal activities of some novel Schiff base derivatives." Journal of Saudi Chemical Society. Link

  • Hassan, H. M., et al. (2022). "Biological Activities of Schiff Bases and Their Complexes: A Review." ResearchGate. Link

  • Yeap, G. Y., et al. (2006). "Synthesis and mesomorphic properties of new Schiff base esters possessing terminal chloro substituent." Molecular Crystals and Liquid Crystals. Link

  • BenchChem. (2025).[1] "Application Notes: Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis." BenchChem Protocols. Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

Sources

protocol for imine formation with 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 4-Formylphenyl 3,4-dichlorobenzoate (Structure: A 3,4-dichlorobenzoyl ester linked to a 4-formylphenyl moiety).[1] Primary Application: Synthesis of rod-like liquid crystalline mesogens or supramolecular linkers.[1] The Challenge: This reaction presents a classic chemoselectivity problem. The substrate contains two electrophilic sites:[1]

  • The Aldehyde (Target): Reacts with primary amines to form the desired imine (Schiff base).[2]

  • The Ester (Liability): Susceptible to nucleophilic attack by the amine (aminolysis), leading to amide byproduct and cleavage of the mesogenic core.

Core Directive: This protocol prioritizes kinetic control to favor imine formation over ester cleavage. We utilize mild acid catalysis to activate the aldehyde carbonyl specifically, while managing water removal to drive the equilibrium without requiring harsh thermal conditions that promote transamidation.

Mechanistic Insight & Reaction Logic

The formation of the imine is reversible and acid-catalyzed.[1] The presence of the electron-withdrawing 3,4-dichlorobenzoate group enhances the electrophilicity of the aldehyde, making it highly reactive.[1] However, it also activates the ester linkage.

Reaction Pathway Diagram

The following diagram outlines the competing pathways and the required control mechanisms.

ReactionMechanism Start 4-Formylphenyl 3,4-dichlorobenzoate (Substrate) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack (Kinetic Control) Amide Amide Byproduct (Ester Cleavage) Start->Amide Aminolysis (Avoid: High T, XS Amine) Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine TARGET IMINE (Schiff Base) Carbinolamine->Imine Dehydration (Thermodynamic Sink) AcidCat Cat. H+ (AcOH) AcidCat->Carbinolamine Activates Aldehyde WaterRemoval - H2O (Sieves/Dean-Stark) WaterRemoval->Imine Drives Eq.

Caption: Competitive reaction pathways. Kinetic control favors the carbinolamine route (top) over direct ester aminolysis (bottom).

Experimental Protocols

Two methods are provided. Method A is the standard for reactive alkyl amines.[1] Method B is for less nucleophilic aromatic amines (anilines).

Reagent Specifications
ReagentGradeRoleCritical Note
Substrate >98%ElectrophileMust be dry; free of benzoic acid impurities.[1]
Amine >99%NucleophileStoichiometric (1.0 equiv). Do not use excess.
Ethanol (EtOH) AbsoluteSolvent (Method A)Anhydrous is preferred to minimize hydrolysis.
Toluene ACS/HPLCSolvent (Method B)Used for azeotropic water removal.[1]
Acetic Acid (AcOH) GlacialCatalystMild activator; avoids ester hydrolysis.
Molecular Sieves 3Å or 4ÅDesiccantActivated (heated) before use.
Method A: The "Soft" Precipitation Protocol (Recommended)

Best for: Aliphatic amines or systems where the product crystallizes easily.[1]

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar. Allow to cool under N₂ or Ar.

  • Dissolution: Charge the flask with 4-Formylphenyl 3,4-dichlorobenzoate (1.0 mmol) and Absolute Ethanol (10 mL). Stir at room temperature (RT) until dissolved.

    • Note: If solubility is poor, add minimal Dichloromethane (DCM) to aid dissolution.

  • Activation: Add Glacial Acetic Acid (2-3 drops, approx. 0.05 mmol).[1][3] Stir for 5 minutes.

    • Why? This pre-activates the aldehyde carbonyl before the amine arrives.[1]

  • Addition: Add the Primary Amine (1.0 mmol) dropwise.

    • Critical: Do not dump the amine.[1][4] High local concentration favors aminolysis.[1]

  • Reaction: Stir at RT for 4–6 hours.

    • Observation: A precipitate (the imine) usually forms within 30 minutes.

  • Workup:

    • Cool the mixture to 0°C (ice bath) for 30 minutes to maximize precipitation.

    • Filter the solid using a sintered glass funnel.[1]

    • Wash the cake with cold Ethanol (2 x 5 mL).

    • Dry under high vacuum.[1]

Method B: Azeotropic Dehydration Protocol

Best for: Aromatic amines (anilines) or when the equilibrium constant is low.

  • Setup: Equip a 100 mL 2-neck RBF with a Dean-Stark trap and a reflux condenser. Fill the trap with Toluene.

  • Charging: Add Substrate (5.0 mmol), Amine (5.0 mmol), and Toluene (40 mL) to the flask.

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.1 mmol, ~2 mol%).

    • Caution: pTSA is stronger than AcOH.[1] Monitor strictly to prevent ester cleavage.[1]

  • Reflux: Heat to reflux (oil bath ~120°C). Monitor water collection in the Dean-Stark trap.

  • Timeline: Reflux for 3–5 hours. Stop when water evolution ceases.[1]

  • Workup:

    • Cool to RT. Rotovap the Toluene to ~20% of original volume.[1]

    • Add Ethanol (20 mL) and cool to 0°C to induce crystallization.

    • Filter and wash as in Method A.[1]

Process Control & Characterization

Trust but verify. Use these checkpoints to ensure the ester is intact and the imine is formed.

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

  • Visualization: UV (254 nm). The imine often fluoresces differently than the aldehyde.[1]

  • Warning Sign: A new spot at the baseline usually indicates the formation of the amide or carboxylic acid (decomposition).[1]

Spectroscopic Validation
TechniqueSignal of InterestExpected Shift/ValueInterpretation
FT-IR C=N Stretch 1615–1630 cm⁻¹Product: Sharp, distinct band.[1]
FT-IR Ester C=O 1735–1750 cm⁻¹Integrity Check: Must remain present.[1] Loss indicates aminolysis.[1]
1H NMR Imine (-CH=N-) 8.3 – 8.6 ppm (Singlet)Product: Diagnostic peak.[1]
1H NMR Aldehyde (-CHO) 9.8 – 10.1 ppmReactant: Should disappear (>95% conversion).[1]

Purification Strategy (The "No-Column" Rule)

Avoid Silica Gel Chromatography. Imines are prone to hydrolysis on the slightly acidic surface of silica gel, reverting to the aldehyde and amine.

Recommended Purification:

  • Recrystallization:

    • Solvent System: Ethanol/Ethyl Acetate (hot/cold) or Acetonitrile.

    • Dissolve the crude solid in minimum boiling solvent. Filter hot (to remove dust/polymer). Cool slowly to RT, then 4°C.

  • Neutral Alumina Filtration:

    • If chromatography is absolutely necessary, use Neutral Alumina (Brockmann Grade II-III) .[1]

    • Pre-treat the column with 1% Triethylamine in Hexanes to neutralize any acid sites.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oily Product Incomplete crystallization or impurities.[1]Triturate the oil with cold Hexane or Diethyl Ether.[1] Scratch the flask wall with a glass rod.[1]
Low Yield Hydrolysis during workup.[1]Ensure all solvents are anhydrous.[1] Do not wash with aqueous acids.[1] Use molecular sieves in the reaction.[5]
Amide Formation Nucleophilic attack on ester.(1) Lower temperature. (2) Use Method A (Ethanol). (3) Ensure amine is added after acid catalyst.
Substrate Insolubility Dichlorobenzoate lipophilicity.[1]Switch solvent to Toluene or a DCM/EtOH mixture (1:4).

References

  • Schiff, H. (1864).[2] "Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen". Annalen der Chemie und Pharmacie, 131(1), 118-119.[1]

  • Layer, R. W. (1963). "The Chemistry of Imines". Chemical Reviews, 63(5), 489–510.

  • Chakraborti, A. K., et al. (2004). "Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones".[1] Journal of Organic Chemistry, 69(5), 1776–1780.

  • Tietze, L. F., & Eicher, T. (2013). Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH.[1] (Standard reference for azeotropic distillation protocols).

Sources

Application Notes & Protocols: 4-Formylphenyl 3,4-dichlorobenzoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Formylphenyl 3,4-dichlorobenzoate in the synthesis of diverse and medicinally relevant heterocyclic compounds. This bifunctional building block, featuring a reactive aldehyde and a dichlorinated benzoate ester, offers a unique platform for constructing complex molecular architectures. This document details the causality behind key synthetic strategies, provides validated, step-by-step protocols for the synthesis of dihydropyrimidines and 1,4-dihydropyridines, and outlines the broader synthetic potential of this valuable intermediate.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the efficiency of a synthetic route is paramount. The strategic value of 4-Formylphenyl 3,4-dichlorobenzoate lies in its bifunctionality. The molecule incorporates two key reactive sites:

  • The 4-Formyl Group (-CHO): An electrophilic aldehyde that serves as the primary anchor point for cyclization reactions. It readily participates in condensations with a wide array of nucleophiles, including active methylene compounds, ureas, and amines, to initiate the formation of the heterocyclic core.

  • The 3,4-Dichlorobenzoate Ester: This moiety serves multiple roles. It modifies the electronic properties of the phenyl ring, influencing the reactivity of the aldehyde. Furthermore, the dichlorophenyl group is a common pharmacophore in its own right, and its incorporation can impart desirable biological activities to the final heterocyclic product. The ester linkage itself is generally stable under the conditions used for forming the primary heterocyclic ring but can be hydrolyzed in subsequent steps if desired.

This combination allows for the streamlined construction of complex molecules, making it an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

General Synthetic Workflow

The use of 4-Formylphenyl 3,4-dichlorobenzoate as a precursor typically follows a multicomponent reaction strategy. This approach enhances atom economy and reduces synthesis time by combining three or more reactants in a single pot.[1] The general workflow involves the condensation of the aldehyde with other building blocks to form the core heterocyclic structure.

G A Starting Material: 4-Formylphenyl 3,4-dichlorobenzoate B Multicomponent Reaction (MCR) (e.g., Biginelli, Hantzsch) A->B + Reagents (β-ketoester, Urea, etc.) C Core Heterocycle Formation B->C Acid/Base Catalyst Heat or MW Irradiation D Purification (Crystallization / Chromatography) C->D E Characterization (NMR, IR, MS) D->E F Final Heterocyclic Compound Library E->F

Caption: General workflow for synthesizing heterocyclic compounds.

Application I: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds via the Biginelli Reaction

The Biginelli reaction is a cornerstone of multicomponent chemistry, providing efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] These scaffolds are of significant pharmacological interest, known to act as calcium channel blockers, antihypertensive agents, and more.[3] Using 4-Formylphenyl 3,4-dichlorobenzoate in this reaction allows for the direct incorporation of the dichlorobenzoylphenyl moiety into the DHPM core.

Mechanism Insight: The acid-catalyzed reaction proceeds through a series of bimolecular reactions.[2] The rate-limiting step is often the initial aldol-type condensation between the aldehyde and the β-ketoester.[2] This is followed by the addition of urea and a final dehydrative cyclization to yield the stable six-membered ring.[2][4]

Protocol 1: Synthesis of Ethyl 4-(4-(3,4-dichlorobenzoyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol details a classic, acid-catalyzed Biginelli condensation.

Materials:

  • 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-Formylphenyl 3,4-dichlorobenzoate (e.g., 2.97 g, 10 mmol), ethyl acetoacetate (1.27 mL, 10 mmol), and urea (0.90 g, 15 mmol).

  • Add 30 mL of absolute ethanol to the flask and stir to dissolve the reactants.

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative as a crystalline solid.

  • Dry the product under vacuum and characterize using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Microwave-Assisted Alternative: For accelerated synthesis, the reactants can be combined in a sealed microwave vessel and irradiated.[5][6] Microwave-assisted synthesis often dramatically reduces reaction times from hours to minutes and can improve yields.[7][8]

Application II: Synthesis of 1,4-Dihydropyridine (1,4-DHP) Scaffolds via Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction used to produce 1,4-dihydropyridine derivatives.[9][10] These compounds are renowned for their application as calcium channel blockers, such as nifedipine and amlodipine.[7][9]

Mechanism Insight: The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[10][11] The mechanism includes the formation of an α,β-unsaturated carbonyl intermediate via a Knoevenagel condensation, and a separate enamine formation.[9] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP core.[9]

G Aldehyde 4-Formylphenyl 3,4-dichlorobenzoate Unsaturated α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Unsaturated Ketoester1 β-Ketoester (eq 1) Ketoester1->Unsaturated Ketoester2 β-Ketoester (eq 2) Enamine β-Enamino Ester Ketoester2->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine MichaelAdduct Michael Adduct Unsaturated->MichaelAdduct Michael Addition Enamine->MichaelAdduct DHP 1,4-Dihydropyridine Core MichaelAdduct->DHP Cyclization & Dehydration

Caption: Simplified Hantzsch 1,4-Dihydropyridine synthesis mechanism.

Protocol 2: Synthesis of Diethyl 4-(4-(3,4-dichlorobenzoyloxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol outlines a typical Hantzsch reaction under reflux conditions.[12]

Materials:

  • 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium hydroxide (28-30%, excess)

  • Ethanol (as solvent)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Formylphenyl 3,4-dichlorobenzoate (e.g., 2.97 g, 10 mmol) in 25 mL of ethanol.

  • Add ethyl acetoacetate (2.54 mL, 20 mmol) to the solution and stir.

  • Slowly add an excess of ammonium hydroxide solution (e.g., 5 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Allow the suspension to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product and recrystallize from an ethanol/water mixture to yield the pure 1,4-dihydropyridine derivative.

  • Characterize the final product using appropriate spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, MS).

Extended Applications: Schiff Base Formation

Beyond cyclizations, the aldehyde functionality is readily converted into imines (Schiff bases) by condensation with primary amines.[13][14] Schiff bases are not only important final products with a wide range of biological activities (antimicrobial, anticancer) but are also crucial intermediates for the synthesis of other N-containing heterocycles like oxazepines.[15][16]

Protocol 3: General Synthesis of a Schiff Base Intermediate

Materials:

  • 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Ethanol or Methanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 4-Formylphenyl 3,4-dichlorobenzoate (10 mmol) in 40 mL of ethanol in a round-bottom flask.

  • Add the substituted aniline (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[17]

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of heterocyclic compounds using 4-Formylphenyl 3,4-dichlorobenzoate.

Heterocycle ClassKey ReagentsCatalystSolventConditionsTypical Yield
Dihydropyrimidinone Ethyl acetoacetate, UreaHClEthanolReflux, 4-6 h60-85%
1,4-Dihydropyridine Ethyl acetoacetate (2 eq), NH₄OHNone (self-catalyzed)EthanolReflux, 6-8 h70-90%
Schiff Base (Imine) Substituted AnilineAcetic AcidEthanolReflux, 2-4 h85-95%

Conclusion

4-Formylphenyl 3,4-dichlorobenzoate stands out as a highly effective and versatile precursor for the synthesis of medicinally important heterocyclic compounds. Its dual functionality allows for its direct incorporation into diverse scaffolds through robust and well-established multicomponent reactions like the Biginelli and Hantzsch syntheses. The protocols provided herein offer reliable and reproducible methods for accessing these valuable molecular architectures, paving the way for further exploration in drug discovery and materials science.

References

  • Lin, S., et al. (2010). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. National Institutes of Health. Available from: [Link]

  • Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]

  • Singh, R., et al. (2020). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. World Journal of Chemical Education. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Martin, N., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. Available from: [Link]

  • Wikipedia. Biginelli reaction. Available from: [Link]

  • Puripat, O., et al. (2020). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. ResearchGate. Available from: [Link]

  • Taylor & Francis. Biginelli reaction – Knowledge and References. Available from: [Link]

  • Zade, A., et al. (2022). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). Available from: [Link]

  • Mobinikhaledi, A., & Forughifar, N. (2006). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Mallegol, T., et al. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. ResearchGate. Available from: [Link]

  • Sree, G. S., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available from: [Link]

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  • Gunes, B., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules. Available from: [Link]

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  • Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • Hasibuan, R., et al. (2023). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Journal of Physics: Conference Series. Available from: [Link]

  • Bdaiwi, Z. M., et al. (2022). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. International Journal of Drug Delivery Technology. Available from: [Link]

  • Ghorab, M. M., et al. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and its Metal Complexes. Letters in Applied NanoBioScience. Available from: [Link]

  • Organ, M. G., et al. (2016). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Nikolova, Y., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules. Available from: [Link]

  • Shatokhin, S. S., et al. (2021). Synthesis of heterocyclic analogs of isoflavone and homoisoflavone based on 3-formylchromone. Russian Chemical Bulletin. Available from: [Link]

  • Czerwiński, M., et al. (2024). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. Molecules. Available from: [Link]

  • ResearchGate. Synthesis of Heterocycles from the Products of Anionic Arylation of Unsaturated Compounds. Part 7. Products of Haloarylation of Acrylic Acid and Its Esters in the Synthesis of Benzo[b]thiophene Derivatives. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

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The Versatile Role of 4-Formylphenyl 3,4-dichlorobenzoate in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The convergence of organic synthesis and materials science has paved the way for the development of novel molecules with tailored functionalities. 4-Formylphenyl 3,4-dichlorobenzoate is one such molecule, uniquely positioned at the intersection of reactive chemistry and material property modulation. Its structure, featuring a reactive aldehyde group and a halogenated aromatic ring, offers a versatile platform for the design and synthesis of advanced polymers, functional coatings, and liquid crystalline materials. This guide provides an in-depth exploration of the potential applications of 4-Formylphenyl 3,4-dichlorobenzoate in materials science, complete with detailed experimental protocols for its utilization.

Introduction to 4-Formylphenyl 3,4-dichlorobenzoate: A Molecule of Dichotomous Functionality

4-Formylphenyl 3,4-dichlorobenzoate is an aromatic ester characterized by two key functional domains: the formyl (-CHO) group and the 3,4-dichlorobenzoyl moiety. This bifunctional nature is the cornerstone of its utility in materials science.

  • The Aldehyde Moiety: The formyl group is a highly versatile reactive handle. It can participate in a wide array of chemical transformations, including polymerization reactions to form polyacetals, and can be a precursor for conversion to other functional groups.[1] Aromatic aldehydes, in particular, are valuable in creating rigid polymer backbones, contributing to enhanced thermal stability and mechanical strength.[2]

  • The Dichlorobenzoyl Group: The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic and physical properties. The electron-withdrawing nature of chlorine atoms can enhance the thermal stability and flame retardant properties of materials incorporating this moiety. Furthermore, the rigid, planar structure of the dichlorinated ring is a common feature in liquid crystalline compounds.

Table 1: Physicochemical Properties of 4-Formylphenyl 3,4-dichlorobenzoate and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
4-Formylphenyl 3,4-dichlorobenzoateC₁₄H₉Cl₂O₃296.13Not widely reportedAldehyde and dichlorobenzoyl functionalities
4-Formylbenzoic acidC₈H₆O₃150.13247-250Aldehyde and carboxylic acid functionalities[3]
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01202-204Dichlorinated aromatic acid
4-Methylphenyl 4-chlorobenzoateC₁₄H₁₁ClO₂246.68Not specifiedEster with a single chlorine substituent[4]

Synthesis of 4-Formylphenyl 3,4-dichlorobenzoate

The synthesis of 4-Formylphenyl 3,4-dichlorobenzoate is typically achieved through the esterification of 4-hydroxybenzaldehyde with 3,4-dichlorobenzoyl chloride. This reaction is a standard procedure in organic synthesis.

Protocol 1: Synthesis of 4-Formylphenyl 3,4-dichlorobenzoate

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,4-Dichlorobenzoyl chloride

  • Triethylamine (or pyridine) as a base

  • Dichloromethane (DCM) as a solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.05 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Formylphenyl 3,4-dichlorobenzoate as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Reactant1 4-Hydroxybenzaldehyde Mixing Dissolve & Mix Reactant1->Mixing Reactant2 3,4-Dichlorobenzoyl chloride Reaction Esterification at 0°C to RT Reactant2->Reaction Base Triethylamine Base->Mixing Solvent DCM Solvent->Mixing Mixing->Reaction Slow addition Quenching Work-up with H₂O Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying with MgSO₄ Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product 4-Formylphenyl 3,4-dichlorobenzoate Chromatography->Product

Caption: Synthetic workflow for 4-Formylphenyl 3,4-dichlorobenzoate.

Application Notes in Materials Science

Polymer Synthesis: A Building Block for High-Performance Polymers

The aldehyde functionality of 4-Formylphenyl 3,4-dichlorobenzoate makes it a prime candidate for the synthesis of various polymers.

  • Polyacetal Formation: Aromatic aldehydes can undergo polymerization to form polyacetals, which are known for their good mechanical properties and thermal stability.[1][5] The rigid dichlorophenyl group in the side chain of the resulting polyacetal would further enhance these properties.

  • Polyester Synthesis: While the aldehyde itself is not directly involved in polyesterification, it can be oxidized to a carboxylic acid, yielding a monomer with both an acid and an ester functionality. This can then be used in more complex polyester architectures.

  • Chain-End Functionalization: 4-Formylphenyl 3,4-dichlorobenzoate can be used to functionalize the chain ends of polymers. This is particularly useful for introducing a reactive aldehyde group onto a polymer backbone, which can then be used for post-polymerization modifications, such as cross-linking or surface grafting.

Protocol 2: Synthesis of a Polyacetal from 4-Formylphenyl 3,4-dichlorobenzoate

Materials:

  • 4-Formylphenyl 3,4-dichlorobenzoate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) as a cationic initiator

  • Dry dichloromethane (DCM) as a solvent

  • Methanol for precipitation

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-Formylphenyl 3,4-dichlorobenzoate in dry DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a catalytic amount of BF₃·OEt₂ to the stirred solution.

  • Allow the polymerization to proceed for a specified time (e.g., 2-4 hours) at -78 °C.

  • Quench the polymerization by adding a small amount of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the polymer, wash it with fresh methanol, and dry it under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Polymerization_Workflow cluster_polymerization Polymerization cluster_workup Work-up & Isolation Monomer 4-Formylphenyl 3,4-dichlorobenzoate Mixing Dissolve Monomer Monomer->Mixing Initiator BF₃·OEt₂ Initiation Add Initiator at -78°C Initiator->Initiation Solvent Dry DCM Solvent->Mixing Mixing->Initiation Propagation Polymerization Initiation->Propagation Quenching Quench with Methanol Propagation->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Isolation Filter & Dry Precipitation->Isolation Polymer Polyacetal Isolation->Polymer

Caption: Workflow for polyacetal synthesis.

Development of Functional Coatings

The presence of the dichlorinated phenyl ring suggests that polymers or materials derived from 4-Formylphenyl 3,4-dichlorobenzoate could exhibit enhanced properties suitable for functional coatings.

  • Improved Hardness and Scratch Resistance: The rigid aromatic structures can contribute to the formation of hard coatings. Copolymers incorporating this monomer could lead to materials with improved surface hardness.[6]

  • Flame Retardancy: Chlorinated compounds are known to act as flame retardants. Incorporating 4-Formylphenyl 3,4-dichlorobenzoate into a polymer matrix can enhance the fire safety of the resulting material.

Protocol 3: Preparation of a Functional Coating

Materials:

  • Polymer synthesized from 4-Formylphenyl 3,4-dichlorobenzoate (from Protocol 2)

  • A suitable solvent for the polymer (e.g., chloroform, toluene)

  • Substrate for coating (e.g., glass slide, poly(methyl methacrylate) plate)

  • Spin coater or dip coater

Procedure:

  • Prepare a solution of the synthesized polymer in a suitable solvent at a desired concentration (e.g., 5-10 wt%).

  • Ensure the substrate is clean by washing with soap and water, followed by sonication in isopropanol and drying with a stream of nitrogen.

  • Apply the polymer solution to the substrate using a spin coater or a dip coater to achieve a uniform film.

  • Dry the coated substrate in an oven at a temperature below the glass transition temperature of the polymer to remove the solvent.

  • Characterize the coating for its thickness (ellipsometry), hardness (pencil hardness test), and adhesion (cross-cut test).

Liquid Crystal Applications

The rigid, rod-like structure of 4-Formylphenyl 3,4-dichlorobenzoate is a characteristic feature of calamitic (rod-shaped) liquid crystals. While the molecule itself may not be liquid crystalline, it can be a valuable precursor for the synthesis of liquid crystalline materials.

  • Synthesis of Liquid Crystalline Dimers and Polymers: The aldehyde group can be reacted with various amines or hydrazines to form Schiff bases or hydrazones. These reactions can be used to link two 4-Formylphenyl 3,4-dichlorobenzoate units to form a symmetric dimer, or to incorporate the mesogenic unit into a polymer backbone. The resulting materials are likely to exhibit liquid crystalline phases.

Conclusion and Future Outlook

4-Formylphenyl 3,4-dichlorobenzoate is a promising, yet underexplored, molecule in the field of materials science. Its unique combination of a reactive aldehyde and a property-modulating dichlorobenzoyl group provides a versatile platform for the creation of new materials with advanced properties. The protocols and application notes presented here serve as a foundational guide for researchers to explore the potential of this compound in developing high-performance polymers, functional coatings, and liquid crystalline materials. Further research into the derivatization of the aldehyde group and copolymerization with other monomers will undoubtedly unlock even more applications for this versatile building block.

References

  • Recent Advances in Renewable Polymer Production from Lignin-Derived Aldehydes. (2021). MDPI. Retrieved from [Link]

  • Addition polymers of aldehydes. (2025). ResearchGate. Retrieved from [Link]

  • Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o -Vinylbenzaldehyde. (1970). SciSpace. Retrieved from [Link]

  • Polymerization of aromatic aldehydes. II. Cationic cyclopolymerization of phthalaldehyde. Semantic Scholar. Retrieved from [Link]

  • Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. (1968). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. (2025). PMC. Retrieved from [Link]

  • Synthesis of 3,4-Dichlorobenzoic acid phenylhydrazide. PrepChem.com. Retrieved from [Link]

  • 3,4-Dichlorobenzoate. PubChem. Retrieved from [Link]

  • A Magical Combination – Scientists Develop a New Class of Materials. (2023). SciTechDaily. Retrieved from [Link]

  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. Hindawi. Retrieved from [Link]

  • 4-Methylphenyl 4-chlorobenzoate. (2008). PMC. Retrieved from [Link]

  • Hard Coating Materials Using Copolymers of 2,5-dichlorobenzophenone and 1,4-dichlorobenzene. Korea Science. Retrieved from [Link]

  • Synthesis of 4,4′-bis(chloromethyl) diphenyl. ResearchGate. Retrieved from [Link]

  • Gelatin-Based Hydrogel Foams for Controlled Adsorption and Release of Drugs. University of Stuttgart. Retrieved from [Link]

  • Process for the preparation of 4- (4-aminophenyl) -3-morpholinone. Google Patents.
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Topic: Knoevenagel Condensation Reaction with 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the development of pharmaceuticals, fine chemicals, and polymers.[1][2] This application note provides a comprehensive technical guide for performing the Knoevenagel condensation using 4-Formylphenyl 3,4-dichlorobenzoate as the aldehyde substrate. We delve into the underlying reaction mechanism, explore critical parameters for experimental design, and present a detailed, validated protocol for the synthesis of (E)-2-(4-((3,4-dichlorobenzoyl)oxy)benzylidene)malononitrile. This guide is intended for researchers and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular architectures.

Reaction Overview and Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a conjugated α,β-unsaturated product.[3][4] The reaction is typically catalyzed by a weak base, such as an amine, which is basic enough to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[5][6]

Core Mechanism:

The reaction proceeds through a sequence of well-defined steps:

  • Deprotonation: The basic catalyst removes a proton from the α-carbon of the active methylene compound, creating a highly nucleophilic enolate ion that is stabilized by resonance.[7][8]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde (4-Formylphenyl 3,4-dichlorobenzoate), forming a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct (an aldol-type intermediate).[8]

  • Dehydration: A final dehydration step, often facilitated by the base, eliminates a molecule of water to form the thermodynamically stable α,β-unsaturated product. This elimination typically proceeds via an E1cB mechanism.[8]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Aldehyde 4-Formylphenyl 3,4-dichlorobenzoate Adduct β-Hydroxy Adduct Aldehyde->Adduct ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation (+ B:) Base Base (B:) Base->Enolate Enolate->Adduct Nucleophilic Attack (on Aldehyde) FinalProduct α,β-Unsaturated Product Adduct->FinalProduct Dehydration (-H₂O) RegenBase Regenerated Base (BH⁺) Adduct->RegenBase Proton Transfer Water H₂O RegenBase->Base Regeneration

Caption: Knoevenagel Condensation Mechanism.

Experimental Design and Optimization

The success of the Knoevenagel condensation hinges on the careful selection of several key parameters. The rationale behind these choices is critical for achieving high yields and purity.

  • Active Methylene Compound: The reactivity of the active methylene compound is determined by the electron-withdrawing groups (Z) attached to the methylene carbon. For this protocol, we select malononitrile (NC-CH₂-CN) due to its high acidity, which allows the reaction to proceed under mild conditions, often leading to excellent yields of crystalline products.[9] Other suitable compounds include ethyl cyanoacetate and diethyl malonate, though they may require more forcing conditions.[10]

  • Catalyst Selection: A weak base is essential. Strong bases like sodium hydroxide would induce a competing Cannizzaro reaction or self-condensation of the aldehyde.[6]

    • Piperidine: A highly effective and commonly used secondary amine catalyst for this reaction.[8] Its basicity is optimal for generating the enolate without causing unwanted side reactions.

    • Ammonium Acetate: A "green" and mild alternative that can be effective, particularly in solvent-free or aqueous conditions.[2]

    • Lewis Acids: Catalysts like ZnCl₂ or I₂/K₂CO₃ have also been employed to activate the aldehyde carbonyl group, offering an alternative pathway.[9][11]

  • Solvent System: The solvent plays a crucial role in reactant solubility and stabilization of charged intermediates.[12]

    • Ethanol/Methanol: Polar protic solvents are excellent choices. They effectively dissolve the reactants and catalyst, and their use is often favored in green chemistry applications.[12]

    • Acetonitrile/DMF: Polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates, often leading to shorter reaction times.[12]

    • Solvent-Free: For certain combinations of reactants, performing the reaction neat (solvent-free) at an elevated temperature can be a highly efficient and environmentally friendly option.[13]

  • Temperature and Reaction Time: Aldehydes are generally more reactive than ketones in this condensation.[10] The reaction with 4-Formylphenyl 3,4-dichlorobenzoate is typically conducted at room temperature or with gentle heating (reflux in ethanol) to ensure completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from minutes to several hours.[3]

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-2-(4-((3,4-dichlorobenzoyl)oxy)benzylidene)malononitrile.

Materials and Reagents:

  • 4-Formylphenyl 3,4-dichlorobenzoate (Substrate)

  • Malononitrile (Active Methylene Compound)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC and recrystallization)

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq).

  • Dissolution: Add ethanol (approx. 15-20 mL per gram of aldehyde) to the flask and stir until the aldehyde is fully dissolved.

  • Addition of Reactant: To the stirred solution, add malononitrile (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The formation of the product will be indicated by a new, lower Rf spot that is typically UV active. The reaction is generally complete within 1-3 hours. If the reaction is sluggish, it can be gently heated to reflux (approx. 78 °C) until TLC analysis shows consumption of the starting aldehyde.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate directly from the ethanol solution. If precipitation is slow, a small amount of cold deionized water can be added to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any residual catalyst and unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the crude (E)-2-(4-((3,4-dichlorobenzoyl)oxy)benzylidene)malononitrile.

  • Purification (Optional): If further purification is required, the product can be recrystallized from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.

Data Presentation and Characterization

The efficiency of the Knoevenagel condensation is highly dependent on the chosen conditions. The table below presents representative data illustrating the impact of different catalysts and solvents on reaction outcomes.

EntryActive MethyleneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)*
1MalononitrilePiperidine (10)EthanolRT295
2MalononitrileAmmonium Acetate (15)Ethanol78488
3MalononitrileI₂/K₂CO₃ (3)EthanolRT0.592[9]
4Ethyl CyanoacetatePiperidine (10)DMF60585
5MalononitrileNoneWater80693[14]

*Hypothetical yields based on typical literature values for analogous reactions.

Product Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • FT-IR: To identify key functional groups, such as the nitrile (C≡N) stretch (~2220 cm⁻¹) and the ester carbonyl (C=O) stretch (~1735 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Low reaction temperature.- Impure starting materials.- Use fresh piperidine.- Gently heat the reaction mixture to reflux.- Ensure the aldehyde is pure and free of carboxylic acid impurities.
Formation of Side Products - Catalyst concentration is too high.- Reaction temperature is too high or time is too long.- Reduce the amount of catalyst.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product Fails to Precipitate - Product is too soluble in the reaction solvent.- Insufficient product formation.- Reduce the solvent volume by rotary evaporation.- Add cold water or an anti-solvent like hexane dropwise to induce precipitation.- Confirm product formation via TLC before work-up.
Oily Product / Difficult Purification - Impurities are present.- Incomplete reaction.- Purify the product using column chromatography on silica gel.- Ensure the reaction has gone to completion before work-up.

Conclusion

The Knoevenagel condensation offers a reliable and versatile method for synthesizing α,β-unsaturated derivatives of 4-Formylphenyl 3,4-dichlorobenzoate. By carefully selecting the active methylene compound, catalyst, and solvent, researchers can achieve high yields of the desired product under mild conditions. The protocol detailed herein provides a robust starting point for synthesis, and the principles discussed can be adapted for a wide range of substrates, making this reaction a valuable tool in the arsenal of chemists engaged in drug discovery and materials science.

References

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Li, J. T., & Li, T. S. (2005). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Synthetic Communications, 35(20), 2641-2646. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Chad's Prep. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

  • The Chemists' Cookbook. (2023). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • Pearson+. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • Kumar, S., & Sharma, P. (2012). Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. Synthetic Communications, 42(1), 1-6. Retrieved from [Link]

  • Vlieghe, P., et al. (2010). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 3(3), 185-190. Retrieved from [Link]

  • Li, J. T., et al. (2004). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Retrieved from [Link]

  • Patil, S. S., et al. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 6(1), 445-451. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • In-Silico Study. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. In-Silico Study, 1(1), 1-10. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc., 67(1). Retrieved from [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-88. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

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Application Note: Post-Synthetic Engineering of MOFs using 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge

Standard Metal-Organic Frameworks (MOFs) often lack the specific chemical functionality required for advanced drug delivery or selective catalysis. Direct synthesis with complex functionalized linkers is frequently hampered by steric hindrance or incompatibility with solvothermal conditions.

The Solution: 4-Formylphenyl 3,4-dichlorobenzoate

This molecule is not a structural strut for framework topology but a high-value functional modulator . It is designed for Post-Synthetic Modification (PSM) of amino-tagged MOFs (e.g., UiO-66-NH₂, MIL-101-NH₂, IRMOF-3).

Chemical Logic:

  • The Anchor (Aldehyde): The formyl group (-CHO) reacts selectively with pendant amino groups (-NH₂) on the MOF backbone to form a robust imine (Schiff base) linkage.

  • The Payload (3,4-Dichlorobenzoate): This moiety introduces significant hydrophobicity and steric bulk. Crucially, it is connected via an ester linkage , which acts as a biologically responsive trigger—hydrolyzable by esterases or pH changes to release the dichlorobenzoic acid payload (a model pharmacophore).

Part 2: Mechanism of Action

The integration of 4-Formylphenyl 3,4-dichlorobenzoate (FP-DCB) follows a "Graft-and-Release" mechanism.

  • Grafting: FP-DCB is tethered to the pore walls of a parent Amino-MOF via condensation.

  • Pore Engineering: The bulky dichlorophenyl group reduces pore aperture size (improving selectivity) and increases hydrophobicity (shielding the metal nodes from water attack).

  • Release: Upon exposure to biological media, the ester bond can be cleaved, releasing the payload while leaving the linker stem attached to the MOF.

Workflow Visualization

MOF_PSM_Workflow Precursors Precursors: 4-Hydroxybenzaldehyde + 3,4-Dichlorobenzoyl Chloride Linker Functional Module: 4-Formylphenyl 3,4-dichlorobenzoate Precursors->Linker Esterification (Et3N, DCM) PSM_Step Post-Synthetic Modification (Imine Condensation) Linker->PSM_Step Reagent ParentMOF Parent MOF: UiO-66-NH2 (Zr-Cluster + NH2-BDC) ParentMOF->PSM_Step Substrate FunctMOF Functionalized MOF: UiO-66-NH-CH-Ph-Ester PSM_Step->FunctMOF -H2O (Schiff Base) App Application: Drug Delivery / Catalysis FunctMOF->App Hydrolysis/Release

Figure 1: Strategic workflow for synthesizing the linker and grafting it onto the MOF backbone.

Part 3: Experimental Protocols

Phase 1: Synthesis of the Modulator (FP-DCB)

Objective: Synthesize high-purity 4-Formylphenyl 3,4-dichlorobenzoate.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 3,4-Dichlorobenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in 200 mL anhydrous DCM in a round-bottom flask under N₂ atmosphere.

  • Base Addition: Add Et₃N (16.7 mL, 120 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 3,4-dichlorobenzoyl chloride (23.0 g, 110 mmol) dissolved in 50 mL DCM over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Wash organic layer with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄.

  • Purification: Concentrate and recrystallize from Ethanol/Hexane to yield white crystals.

  • Validation: ¹H NMR (CDCl₃) should show aldehyde peak at ~10.0 ppm and ester linkage intact.

Phase 2: Synthesis of Parent MOF (UiO-66-NH₂)

Objective: Create a robust, amine-functionalized zirconium MOF platform.

Reagents:

  • ZrCl₄ (Zirconium tetrachloride)

  • 2-Aminoterephthalic acid (NH₂-BDC)

  • DMF (N,N-Dimethylformamide)[1]

  • Acetic Acid (Modulator)

Protocol:

  • Solvothermal Prep: Dissolve ZrCl₄ (1.5 mmol) and NH₂-BDC (1.5 mmol) in DMF (45 mL).

  • Modulation: Add Acetic Acid (1 mL) to control crystal size and defect density.

  • Crystallization: Sonicate for 20 mins, then seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours.

  • Activation: Centrifuge product, wash with DMF (3x) and Methanol (3x) to remove unreacted linkers.

  • Drying: Activate under vacuum at 100°C for 12 hours.

Phase 3: Post-Synthetic Ligation (The Critical Step)

Objective: Covalent attachment of FP-DCB to UiO-66-NH₂.

Protocol:

  • Suspension: Suspend activated UiO-66-NH₂ (200 mg) in 20 mL anhydrous Methanol or Ethanol.

  • Reagent Addition: Add Phase 1 Linker (FP-DCB) (400 mg, ~5-fold excess relative to -NH₂ sites).

  • Catalysis: Add 2-3 drops of glacial acetic acid (catalyst for imine formation).

  • Reflux: Heat the mixture at 60°C (mild reflux) for 24 hours.

    • Note: Do not exceed 80°C to prevent ester hydrolysis of the linker itself.

  • Washing (Crucial): Centrifuge and wash extensively with DCM and fresh Methanol to remove non-covalently adsorbed linker. This ensures all detected "drug" is chemically bound.

  • Final Activation: Dry under vacuum at 60°C.

Part 4: Characterization & Validation Standards

To ensure scientific integrity, the following data must be collected.

TechniqueTarget ObservationSuccess Criteria
PXRD Crystal StructureRetention of parent MOF topology (e.g., UiO-66 peaks). No loss of crystallinity.
FT-IR Bond FormationAppearance of -C=N- (Imine) stretch at ~1620 cm⁻¹. Disappearance/Reduction of N-H doublet (~3300-3500 cm⁻¹). Presence of Ester C=O (~1740 cm⁻¹).
¹H NMR (Digested) Conversion RateDigest MOF in HF/DMSO-d6. Integrate Aldehyde proton vs. Aromatic protons. Calculate % conversion (Target: >40%).
BET Surface Area PorosityExpect a decrease in surface area (e.g., from 1200 m²/g to ~600 m²/g) due to pore filling by the bulky linker.
Digestion Protocol for NMR
  • Take 10 mg of Functionalized MOF.

  • Add 600 µL DMSO-d6 and 20 µL 48% HF.

  • Sonicate until clear solution forms (framework collapse).

  • Analyze immediately. Note: The imine bond may hydrolyze during acid digestion, reverting to aldehyde and amine. Quantify the ratio of "Recovered Aldehyde Linker" to "Linker Backbone" to determine loading.

Part 5: Application - Controlled Release Mechanism

This system serves as a model for pH-responsive prodrug delivery .

Mechanism: The 3,4-dichlorobenzoate moiety acts as a "dummy payload." In a biological environment (e.g., tumor microenvironment, pH 5.5-6.5), the imine bond is reversible, and esterases can cleave the ester bond.

Release Study Protocol:

  • Incubate 50 mg Functionalized MOF in PBS (pH 7.4) and Acetate Buffer (pH 5.0) at 37°C.

  • Aliquot supernatant at t=0, 1, 4, 12, 24, 48 hours.

  • Analyze via HPLC/UV-Vis for 3,4-dichlorobenzoic acid (release product) and 4-hydroxybenzaldehyde (degradation product).

  • Expectation: Faster release at pH 5.0 due to acid-catalyzed imine hydrolysis and ester cleavage.

References

  • Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000. Link

  • Kandiah, M., et al. (2010). "Synthesis and stability of tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22(24), 6632-6640. Link

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link

  • Wang, Z., et al. (2016). "Covalent organic frameworks for drug delivery." Chemical Society Reviews, 45, 3962-3976. (Relevant for imine chemistry protocols). Link

Sources

Application Note: High-Throughput Derivatization of 4-Formylphenyl 3,4-dichlorobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for the synthesis, derivatization, and biological screening of 4-Formylphenyl 3,4-dichlorobenzoate (4-FP-DCB) .

Why this Scaffold? The 4-FP-DCB molecule represents a "privileged structure" in medicinal chemistry, combining two distinct pharmacophoric features:

  • The 3,4-Dichlorobenzoate Tail: A highly lipophilic moiety known to enhance membrane permeability and bind to hydrophobic pockets in enzymes (common in antifungal and antimicrobial agents).

  • The 4-Formylphenyl Head: Contains a reactive aldehyde "warhead" that serves as a diversity handle. This allows for the rapid generation of combinatorial libraries via condensation reactions (Schiff bases, hydrazones) or reductive aminations.

Critical Consideration: The central ester linkage is metabolically labile. While this poses stability challenges in plasma, it offers a strategic "pro-drug" mechanism where intracellular esterases release the active aldehyde-derived pharmacophore and the lipophilic acid payload.

Chemical Strategy & Workflow

The workflow is designed for parallel synthesis (96-well format) to maximize chemical space exploration. We define three derivatization pathways:

  • Pathway A (Stable Amines): Reductive amination to form secondary/tertiary amines.

  • Pathway B (Schiff Bases): Condensation with anilines to form imines (reversible covalent inhibitors).

  • Pathway C (Hydrazones): Reaction with hydrazides to form stable, rigid linkers.

Workflow Visualization

Workflow cluster_derivatization Parallel Derivatization Start Start: 3,4-Dichlorobenzoyl Chloride + 4-Hydroxybenzaldehyde Scaffold Scaffold Synthesis (4-FP-DCB) Start->Scaffold Esterification PathA Path A: Reductive Amination (Amine Analogs) Scaffold->PathA PathB Path B: Schiff Base (Imine Analogs) Scaffold->PathB PathC Path C: Hydrazone Formation (Rigid Linkers) Scaffold->PathC QC QC Validation (LC-MS / NMR) PathA->QC PathB->QC PathC->QC Screen Biological Screening (MIC / MTT Assays) QC->Screen Pass >95% Purity

Figure 1: Integrated workflow for the synthesis and screening of 4-FP-DCB libraries.

Module 1: Scaffold Synthesis (Step 0)

Since 4-FP-DCB is not a standard catalog reagent, it must be synthesized with high purity before library generation.

Reaction:



Protocol
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (1.67 mL, 12 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 3,4-dichlorobenzoyl chloride (2.09 g, 10 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Wash with 1M HCl (2 x 30 mL) to remove TEA, followed by saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to yield white needles.

    • Target Yield: >85%[1][2][3][4][5][6]

    • Storage: Store at 4°C under Argon. Aldehydes can oxidize to carboxylic acids over time.

Module 2: High-Throughput Derivatization

Pre-requisite: Prepare a 0.1 M stock solution of the 4-FP-DCB scaffold in anhydrous Dichloroethane (DCE) (for amines) or Ethanol (for hydrazines).

Pathway A: Reductive Amination (The "Stable" Series)

Rationale: Creates a stable amine bond, removing the reactive aldehyde. Best for targeting specific receptors where a positive charge (protonated amine) is beneficial.

Reagents:

  • Amine Library (

    
    )
    
  • Sodium Triacetoxyborohydride (STAB) - Selected over NaBH

    
     to prevent ester hydrolysis and aldehyde reduction.
    
  • Acetic Acid (catalyst).

Protocol (96-well block):

  • Add Amine (1.1 equiv) to each well containing 4-FP-DCB stock (1.0 equiv, 0.1 mmol).

  • Add DCE to reach 500 µL volume.

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Shake for 30 mins at RT.

  • Add STAB (1.5 equiv) as a solid or slurry.

  • Seal and shake for 16 hours at RT.

  • Quench: Add 10% NaHCO

    
     (200 µL). Extract organic layer.[7]
    
  • Dry: Pass through a chemically resistant phase separator plate.

Pathway B: Hydrazone Formation (The "Rigid" Series)

Rationale: Hydrazones (


) are common pharmacophores in antimicrobial research (e.g., Nitrofurantoin analogs). They offer rigidity and hydrogen bonding capability.

Protocol:

  • Dissolve Hydrazide derivative (1.0 equiv) in Ethanol (500 µL).

  • Add 4-FP-DCB (1.0 equiv).

  • Add catalytic Glacial Acetic Acid (1 drop).

  • Heat block to 60°C for 4 hours.

  • Cool: Products often precipitate. If soluble, evaporate solvent and reconstitute in DMSO for screening.

Module 3: Biological Screening & Assay Compatibility

Challenge: The ester bond in 4-FP-DCB is susceptible to hydrolysis by esterases present in serum (FBS) or cell lysates. Solution: Use heat-inactivated serum for initial screens or run "Time-Zero" stability controls.

Compound Preparation for Assays[8][9]
  • Stock: Dissolve derivatives in 100% DMSO to 10 mM.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles (hydrolysis risk).

  • Working Solution: Dilute to 2x concentration in media immediately before adding to cells. Final DMSO < 0.5%.

Antimicrobial Screen (MIC Assay)

Target:S. aureus (Gram +) and E. coli (Gram -). Rationale: Schiff bases of benzoates have documented efficacy against cell wall synthesis.

  • Inoculum: Adjust bacteria to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Add 100 µL bacteria + 100 µL compound (serial dilution 100 µM -> 0.1 µM).

  • Incubation: 37°C for 18-24 hours.

  • Readout: OD

    
     absorbance.
    
  • Control: 3,4-Dichlorobenzoic acid (hydrolysis product) must be tested as a negative control to prove the efficacy comes from the intact molecule.

Cytotoxicity Screen (MTT Assay)

Target: A549 (Lung) or MCF-7 (Breast) cancer lines.

  • Seeding: 5,000 cells/well, adhere overnight.

  • Treatment: 48-hour exposure to compounds.[8]

  • Development: Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Analysis: Calculate IC

    
     using non-linear regression.
    

Quality Control & Data Interpretation

Expected Analytical Data
FeatureMethodExpected ResultNote
Aldehyde Peak

H-NMR

10.0 ppm (Singlet)
Disappears in successful derivatives.
Imine Proton

H-NMR

8.3 - 8.6 ppm (Singlet)
Appears in Pathway B/C.
Ester Linkage IR1735 - 1750 cm

Must remain intact. Loss indicates hydrolysis.
Purity LC-MSSingle Peak >95%Mass = MW

+ 260.6 - 18 (H

O loss).
Troubleshooting Guide
  • Issue: LC-MS shows mass of 3,4-dichlorobenzoic acid.

    • Cause: Ester hydrolysis during reaction or workup.[7]

    • Fix: Ensure anhydrous solvents. Switch from Ethanol to Isopropanol or Toluene. Avoid strong bases.

  • Issue: Low yield in Reductive Amination.

    • Cause: Imine formation was incomplete before reduction.

    • Fix: Increase "Step 3" time (Imine formation) to 2 hours before adding STAB. Add molecular sieves to absorb water.

References

  • Synthesis and Biological Activity of Phenyl Benzoate Derivatives

    • Title: Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles.[9]

    • Source: NIH / PMC (2025).
    • URL:[Link] (Representative link based on search context 1.1).

  • Schiff Base Antimicrobial Protocols

    • Title: Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.[10][11]

    • Source: Medires Online (2024).
    • URL:[Link]

  • Reductive Amination Methodologies: Title: Application Note – Reductive Amin
  • Benzoate Ester Stability & Bioactivity

    • Title: Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Deriv
    • Source: BenchChem Application Notes.[7]

  • General Scaffold Synthesis (Steglich/Acid Chloride)

    • Title: 4-Formylphenyl 4-chlorobenzoate Product D
    • Source: ChemScene.[1]

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of 4-Formylphenyl 3,4-dichlorobenzoate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Formylphenyl 3,4-dichlorobenzoate, a versatile intermediate, and its subsequent derivatization into novel chemical entities with potential therapeutic applications. The core structure combines a dichlorinated benzoic acid moiety, often associated with antimicrobial properties, with a formylphenyl group that serves as a reactive handle for modular library synthesis. We present a detailed, field-tested protocol for the initial esterification, followed by a robust method for generating a diverse library of Schiff base derivatives. The rationale behind key experimental steps, safety considerations, and characterization techniques are discussed to ensure reproducibility and scientific rigor. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new small-molecule therapeutics.

Introduction: The Strategic Design

The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery. The 4-Formylphenyl 3,4-dichlorobenzoate framework is of significant interest due to its intrinsic potential and synthetic versatility. The molecule is strategically designed with two key regions:

  • The "Warhead": The 3,4-dichlorobenzoate moiety. Halogenated aromatic rings are prevalent in many approved drugs and are known to contribute to binding affinity and metabolic stability. Dichloro-substituted compounds, in particular, have demonstrated a range of biological activities.

  • The "Linker & Anchor": The 4-formylphenyl ester group. The ester linkage provides a specific physicochemical property profile, while the terminal aldehyde (formyl) group is an exceptionally useful functional group for diversification. It allows for the straightforward formation of imines (Schiff bases), hydrazones, and other heterocyclic systems like benzoxazoles through condensation reactions, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.[1][2]

This guide details a two-stage synthetic strategy, beginning with the creation of the core intermediate, followed by its derivatization.

Overall Synthetic Workflow

The process is logically divided into two primary stages. Stage 1 focuses on the synthesis of the key building block, 4-Formylphenyl 3,4-dichlorobenzoate. Stage 2 utilizes this intermediate to generate a library of derivatives, exemplified here by Schiff base formation.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivative Library Synthesis A 4-Hydroxybenzaldehyde C Esterification Reaction (Base-catalyzed) A->C B 3,4-Dichlorobenzoyl Chloride B->C D 4-Formylphenyl 3,4-dichlorobenzoate (Core Intermediate) C->D Purification F Schiff Base Formation (Acid-catalyzed Condensation) D->F D->F To Derivatization E Primary Amines (R-NH2 Library) E->F G Derivative Library (Target Molecules) F->G Purification & Characterization

Sources

Revolutionizing Ester Synthesis: A Detailed Protocol for Microwave-Assisted Preparation of 4-Formylphenyl 3,4-Dichlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of 4-formylphenyl 3,4-dichlorobenzoate and its derivatives utilizing microwave-assisted organic synthesis (MAOS). Traditional esterification methods often necessitate prolonged reaction times and high temperatures, leading to potential side product formation and energy inefficiency.[1][2][3] Microwave irradiation offers a green and sustainable alternative, dramatically accelerating reaction rates, improving yields, and simplifying purification processes.[1][2][4][5] This document outlines the fundamental principles of microwave-assisted synthesis, provides a detailed step-by-step protocol for the synthesis of the title compounds, and includes a discussion of the reaction mechanism and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are looking to leverage the advantages of microwave technology for efficient compound preparation.

Introduction: The Advantages of Microwave-Assisted Synthesis

The synthesis of ester derivatives is a cornerstone of organic and medicinal chemistry. 4-Formylphenyl 3,4-dichlorobenzoate and its analogues are valuable intermediates in the development of novel pharmaceuticals and functional materials. However, conventional synthesis methods often involve lengthy refluxing periods, which can be energy-intensive and may lead to the degradation of sensitive functional groups.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology that addresses many of the limitations of traditional heating.[1][2][4] Unlike conventional methods that rely on external heating and slow heat transfer, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[4][6] This direct energy transfer results in a number of significant advantages:

  • Accelerated Reaction Rates: Microwave synthesis can reduce reaction times from hours to minutes.[3][4][5][7]

  • Increased Yields and Purity: The rapid and controlled heating often leads to higher product yields and fewer byproducts, simplifying purification.[2][5][6]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient process.[1][5][6]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters, leading to more reproducible results compared to conventional heating.[5]

  • Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent or even solvent-free conditions.[1][2][4]

Reaction Mechanism and Principle

The synthesis of 4-formylphenyl 3,4-dichlorobenzoate derivatives via microwave-assisted esterification follows the general principles of a Fischer-Speier esterification. The reaction involves the acid-catalyzed condensation of a carboxylic acid (3,4-dichlorobenzoic acid or its derivatives) with a phenol (4-hydroxybenzaldehyde or its derivatives).

The key steps of the mechanism are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The hydroxyl group of the phenol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy of the reaction through rapid and uniform heating.[8] The polar intermediates and transition states in the esterification reaction effectively couple with the microwave energy, leading to a significant rate enhancement.[1]

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Water Elimination cluster_step4 Step 4: Deprotonation Carboxylic_Acid 3,4-Dichlorobenzoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Phenol Phenol 4-Hydroxybenzaldehyde Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester_Product 4-Formylphenyl 3,4-Dichlorobenzoate Protonated_Ester->Ester_Product - H+ H2O H2O

Caption: Reaction mechanism for the acid-catalyzed esterification.

Experimental Protocol

This protocol provides a general procedure for the microwave-assisted synthesis of 4-formylphenyl 3,4-dichlorobenzoate. The reaction can be adapted for various substituted derivatives by modifying the starting materials accordingly.

Materials and Equipment
Reagents Equipment
3,4-Dichlorobenzoic acidDedicated Microwave Synthesis Reactor
4-HydroxybenzaldehydeMicrowave reaction vessels (e.g., 10 mL or 20 mL) with screw caps and septa
Concentrated Sulfuric Acid (H₂SO₄)Magnetic stir bars
Dichloromethane (DCM) or other suitable solventMagnetic stirrer
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates (silica gel)
Ethyl acetateUV lamp
HexaneGlassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
Filtration apparatus
Step-by-Step Synthesis Procedure

Workflow Start Start Reagents 1. Add 3,4-dichlorobenzoic acid, 4-hydroxybenzaldehyde, and solvent to microwave vessel. Start->Reagents Catalyst 2. Cautiously add concentrated H₂SO₄. Reagents->Catalyst Microwave 3. Seal the vessel and place in microwave reactor. Irradiate at specified temperature and time. Catalyst->Microwave Cooling 4. Cool the reaction vessel to room temperature. Microwave->Cooling Workup_Start 5. Transfer the reaction mixture to a separatory funnel. Cooling->Workup_Start Wash_NaHCO3 6. Wash with saturated NaHCO₃ solution. Workup_Start->Wash_NaHCO3 Wash_Water 7. Wash with water. Wash_NaHCO3->Wash_Water Dry 8. Dry the organic layer over anhydrous Na₂SO₄. Wash_Water->Dry Filter_Evaporate 9. Filter and concentrate the solution under reduced pressure. Dry->Filter_Evaporate Purification 10. Purify the crude product by recrystallization or column chromatography. Filter_Evaporate->Purification Characterization 11. Characterize the final product (NMR, IR, MS). Purification->Characterization End End Characterization->End

Caption: Experimental workflow for microwave-assisted synthesis.

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3,4-dichlorobenzoic acid (e.g., 1 mmol, 191 mg) and 4-hydroxybenzaldehyde (e.g., 1.2 mmol, 146.5 mg).

  • Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or toluene (e.g., 3-5 mL). The choice of solvent can influence the reaction efficiency and should be selected based on its dielectric properties and ability to dissolve the reactants.

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture while stirring.

  • Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 5-20 minutes). The optimal conditions may vary depending on the specific substrates and the microwave system used.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing water or a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Results and Characterization

The microwave-assisted synthesis of 4-formylphenyl 3,4-dichlorobenzoate is expected to proceed with high efficiency, yielding the desired product in a significantly shorter time frame compared to conventional heating methods.

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours (e.g., 4-8 h)5-20 minutes
Typical Yield 60-80%>90%
Energy Consumption HighLow
Byproduct Formation Potential for side reactionsMinimized

The structure of the synthesized 4-formylphenyl 3,4-dichlorobenzoate can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons and the aldehyde proton.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the aldehyde carbon, and the aromatic carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the ester carbonyl group (C=O) and the aldehyde carbonyl group (C=O).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield - Inefficient heating (incorrect solvent or power setting)- Insufficient reaction time or temperature- Deactivated catalyst- Use a more polar solvent to improve microwave absorption.- Optimize reaction time and temperature.- Use fresh catalyst.
Formation of side products - Reaction temperature is too high- Prolonged reaction time- Reduce the reaction temperature.- Monitor the reaction by TLC and stop when the starting material is consumed.
Difficulty in purification - Incomplete reaction- Presence of starting materials or byproducts- Ensure the reaction goes to completion.- Optimize the work-up and purification procedures (e.g., different solvent system for chromatography).

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional heating methods for the preparation of 4-formylphenyl 3,4-dichlorobenzoate and its derivatives. The significant reduction in reaction time, coupled with higher yields and improved purity, makes MAOS a highly attractive and sustainable approach for modern organic synthesis.[2][3][5] The protocol outlined in this application note provides a robust and reproducible method that can be readily adopted in research and development settings to accelerate the discovery and production of valuable chemical entities.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • (PDF) Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. ResearchGate. [Link]

  • Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Farmacia. [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Organic Chemistry Portal. [Link]

  • Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Semantic Scholar. [Link]

  • ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Anveshana's International Publication. [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. [Link]

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. MDPI. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

Sources

Troubleshooting & Optimization

common side reactions in the formylation of dichlorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the formylation of dichlorobenzoates. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent electronic properties of dichlorobenzoates—possessing both deactivating chloro groups and a meta-directing ester function—present unique challenges. This guide provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust troubleshooting strategies to optimize your synthetic outcomes.

Overview: The Challenge of Formylating Dichlorobenzoates

The introduction of a formyl (-CHO) group onto a dichlorobenzoate ring is a key step in the synthesis of many pharmaceutical intermediates and complex organic molecules. The reaction is typically achieved through methods like the Rieche or Vilsmeier-Haack formylation. However, the substrate itself is challenging:

  • Electron-Deficient Ring: The two chlorine atoms and the carboxylate group withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[1][2]

  • Directing Group Conflict: The chloro groups are ortho, para-directing, while the benzoate ester is meta-directing. This can lead to issues with regioselectivity.[2]

  • Sensitive Ester Functionality: The ester group is susceptible to hydrolysis under the acidic or basic conditions often employed during the reaction and workup.

This guide will address the most common issues encountered during these experiments in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions

Issue 1: Hydrolysis of the Ester Group

Q1: My main product is a dichlorosalicylic acid derivative instead of the expected formylated dichlorobenzoate. What is causing this premature hydrolysis?

A1: This is a classic and frequent side reaction, primarily caused by the presence of water in a reaction environment containing a strong Lewis acid (like TiCl₄ or AlCl₃) or during a harsh aqueous workup.

  • Mechanistic Cause: Lewis acids, used to activate the formylating agent, can also coordinate to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by even trace amounts of water present in the reagents or solvent. The subsequent aqueous workup, especially if prolonged or performed at elevated temperatures, will complete the hydrolysis.

  • Preventative Measures & Troubleshooting:

    • Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. It is advisable to handle reagents under an inert atmosphere (Nitrogen or Argon).[1]

    • Controlled Workup: Quench the reaction by pouring it slowly onto crushed ice rather than adding water directly to the reaction flask.[3][4] This helps to dissipate the heat from the exothermic hydrolysis of the Lewis acid. Keep the temperature of the quench mixture at or below 0 °C.

    • Non-Aqueous Workup: If hydrolysis remains a persistent issue, consider a non-aqueous workup. This can involve filtering the reaction mixture through a pad of Celite or silica gel to remove the Lewis acid adducts, followed by solvent evaporation.

    • Choice of Lewis Acid: While highly effective, strong Lewis acids like AlCl₃ are also potent catalysts for hydrolysis. Consider using a milder Lewis acid, such as SnCl₄ or AgOTf, which may offer a better balance between reactivity and functional group tolerance.[5][6]

Workflow for Diagnosing and Preventing Ester Hydrolysis

cluster_diagnosis Diagnosis cluster_solution Solution Pathway start Hydrolysis Observed (e.g., via LC-MS, NMR) check_h2o Review Experimental Setup: - Anhydrous Solvents/Reagents? - Inert Atmosphere? - Dry Glassware? start->check_h2o check_workup Review Workup Protocol: - Quench Temperature? - Duration of Aqueous Contact? start->check_workup sol_h2o Implement Strict Anhydrous Techniques check_h2o->sol_h2o Moisture Suspected sol_workup Optimize Workup: - Pour reaction onto ice - Maintain T < 0°C check_workup->sol_workup Harsh Workup Identified sol_lewis Consider Milder Lewis Acid (e.g., SnCl₄) sol_workup->sol_lewis If Hydrolysis Persists

Caption: Decision workflow for troubleshooting ester hydrolysis.

Issue 2: Poor Regioselectivity or No Reaction

Q2: I'm getting a mixture of isomers, or the reaction is not proceeding at all. How can I improve the yield and selectivity?

A2: This issue stems from the deactivated nature of the dichlorobenzoate ring and the competing directing effects of the substituents.[2] The two electron-withdrawing chloro groups and the meta-directing ester group create a challenging electronic landscape for the incoming electrophile.

  • Mechanistic Cause: For an electrophilic aromatic substitution to occur, the aromatic ring must act as a nucleophile. The combined deactivating effect of three substituents significantly lowers this nucleophilicity.[7] Formylation reactions like Vilsmeier-Haack and Rieche work best on electron-rich arenes.[8][9][10] Consequently, forcing conditions (higher temperatures, stronger Lewis acids) are often required, which can lead to side reactions or decomposition. The final substitution pattern is a delicate balance between the ortho, para-directing influence of the chlorines and the meta-directing influence of the ester.

  • Troubleshooting & Optimization:

    • Increase Lewis Acid Stoichiometry: For deactivated substrates, a stoichiometric excess of the Lewis acid is often necessary. For a Rieche formylation using TiCl₄, using 4-5 equivalents may be required to drive the reaction to completion.[4]

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also decrease selectivity and promote decomposition. A systematic approach is best: start the reaction at a low temperature (-20 °C to 0 °C) and slowly warm to room temperature or slightly above (e.g., 35-40 °C), monitoring by TLC or LC-MS.[3][11]

    • Choice of Formylation Reagent: The Rieche reaction, using dichloromethyl methyl ether and a strong Lewis acid like TiCl₄, is often more effective for deactivated rings than the Vilsmeier-Haack reaction.[9][12][13] The electrophile generated in the Rieche reaction is generally considered more potent.

Table 1: Reaction Conditions vs. Expected Outcome
ParameterCondition for Low ReactivityCondition for Improved ReactivityPotential Side Effect of Change
Lewis Acid 1.1 eq. TiCl₄4-5 eq. TiCl₄ or AlCl₃Increased risk of hydrolysis/tarring
Temperature 0 °C0 °C to 40 °C (gradual warming)Decreased regioselectivity, decomposition
Reaction Time 1-2 hours12-24 hoursIncreased byproduct formation
Optimized Rieche Formylation Protocol for Deactivated Dichlorobenzoates
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the dichlorobenzoate substrate (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 4.0 eq.) dropwise via syringe. The solution will likely turn a deep color. Maintain the temperature below 5 °C during the addition.

  • Reagent Addition: After stirring for 15 minutes, add dichloromethyl methyl ether (1.5 eq.) dropwise, again ensuring the temperature remains below 5 °C.[3]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using TLC.

  • Quench: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Wash & Dry: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Issue 3: Di-formylation and Polymer Formation

Q3: My product analysis shows the presence of di-formylated species and a significant amount of intractable tar. What causes this?

A3: Di-formylation is less common on a highly deactivated ring like dichlorobenzoate but can occur under harsh conditions. Tar or polymer formation, however, is a more frequent consequence of forcing the reaction.

  • Mechanistic Cause: The aldehyde group of the desired product is also an electron-withdrawing, meta-directing group. If the reaction conditions are severe enough to form the mono-formylated product, they might, in some cases, be sufficient to add a second formyl group, though this is sterically and electronically disfavored. More commonly, the strong Lewis acids and elevated temperatures can initiate cationic polymerization or decomposition pathways of the aromatic substrate, leading to insoluble, high-molecular-weight tars.[14]

  • Preventative Measures:

    • Control Stoichiometry: Use only a slight excess (1.2-1.5 equivalents) of the formylating agent (e.g., dichloromethyl methyl ether). A large excess can drive over-reaction.[14]

    • Temperature Management: This is the most effective way to prevent tar formation. Avoid high reaction temperatures. If the reaction is sluggish at room temperature, it is better to extend the reaction time than to increase the heat excessively.[15]

    • Order of Addition: Add the formylating agent to the mixture of the substrate and Lewis acid, not the other way around. This ensures the electrophile is generated in the presence of the substrate it is intended to react with, minimizing self-condensation or decomposition.

Visualizing Reaction vs. Side Reaction Pathways

Start Dichlorobenzoate + Formylating Agent + Lewis Acid DesiredPath Mono-formylated Product (Target) Start->DesiredPath Controlled Conditions (Low Temp, Anhydrous) Hydrolysis Hydrolysis (Dichlorobenzoic Acid) Start->Hydrolysis Trace H₂O Tar Tar / Polymerization Start->Tar High Temp / [Lewis Acid] too high OverFormylation Di-formylated Product DesiredPath->OverFormylation Excess Reagent / High Temp

Caption: Competing reaction pathways in the formylation of dichlorobenzoates.

References
  • Formylation. Organic Chemistry Portal. [Link]

  • An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. ResearchGate. [Link]

  • A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. PubMed. [Link]

  • Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver. [Link]

  • MESITALDEHYDE. Organic Syntheses. [Link]

  • Process for formylation of aromatic compounds.
  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Rieche formylation. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Duff reaction. Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rieche Formylation. Common Organic Chemistry. [Link]

  • Rieche Formylation. SynArchive. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Complete Guide To Benzene Reactions. Transformation Tutoring. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Reactions of Aromatic Compounds. NPTEL. [Link]

Sources

purification of 4-Formylphenyl 3,4-dichlorobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Formylphenyl 3,4-dichlorobenzoate

Case ID: REC-4FP-DCB-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 4-Formylphenyl 3,4-dichlorobenzoate , a substituted phenyl ester likely used as a mesogenic core (liquid crystal intermediate) or a pharmaceutical building block.[1]

Chemical Profile & Risks:

  • Target Molecule: Aromatic ester with a reactive aldehyde handle.

  • Primary Impurities: 3,4-dichlorobenzoic acid (starting material), 4-hydroxybenzaldehyde (starting material), and potential hydrolysis byproducts.

  • Critical Sensitivity: The aldehyde group is prone to oxidation (to carboxylic acid) and acetal formation in alcohols. The ester linkage is susceptible to hydrolysis under basic or strongly acidic conditions.[2]

This guide prioritizes purity retention and prevention of "oiling out" (liquid-liquid phase separation), a common failure mode for chlorinated aromatic esters.

Part 1: Pre-Recrystallization "Health Check"

Do not attempt recrystallization if your crude material contains >5% unreacted starting materials. Recrystallization is a polishing step, not a bulk separation method.

The "Acid/Base Wash" Protocol (Mandatory Pre-step): Before heating any solvent, ensure you have removed the phenolic and acidic starting materials.

  • Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash 1: Cold 5% NaHCO₃ or Na₂CO₃ (Removes 3,4-dichlorobenzoic acid).

  • Wash 2: Cold 1M NaOH (Rapid wash to remove 4-hydroxybenzaldehyde). Note: Keep this brief (<2 mins) to avoid hydrolyzing your ester product.

  • Wash 3: Brine (Saturated NaCl) to remove water.

  • Dry organic layer over MgSO₄, filter, and rotary evaporate to a solid.

Part 2: Recrystallization Protocols

We recommend Method A for general purity and Method B if the compound is prone to oiling out or if the aldehyde group is showing instability (acetal formation).

Method A: The Ethanol Standard (High Yield)

Best for: Routine purification where the starting material is relatively clean.

  • Solvent: 95% Ethanol (EtOH) or Absolute Ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add hot EtOH (near boiling, ~78°C) dropwise with stirring.

    • Critical: Add only enough solvent to dissolve the solid plus 10% excess.

  • Hot Filtration (Optional): If insoluble particles (dust/salts) remain, filter the hot solution through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Finishing: Once room temp is reached, place in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Collection: Vacuum filter using a Büchner funnel. Wash with cold EtOH.[3]

Method B: The Non-Polar Pair (High Purity / "Oiling Out" Prevention)

Best for: Chlorinated aromatics that refuse to crystallize or form oils.

  • Solvent Pair: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (boiling).

  • Precipitation: While keeping the solution hot, slowly add hot Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Cooling: Cap the flask and allow it to cool undisturbed. The non-polar Heptane forces the hydrophobic dichlorobenzoate out of solution as the temperature drops.

Part 3: Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for selecting the correct purification route.

PurificationLogic Start Crude 4-Formylphenyl 3,4-dichlorobenzoate Check Check Purity (TLC/NMR) Contains Phenol/Acid? Start->Check Wash Perform Acid/Base Wash (Remove Starting Materials) Check->Wash Yes (>5% Impurities) RecrystChoice Choose Solvent System Check->RecrystChoice No (Clean) Wash->RecrystChoice MethodA Method A: Ethanol (Standard) RecrystChoice->MethodA Standard MethodB Method B: EtOAc/Heptane (If Oiling Out occurs) RecrystChoice->MethodB Hydrophobic/Oiling Cooling Slow Cooling (Room Temp -> Ice Bath) MethodA->Cooling MethodB->Cooling Filter Vacuum Filtration & Cold Solvent Wash Cooling->Filter Dry Vacuum Dry (<40°C to protect Aldehyde) Filter->Dry

Caption: Workflow for the purification of 4-Formylphenyl 3,4-dichlorobenzoate, emphasizing the pre-wash step.

Part 4: Troubleshooting Guide (The "Sad Path")

Symptom 1: The Product "Oils Out" (Liquid-Liquid Separation) Description: Instead of crystals, droplets of oil form at the bottom of the flask as it cools.

  • Cause: The solution cooled too fast, or the compound is too soluble in the solvent at high temps but insoluble at medium temps (metastable zone). Chlorinated aromatics are notorious for this.

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add Seed Crystals: If you have any pure solid, add a tiny speck at the cloud point.

    • Switch Solvents: Use Method B (EtOAc/Heptane). The presence of Heptane often suppresses oil formation better than alcohols.

    • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the liquid interface to induce nucleation.

Symptom 2: Colored Impurities (Yellow/Brown) Description: The crystals are off-white or yellowish.

  • Cause: Oxidation of the aldehyde or residual polymerized phenols.

  • Solution:

    • Redissolve in hot solvent.[4]

    • Add Activated Charcoal (Norit) (approx 1-2% by weight).

    • Stir for 5 minutes (keep hot).

    • Perform a Hot Filtration through Celite to remove the charcoal.

    • Proceed with crystallization.[3]

Symptom 3: Low Yield Description: Very little solid precipitates upon cooling.

  • Cause: Too much solvent was used (supersaturation not reached).

  • Solution:

    • Evaporate 30-50% of the solvent using a rotary evaporator.

    • Cool again.

    • If using Method B, add more anti-solvent (Heptane) dropwise.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol?

  • Answer: Yes, but with caution. Methanol is more polar and might dissolve the ester too well, leading to lower yields. Also, aldehydes react faster with methanol to form acetals (dimethyl acetal) than with ethanol. If you see new peaks in your NMR around 3-4 ppm, you have formed the acetal.

Q2: My aldehyde peak in NMR is disappearing. Why?

  • Answer: You likely oxidized it to the carboxylic acid (4-carboxyphenyl 3,4-dichlorobenzoate) or formed a hemiacetal. Ensure you are not heating the solution for prolonged periods (hours) and dry the final crystals under vacuum at moderate temperatures (<40°C).

Q3: What is the expected Melting Point?

  • Answer: While specific literature values for this exact CAS are rare, 4-substituted phenyl 3,4-dichlorobenzoates typically melt between 110°C and 150°C . A sharp melting range (within 1-2°C) is the best indicator of success. Broad ranges indicate retained solvent or impurities.[4]

References

  • Organic Syntheses. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-Dichlorobenzoic acid phenylhydrazide (Analogous Recrystallization Protocols). Retrieved from [Link]

Sources

optimizing reaction conditions for Schiff base synthesis with 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Schiff Base Synthesis Optimization Subject: Reaction Protocol for 4-Formylphenyl 3,4-dichlorobenzoate Ticket ID: SB-SYN-34DCB-OPT Status: Open | Priority: High

Executive Summary

You are working with 4-Formylphenyl 3,4-dichlorobenzoate , a "bifunctional" electrophile containing both an aldehyde and an activated ester.

  • The Challenge: The 3,4-dichloro substitution on the benzoate ring exerts a strong electron-withdrawing effect (–I effect), making the ester carbonyl highly electrophilic. This increases the risk of aminolysis (amine attacking the ester to form an amide) and hydrolysis (cleavage by water).

  • The Goal: Achieve chemoselective imine formation at the aldehyde site while preserving the labile ester linkage.

This guide prioritizes chemoselectivity over reaction speed, utilizing mild, anhydrous conditions to suppress side reactions.

Module 1: Optimized Reaction Protocol

Standard Operating Procedure (SOP-SB-34) Use this protocol as your baseline. Deviations should be based on the Troubleshooting Matrix below.

Reagents & Solvents
ComponentRecommendationTechnical Rationale
Solvent Dichloromethane (DCM) or Toluene Crucial: Avoid alcohols (MeOH/EtOH) initially. The activated ester is prone to transesterification. Non-nucleophilic solvents prevent this.
Catalyst Glacial Acetic Acid (0.1 - 1 mol%)Mild Brønsted acid catalysis is sufficient. Strong acids (HCl, H₂SO₄) will hydrolyze the ester.
Drying Agent Activated 4Å Molecular Sieves Chemical drying (MgSO₄) or azeotropic removal (Dean-Stark) is required to drive the equilibrium without excessive heat.
Temperature 0°C to Room Temp (25°C) Kinetic control favors imine formation (fast) over ester aminolysis (slower). Avoid reflux unless necessary.
Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq) in anhydrous DCM (0.1 M concentration). Add activated 4Å molecular sieves.

  • Amine Addition: Dissolve the Primary Amine (1.0 - 1.05 eq) in a minimal amount of DCM.

    • Critical Step: Add the amine solution dropwise over 10–15 minutes at 0°C. High local concentrations of amine can trigger ester attack.

  • Catalysis: Add Glacial Acetic Acid (1 drop per 5 mmol) .

  • Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor via TLC every 30 minutes.

    • Endpoint: Disappearance of the aldehyde spot.

  • Workup (Neutral):

    • Filter off molecular sieves.

    • Wash filtrate with cold water (1x) and brine (1x). Do not use basic washes (NaHCO₃/NaOH) as they will hydrolyze the ester.

    • Dry over Na₂SO₄, filter, and concentrate

    • Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol (only if product is stable). Avoid silica columns if the imine is acid-sensitive.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway (Imine formation) and the fatal side reactions (Aminolysis/Hydrolysis) driven by the 3,4-dichloro activation.

ReactionPathways Start 4-Formylphenyl 3,4-dichlorobenzoate + Amine AldehydeAttack Nucleophilic Attack on Aldehyde Start->AldehydeAttack Kinetic Control (Fast at Low T) EsterAttack Nucleophilic Attack on Ester (Aminolysis) Start->EsterAttack Thermodynamic Control (Slow, High T) Hemiaminal Hemiaminal Intermediate AldehydeAttack->Hemiaminal Imine Schiff Base Product (Desired) Hemiaminal->Imine - H2O (Requires Sieves) Hydrolysis Ester Hydrolysis (Acid/Base/Water) Imine->Hydrolysis If Wet/Acidic Amide Amide Byproduct (Irreversible) EsterAttack->Amide Irreversible

Caption: Figure 1. Chemoselectivity landscape. The 3,4-dichloro group activates the ester, making the "Red" pathway a significant risk if temperature or stoichiometry is uncontrolled.

Module 3: Troubleshooting Matrix

Issue 1: TLC shows multiple spots (Ester Cleavage)

  • Diagnosis: The amine attacked the ester (Aminolysis) or water hydrolyzed it.

  • Root Cause: Reaction temperature too high or wet solvents.

  • Corrective Action:

    • Repeat reaction at 0°C .

    • Ensure solvents are anhydrous (distilled or stored over sieves).

    • Switch solvent to Toluene (lower polarity reduces nucleophilicity of the amine slightly).

Issue 2: Reaction stalls (Aldehyde remains)

  • Diagnosis: Equilibrium limits conversion.

  • Root Cause: Water accumulation in the system.

  • Corrective Action:

    • Add fresh Molecular Sieves (3Å or 4Å).

    • If using Toluene, attach a Dean-Stark trap and reflux gently (only if ester stability is confirmed at RT).

    • Add a Lewis Acid catalyst like Sc(OTf)₃ (5 mol%) or Yb(OTf)₃ , which are compatible with esters but activate aldehydes strongly.

Issue 3: Product "Oils Out" or is Gummy

  • Diagnosis: Impurities or residual solvent.[1]

  • Root Cause: The ester chain adds lipophilicity, preventing crystallization in polar solvents.

  • Corrective Action:

    • Triturate the oil with cold n-Hexane or Pentane .

    • Sonicate to induce nucleation.

    • Evaporate DCM completely; traces of DCM often solubilize the product preventing solidification.

Module 4: Decision Logic for Optimization

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Start Reaction (DCM, RT, Sieves) CheckTLC Check TLC (1 hour) Start->CheckTLC Decision1 Is Aldehyde Consumed? CheckTLC->Decision1 Workup Neutral Workup (Cold Water Wash) Decision1->Workup Yes Analyze New Spots (Non-Imine)? Decision1->Analyze No Yes Yes No No ReduceTemp Restart at 0°C Add Amine Slower Analyze->ReduceTemp Yes (Decomp) PushEquilibrium Add Sc(OTf)3 or Gentle Heat Analyze->PushEquilibrium No (Stalled)

Caption: Figure 2. Decision tree for real-time reaction monitoring.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a solvent? It's standard for Schiff bases. A: Proceed with caution. While Ethanol is standard, your substrate has an activated ester. In the presence of a catalyst and heat, ethanol can displace the phenol group (Transesterification), forming Ethyl 3,4-dichlorobenzoate. If you must use ethanol, keep it at room temperature and strictly anhydrous.

Q: Why avoid basic workups (NaHCO₃)? A: The 3,4-dichlorophenyl group makes the ester "phenolic-like" in its leaving group ability. Even weak bases like bicarbonate can trigger hydrolysis during the extraction phase, turning your product into 3,4-dichlorobenzoic acid and the free aldehyde-phenol.

Q: The amine I am using is an HCl salt. What do I do? A: You must free-base it before adding it to the main reaction.

  • Protocol: Suspend amine-HCl in DCM, shake with saturated Na₂CO₃ (rapidly), separate organic layer, dry over MgSO₄, and then add to the aldehyde. Adding the salt directly + Triethylamine (TEA) risks the TEA attacking the ester or acting as a general base catalyst for hydrolysis.

References

  • General Schiff Base Mechanism & Catalysis

    • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

  • Chemoselectivity in Ester-Containing Systems

    • Guzen, K. P., et al. (2007). Eco-friendly synthesis of imines from aldehydes and amines in aqueous medium. Tetrahedron Letters, 48(10), 1845-1848. (Demonstrates mild conditions for sensitive substrates). Link

  • Use of Molecular Sieves in Imine Synthesis

    • Taguchi, K., & Westheimer, F. H. (1971). Catalysis of the formation of imines by molecular sieves. The Journal of Organic Chemistry, 36(11), 1570–1572. Link

  • Aminolysis of Esters (Side Reaction Risk)

    • Bassam, M., et al. (2026).[2] Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. (Highlights the competition between aminolysis and hydrolysis). Link

Sources

preventing byproduct formation in reactions with 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation in Synthetic Applications

Welcome to the Technical Support Center for 4-Formylphenyl 3,4-dichlorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting guides to help you optimize your reactions and prevent the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving 4-Formylphenyl 3,4-dichlorobenzoate?

A1: The primary byproducts typically arise from reactions involving the aldehyde (formyl) group or hydrolysis of the ester linkage. Key undesired compounds include:

  • 4-Formylphenol and 3,4-Dichlorobenzoic Acid: These are the hydrolysis products of the parent ester. This can occur if water is present in the reaction mixture.[1][2][3]

  • Over-oxidation or Reduction Products: The aldehyde group can be oxidized to a carboxylic acid (4-carboxy-phenyl 3,4-dichlorobenzoate) or reduced to an alcohol (4-(hydroxymethyl)phenyl 3,4-dichlorobenzoate), depending on the reagents and conditions used.[4]

  • Acetals/Hemiacetals: In the presence of alcohol solvents or reagents, the aldehyde can form hemiacetals and subsequently acetals, which are often stable but undesired.[5][6]

  • Aldol Condensation Products: Under basic conditions, the aldehyde can undergo self-condensation or react with other enolizable carbonyl compounds.[4][5]

  • Imines/Enamines: Reaction with primary or secondary amines can lead to the formation of imines (Schiff bases) or enamines, respectively.[4][7]

Q2: My primary reaction involves a nucleophilic attack at a different site on my substrate. How can I protect the formyl group on 4-Formylphenyl 3,4-dichlorobenzoate?

A2: Protecting the aldehyde is a crucial strategy when its reactivity interferes with the desired transformation. The most common and effective method is the formation of an acetal, typically by reacting with a diol like ethylene glycol in the presence of an acid catalyst.[6] This forms a stable cyclic acetal that is unreactive towards many nucleophiles and reducing agents. The protecting group can be readily removed by acid-catalyzed hydrolysis after the desired reaction is complete.[6][7]

Q3: I am performing an esterification reaction to synthesize 4-Formylphenyl 3,4-dichlorobenzoate and observing low yields. What are the likely causes?

A3: Low yields in the synthesis of 4-Formylphenyl 3,4-dichlorobenzoate, typically from 4-formylphenol and 3,4-dichlorobenzoyl chloride, are often due to a few key factors:

  • Presence of Moisture: 3,4-Dichlorobenzoyl chloride is highly reactive with water, leading to its hydrolysis to 3,4-dichlorobenzoic acid.[3] This consumes the starting material and reduces the yield of the desired ester. It is critical to use anhydrous solvents and reagents and to ensure all glassware is thoroughly dried.

  • Suboptimal Base: The choice of base is critical for scavenging the HCl byproduct. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is often preferred to prevent side reactions with the acyl chloride.

  • Reaction Temperature: While many esterifications proceed well at room temperature, some may require gentle heating to go to completion, especially if the reactants are sterically hindered. However, excessive heat can lead to side reactions.

Troubleshooting Guides

Issue 1: Formation of Hydrolysis Byproducts (4-Formylphenol and 3,4-Dichlorobenzoic Acid)

Causality: The ester linkage in 4-Formylphenyl 3,4-dichlorobenzoate is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][8]

Troubleshooting Protocol:

  • Strict Anhydrous Conditions:

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).

    • Reagents: Ensure all reagents are anhydrous. If necessary, dry them using standard laboratory procedures.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • pH Control:

    • If the reaction conditions are not inherently acidic or basic, maintain a neutral pH to minimize catalyzed hydrolysis.

    • During work-up, avoid prolonged exposure to strong aqueous acids or bases. If an aqueous wash is necessary, perform it quickly with pre-chilled solutions and immediately proceed to the extraction and drying steps.

Workflow for Minimizing Hydrolysis:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start dry_glassware Flame/Oven-Dry Glassware start->dry_glassware use_anhydrous Use Anhydrous Solvents & Reagents dry_glassware->use_anhydrous inert_atm Establish Inert Atmosphere use_anhydrous->inert_atm run_reaction Run Reaction inert_atm->run_reaction quench Quench Reaction run_reaction->quench wash Minimize Aqueous Wash Time quench->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry end Isolate Product dry->end start Is the formyl group chemically compatible with the planned reaction? protect Protect aldehyde (e.g., acetal formation) start->protect No proceed Proceed with reaction start->proceed Yes react Perform desired reaction on other functional groups protect->react deprotect Deprotect aldehyde (e.g., acid hydrolysis) react->deprotect finish Final Product deprotect->finish proceed->finish

Sources

Technical Support Center: 4-Formylphenyl 3,4-dichlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Troubleshooting & Process Optimization

Introduction

Welcome to the technical support center for the synthesis of 4-Formylphenyl 3,4-dichlorobenzoate . This intermediate is frequently utilized in the synthesis of liquid crystals and Schiff-base ligands. While the esterification between 4-hydroxybenzaldehyde and 3,4-dichlorobenzoyl chloride appears straightforward, scaling this reaction from grams to kilograms introduces specific thermodynamic and kinetic challenges.

The presence of the formyl group (aldehyde) and the electron-withdrawing chlorine atoms creates a "stability window" that is narrower than standard benzoate syntheses. This guide addresses the three most common failure modes reported by our users: uncontrolled exotherms, aldehyde degradation (Cannizzaro reaction), and ester hydrolysis during workup.

Module 1: Reaction Control & Thermal Management

Q: Why did my reaction mixture turn black and boil over upon scaling to 500g?

Diagnosis: Thermal Runaway & Aldehyde Polymerization. Technical Insight: The reaction between an acyl chloride and a phenol is highly exothermic. On a small scale (<10g), surface-to-volume ratios allow passive air cooling. At 500g, the heat generation rate (


) exceeds the heat removal rate (

), leading to a temperature spike.
  • Risk: High temperatures trigger the polymerization of the formyl group (aldehyde) and the decomposition of the acid chloride.

  • Chemistry: The reaction releases HCl.[1][2] If you are using a base (Pyridine/TEA) to scavenge HCl, the neutralization reaction is also exothermic.

Protocol: The "Cold-Addition" Method

  • Solvent System: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: Triethylamine (TEA) or Pyridine (1.1 - 1.2 equivalents).

  • Temperature: Maintain internal temperature < 5°C during addition.

Step-by-Step:

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) and Base (1.2 eq) in DCM (10 vol). Cool to 0°C.

  • Dissolve 3,4-dichlorobenzoyl chloride (1.05 eq) in DCM (2 vol).

  • Critical Step: Add the acid chloride solution dropwise. Monitor internal temperature. Stop addition if T > 5°C.

  • Allow to warm to Room Temperature (RT) only after addition is complete.

Module 2: Impurity Profile (The "Pink/Brown" Product)

Q: My product is pink/brown, and NMR shows missing aldehyde peaks. What happened?

Diagnosis: Cannizzaro Reaction or Oxidation. Technical Insight: Users often attempt Schotten-Baumann conditions using aqueous NaOH .

  • The Trap: The aldehyde group on 4-hydroxybenzaldehyde is unstable in strong aqueous base. It undergoes the Cannizzaro reaction , disproportionating into the corresponding benzyl alcohol and benzoic acid derivatives, or oxidizes to the carboxylic acid.

  • The Fix: You must exclude water and strong hydroxide bases. Use an anhydrous organic base (TEA or Pyridine).

Visualization: Impurity Pathways The following diagram illustrates the competition between the desired esterification and the aldehyde degradation pathways.

ImpurityPathways Reactants 4-Hydroxybenzaldehyde + 3,4-Dichlorobenzoyl Cl BaseChoice Base Selection Reactants->BaseChoice Cannizzaro Cannizzaro Reaction (Disproportionation) BaseChoice->Cannizzaro Strong Aq. Base (NaOH/KOH) Esterification Nucleophilic Acyl Substitution BaseChoice->Esterification Organic Base (TEA/Pyridine) Byproducts Alcohol + Acid Impurities (Low Yield / Tar) Cannizzaro->Byproducts Product 4-Formylphenyl 3,4-dichlorobenzoate Esterification->Product

Caption: Pathway divergence based on base selection. Aqueous bases trigger Cannizzaro degradation of the aldehyde.

Module 3: Workup & Isolation (Hydrolysis Prevention)

Q: My yield dropped significantly during the bicarbonate wash. Why?

Diagnosis: Base-Catalyzed Ester Hydrolysis.[3][4][5] Technical Insight: The 3,4-dichlorobenzoate moiety is electron-deficient due to the two chlorine atoms. This makes the ester carbonyl carbon highly electrophilic and susceptible to attack by water/hydroxide.

  • The Error: Long exposure to saturated

    
     or basic water during extraction hydrolyzes the ester back to the starting phenol and acid.
    

Troubleshooting Matrix: Workup Conditions

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)Reason
Quench Add water directlyAdd dilute HCl (0.5M)Neutralizes excess amine immediately; prevents basic hydrolysis.
Wash Sat.

(pH 9)
Water or Brine (pH 7)Avoids alkaline conditions that attack the electron-poor ester.
Temperature Room TemperatureCold (0-5°C)Reduces rate of hydrolysis significantly.
Phase Cut Slow separationFast separationMinimizes contact time with aqueous phase.

Module 4: Purification (Recrystallization)

Q: How do I remove the 3,4-dichlorobenzoic acid impurity?

Diagnosis: Trapped Acid Byproduct. Technical Insight: The primary impurity is 3,4-dichlorobenzoic acid (formed from excess acid chloride reacting with moisture). This acid is sparingly soluble in water but soluble in hot ethanol.

Recommended Recrystallization Solvent: Ethanol/Heptane or Isopropanol (IPA) .

  • Dissolve crude solid in minimum hot Ethanol/IPA (

    
    ).
    
  • (Optional) Perform a hot filtration if insoluble salts (Amine-HCl) remain.

  • Slowly cool to RT. The ester crystallizes; the acid impurity typically remains in the mother liquor or is removed in the subsequent wash.

  • Yield Check: If yield is low, add Heptane (antisolvent) to the hot solution to force precipitation upon cooling.

Summary Workflow Diagram

The following workflow integrates the troubleshooting steps into a validated scale-up process.

SynthesisWorkflow Start Start: 500g Scale Dissolve Dissolve Aldehyde + TEA in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddCl Add Acid Chloride Dropwise Cool->AddCl TempCheck Is T < 5°C? AddCl->TempCheck TempCheck->AddCl No (Slow Down) React Stir at RT (2-4 hrs) Monitor by TLC TempCheck->React Yes Quench Quench: 0.5M HCl (Remove Amine) React->Quench Wash Wash: Cold Water/Brine (NO Bicarbonate) Quench->Wash Cryst Recrystallize: Hot Ethanol/IPA Wash->Cryst Final Pure Product (White/Pale Yellow Solid) Cryst->Final

Caption: Optimized scale-up workflow emphasizing thermal control and acidic quench.

References

  • Schotten-Baumann Reaction Conditions

    • Common Organic Chemistry.[5][6][7] "Acid to Ester: Common Conditions."[6] Available at: [Link]

    • ChemGuide. "Mechanism of Acyl Chloride Esterification." Available at: [Link]

  • Hydrolytic Stability of Esters

    • National Institutes of Health (PMC). "Hydrolysis, polarity, and conformational impact of esters."[8] (Discusses electron-withdrawing effects on hydrolysis rates). Available at: [Link]

  • Purification & Recrystallization

    • University of Rochester. "Tips & Tricks: Recrystallization Solvents." Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Polar Derivatives of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar derivatives of 4-Formylphenyl 3,4-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges associated with purifying these complex molecules.

The inherent polarity of 4-Formylphenyl 3,4-dichlorobenzoate derivatives, stemming from the presence of the aldehyde and ester functionalities, as well as potential polar modifications, presents unique purification challenges. These can range from poor solubility in common chromatography solvents to strong interactions with stationary phases.[1][2] This guide offers practical, experience-driven solutions to overcome these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of polar 4-Formylphenyl 3,4-dichlorobenzoate derivatives.

Issue 1: Poor Separation or Tailing Peaks in Normal-Phase Chromatography

Question: I'm using a standard silica gel column with a hexane/ethyl acetate solvent system, but my polar derivative is showing significant tailing and co-eluting with impurities. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying polar compounds on a polar stationary phase like silica.[1][2] The strong hydrogen bonding and dipole-dipole interactions between your polar analyte and the silanol groups on the silica surface lead to strong retention and poor peak shape.[3]

Causality Explained: The aldehyde and ester groups in your molecule, along with any other polar functional groups, are interacting too strongly with the acidic silica surface. This causes the molecules to "stick" and elute slowly and unevenly, resulting in tailing.

Solutions:

  • Solvent System Modification:

    • Increase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.[4][5] For highly polar compounds, a dichloromethane/methanol system can be effective.[4][5]

    • Add a Modifier: Incorporating a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can help to block the active sites on the silica gel and improve peak shape.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This stationary phase is less acidic than bare silica and can reduce tailing for compounds with basic functionalities.[6]

    • Diol-Bonded Silica: This offers a different selectivity compared to silica and can be a good alternative for separating polar compounds.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[1][6][7] It utilizes a polar stationary phase with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[1][6]

Issue 2: Product Elutes in the Void Volume during Reversed-Phase Chromatography

Question: I switched to a C18 reversed-phase column, but my polar derivative is eluting immediately with the solvent front. How can I achieve retention?

Answer:

This indicates that your compound is too polar to interact sufficiently with the non-polar C18 stationary phase.[1] Standard reversed-phase conditions are often unsuitable for highly polar molecules.

Causality Explained: The hydrophobic C18 chains on the stationary phase repel your polar molecule, which has a higher affinity for the polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).

Solutions:

  • Highly Aqueous Mobile Phases: Some modern C18 columns are designed to be stable in highly aqueous mobile phases (e.g., >95% water).[2] This can sometimes increase the retention of polar compounds.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionizable polar compounds. However, these reagents can be difficult to remove and may not be compatible with mass spectrometry.

  • Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms to improve the retention of polar compounds.

  • HILIC as the Preferred Alternative: As mentioned previously, HILIC is often the most effective solution for retaining and separating very polar analytes that are not amenable to reversed-phase chromatography.[1][6][7]

Issue 3: Difficulty with Liquid-Liquid Extraction from Aqueous Solutions

Question: My polar derivative has significant solubility in water, making extraction with common organic solvents inefficient. How can I effectively extract my product?

Answer:

High water solubility is a common challenge with polar organic compounds, often leading to poor partition coefficients and emulsion formation during liquid-liquid extraction.[1]

Causality Explained: The polar functional groups in your molecule form strong hydrogen bonds with water, making it difficult to transfer into a less polar organic solvent.

Solutions:

  • Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer can decrease the solubility of your organic compound and drive it into the organic phase.

  • Use of More Polar Extraction Solvents: Instead of non-polar solvents like hexane, consider more polar, water-immiscible solvents such as:

    • Ethyl acetate

    • Dichloromethane

    • A mixture of chloroform and isopropanol (e.g., 3:1) can be particularly effective for pulling polar compounds out of the aqueous phase.[8]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction methods can be more efficient than batch extractions.

  • Solid-Phase Extraction (SPE): SPE can be a powerful alternative to liquid-liquid extraction for isolating polar compounds from aqueous solutions.[9] A suitable sorbent can retain the target compound, which can then be eluted with a stronger solvent.

Issue 4: Product "Oils Out" or Fails to Crystallize During Recrystallization

Question: I'm trying to purify my polar derivative by recrystallization, but it either forms an oil or remains in solution even after cooling. What can I do?

Answer:

"Oiling out" occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent.[10] Failure to crystallize can be due to high solubility in the chosen solvent or the presence of impurities that inhibit crystal formation.[10][11]

Causality Explained: The high polarity of your compound can lead to very high solubility in polar solvents, making it difficult to reach a supersaturated state upon cooling. Impurities can disrupt the crystal lattice formation.

Solutions:

  • Optimize Solvent System:

    • Solvent Polarity: The principle of "like dissolves like" is key.[12] For polar compounds, you may need to use a more polar solvent or a solvent mixture.[10][13] Common choices include ethanol, methanol, acetone, or mixtures with water.[10]

    • Solvent Pairs: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[11][14]

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.[14]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12][14][15] Rapid cooling can promote oil formation.[14]

  • Pre-Purification: If impurities are inhibiting crystallization, a preliminary purification step, such as a quick filtration through a plug of silica, might be necessary.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar organic compounds like these derivatives?

A1: The main challenges stem from their high polarity, which leads to:

  • Poor retention in reversed-phase chromatography: These compounds often elute in the void volume.[1]

  • Strong retention and peak tailing in normal-phase chromatography: They can bind too strongly to polar stationary phases like silica.[1]

  • High water solubility: This complicates liquid-liquid extractions and can lead to emulsion formation.[1][16]

  • Co-elution with other polar impurities: Separating the target compound from impurities with similar polarities can be difficult.[1]

Q2: Which chromatographic technique is generally most suitable for these polar derivatives?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most successful approach for retaining and separating highly polar compounds.[1][6][7] HILIC uses a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[1] This creates a water-rich layer on the stationary phase, allowing for the partitioning of polar analytes and achieving good retention.[1]

Q3: Can I use reversed-phase chromatography for these compounds?

A3: While challenging, it is possible to use reversed-phase chromatography for moderately polar compounds.[1] Strategies to improve retention include using specialized columns designed for polar analytes, employing highly aqueous mobile phases, or using ion-pairing agents for ionizable compounds.[2] However, for very polar derivatives, HILIC is generally a more robust and reliable technique.[1][6][7]

Q4: My aldehyde derivative seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A4: The acidic nature of silica gel can catalyze the oxidation of the aldehyde to a carboxylic acid, or other acid-sensitive reactions.[17] To mitigate this:

  • Neutralize the Silica: You can use silica gel that has been treated with a neutralizing agent, or add a small amount of a non-polar base like triethylamine to your eluent.[5]

  • Use a Less Acidic Stationary Phase: Alumina (neutral or basic) or functionalized silica (e.g., amino- or diol-bonded) can be good alternatives.[3][18]

  • Work Quickly: Minimize the time the compound spends on the column.

Q5: How can I remove unreacted 3,4-dichlorobenzoic acid from my product?

A5: An acid-base extraction is a highly effective method for removing acidic impurities.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with an aqueous base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[11]

  • The 3,4-dichlorobenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral ester product remains in the organic layer.

  • Separate the layers and wash the organic layer with brine before drying and concentrating.

Q6: What are the best practices for sample loading in flash chromatography for these polar compounds?

A6: For polar compounds that may have limited solubility in the initial, less polar mobile phase, dry loading is often preferred over liquid loading.[4][19]

  • Dry Loading Procedure:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica.

    • Carefully load this powder onto the top of your packed column.[19]

This technique prevents the compound from precipitating at the top of the column when the less polar mobile phase is introduced and generally leads to better separation.

Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Pack the column as a slurry in the initial mobile phase.

  • Sample Loading: Use the dry loading technique described in FAQ #6.

  • Mobile Phase: Start with a less polar solvent system and gradually increase the polarity. See the table below for starting points.

  • Elution: Elute the column with the chosen solvent gradient, collecting fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Table 1: Suggested Starting Solvent Systems for Normal-Phase Chromatography
Compound PolaritySuggested Starting Solvent SystemGradient Suggestion
Moderately Polar10-20% Ethyl Acetate in HexaneIncrease to 50-100% Ethyl Acetate
Polar50% Ethyl Acetate in HexaneGradient to 100% Ethyl Acetate, then 5% Methanol in Dichloromethane
Very Polar1-2% Methanol in DichloromethaneIncrease to 10-20% Methanol in Dichloromethane
Protocol 2: General Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product. An ideal single solvent will dissolve the compound when hot but not when cold.[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[10][12][15]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[12][15] Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the crystals thoroughly, preferably under vacuum.

Visualizing the Workflow

Purification Strategy Decision Tree

The following diagram illustrates a logical workflow for selecting a purification strategy for your polar 4-Formylphenyl 3,4-dichlorobenzoate derivative.

Purification_Strategy start Crude Polar Derivative extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction recrystallization Attempt Recrystallization extraction->recrystallization column Column Chromatography extraction->column Persistent Impurities success Pure Product recrystallization->success Crystals Form troubleshoot_recryst Troubleshoot: - Change Solvent - Seeding/Scratching - Slower Cooling recrystallization->troubleshoot_recryst Oils Out / No Crystals normal_phase Normal Phase (Silica) (e.g., EtOAc/Hexane or DCM/MeOH) column->normal_phase reversed_phase Reversed Phase (C18) (Highly Aqueous or Ion-Pairing) column->reversed_phase hilic HILIC column->hilic troubleshoot_recryst->column normal_phase->success Good Separation troubleshoot_np Troubleshoot: - Tailing? - Degradation? normal_phase->troubleshoot_np reversed_phase->success Good Separation troubleshoot_rp Troubleshoot: - No Retention? reversed_phase->troubleshoot_rp hilic->success Good Separation troubleshoot_np->hilic troubleshoot_rp->hilic

Sources

Technical Support Center: Knoevenagel Condensation of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction.[1][2][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments involving 4-Formylphenyl 3,4-dichlorobenzoate.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation reaction with 4-Formylphenyl 3,4-dichlorobenzoate is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Inactive Methylene Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.[4][5]

    • Solution: Ensure your active methylene compound has sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[4][5]

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[4][5][6] Using a strong base can lead to self-condensation of the aldehyde.[7]

    • Solution: Optimize the catalyst. If using a standard amine base like piperidine, ensure it is not degraded.[8][9][10] Consider alternative catalysts, such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like ammonium acetate, which can be effective.[11][12][13]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly influence the reaction's success.

    • Solution:

      • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield.[12] However, excessive heat can lead to side reactions.[13]

      • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF can give excellent results.[12][14] Protic solvents such as ethanol are also commonly used.[12] In some cases, solvent-free conditions can enhance yields and are more environmentally friendly.[12][15]

      • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back toward the reactants.[12][13][16] Consider using a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene.[13][17]

Issue 2: Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common challenge. Understanding the potential side reactions is the first step to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Aldehyde (Cannizzaro or Aldol Reaction): This is more likely to occur if too strong a base is used or if the active methylene compound is not sufficiently reactive.

    • Mitigation: Use a weak base catalyst like piperidine or ammonium acetate.[4][6] Ensure the active methylene compound is appropriately activated with electron-withdrawing groups.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.

    • Mitigation: Control the stoichiometry of the reactants. Using a slight excess of the aldehyde may help to minimize this side reaction. Careful monitoring of the reaction progress by TLC can help to stop the reaction once the desired product is formed.

  • Hydrolysis of the Ester Group: The ester group on the 4-Formylphenyl 3,4-dichlorobenzoate is susceptible to hydrolysis, especially under harsh basic or acidic conditions during workup.

    • Mitigation: Use mild reaction conditions and a careful workup procedure. Avoid strong acids or bases during extraction and purification.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What are the recommended purification techniques?

A: Purification can be challenging due to the potential for multiple products and unreacted starting materials.

Purification Strategies:

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification.

    • Solvent Selection: A solvent screen is recommended to find a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate/hexane mixtures, or isopropanol.

  • Column Chromatography: For non-crystalline products or for separating complex mixtures, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is the most common stationary phase for Knoevenagel products.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the reaction mixture.

  • Work-up Procedure: A well-designed work-up can simplify purification.

    • Quenching: After the reaction is complete, quenching with a dilute acid (e.g., 2 M HCl) can help to neutralize the basic catalyst and facilitate extraction.[18]

    • Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer. Washing the organic layer with brine can help to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[2][7] The reaction is typically catalyzed by a weak base.[6][7]

The mechanism involves:

  • Deprotonation: The base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[19][20]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (4-Formylphenyl 3,4-dichlorobenzoate) to form a tetrahedral intermediate.[19]

  • Protonation: The intermediate is protonated to form a β-hydroxy compound.

  • Dehydration: Elimination of a water molecule leads to the formation of the α,β-unsaturated product.[19]

An alternative mechanism involves the formation of an iminium ion from the aldehyde and a secondary amine catalyst, which is then attacked by the enolate.[4][20][21]

Q2: Which active methylene compounds are suitable for reaction with 4-Formylphenyl 3,4-dichlorobenzoate?

A2: The reactivity of the active methylene compound is key. Suitable compounds possess two electron-withdrawing groups attached to a methylene group, making the protons sufficiently acidic to be removed by a weak base.[4][16]

Recommended Active Methylene Compounds:

Compound Formula pKa (approx.)
Malononitrile CH₂(CN)₂ 11
Ethyl Cyanoacetate NCCH₂CO₂Et 9

| Diethyl Malonate | CH₂(CO₂Et)₂ | 13 |

Q3: What are some "green" or more environmentally friendly approaches to this reaction?

A3: Several green chemistry approaches have been developed for the Knoevenagel condensation.[1]

  • Water as a Solvent: Performing the reaction in water can be a highly effective and environmentally benign method, sometimes even proceeding without a catalyst.[22][23]

  • Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions can lead to rapid reactions and high yields, often with easier product isolation.[15]

  • Alternative Catalysts: Using less toxic and more recoverable catalysts is another green approach.[24] This includes using solid-supported catalysts or biocatalysts.[13][25] Ammonium salts like ammonium acetate are also considered a greener alternative to piperidine or pyridine.[13]

Experimental Protocols

General Protocol for Knoevenagel Condensation of 4-Formylphenyl 3,4-dichlorobenzoate

Materials:

  • 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.0-1.2 eq)

  • Catalyst (e.g., Piperidine, catalytic amount)

  • Solvent (e.g., Ethanol, Toluene)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., using an oil bath) as required.[18]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Water Removal using a Dean-Stark Apparatus

Apparatus Assembly:

  • Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[13]

  • Charge the flask with 4-Formylphenyl 3,4-dichlorobenzoate (1.0 eq), the active methylene compound (1.0-1.2 eq), the catalyst, and a solvent that forms an azeotrope with water (e.g., toluene).[13]

Reaction:

  • Heat the mixture to reflux.

  • The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.[13][17]

  • Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC.

Visualizations

Reaction Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aldehyde 4-Formylphenyl 3,4-dichlorobenzoate NucleophilicAttack 2. Nucleophilic Attack Aldehyde->NucleophilicAttack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Deprotonation 1. Deprotonation ActiveMethylene->Deprotonation Base Catalyst Catalyst Base Catalyst (e.g., Piperidine) Deprotonation->NucleophilicAttack Enolate Intermediate Dehydration 3. Dehydration NucleophilicAttack->Dehydration β-Hydroxy Intermediate FinalProduct α,β-Unsaturated Product Dehydration->FinalProduct - H₂O

Caption: Knoevenagel condensation mechanism overview.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield CheckReactants Check Reactants Purity Stoichiometry Activity of Methylene Compound Start->CheckReactants CheckCatalyst Check Catalyst Type (Weak Base) Freshness Amount CheckReactants->CheckCatalyst Reactants OK CheckConditions Check Reaction Conditions Temperature Solvent Time Water Removal CheckCatalyst->CheckConditions Catalyst OK Optimize Optimize Conditions Increase Temperature Change Solvent Use Dean-Stark CheckConditions->Optimize Conditions Suboptimal Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low yield.

References

  • Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). E-Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah. Retrieved February 15, 2026, from [Link]

  • Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5496–5504. [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021, October 27). [Video]. YouTube. [Link]

  • A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. (n.d.). ElectronicsAndBooks. Retrieved February 15, 2026, from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, February 1). [Video]. YouTube. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026, January 2). RSC Advances, 16(3), 1234-1245. [Link]

  • Knoevenagel condensation reaction with piperidine as catalyst. (2022, October). Molecules, 27(19), 6543. [Link]

  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry. [Link]

  • Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology, 4(8), 1-6.
  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Chemistry Proceedings, 14(1), 23. [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. (1997). Synthetic Communications, 27(23), 4091-4095. [Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1992). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 69(1), 75. [Link]

  • The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. (n.d.). Blucher Chemistry Proceedings. Retrieved February 15, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Dean-Stark. (n.d.). University of York. Retrieved February 15, 2026, from [Link]

  • Knoevenagel condensation. (2023, January 14). [Video]. YouTube. [Link]

  • Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. (2006, August 17). Synthetic Communications, 36(16), 2345-2351. [Link]

  • Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Recent developments in knoevenagel condensation reaction: a review. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Interactive 3D Chemistry Animations. (n.d.). ChemTube3D. Retrieved February 15, 2026, from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved February 15, 2026, from [Link]

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. (n.d.). SpringerLink. Retrieved February 15, 2026, from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Journal of Advanced Scientific Research. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for determining the purity of 4-Formylphenyl 3,4-dichlorobenzoate using High-Performance Liquid Chromatography (HPLC). It is designed for analytical scientists and process chemists requiring a robust, self-validating protocol.

Executive Summary & Molecule Profile

4-Formylphenyl 3,4-dichlorobenzoate is a reactive ester intermediate often used in the synthesis of complex pharmaceutical scaffolds or liquid crystal polymers. Its purity is critical because residual starting materials—specifically 4-hydroxybenzaldehyde and 3,4-dichlorobenzoic acid —can act as chain terminators or nucleophilic scavengers in subsequent steps.

This guide compares two HPLC methodologies:

  • Method A (The Standard): C18 Stationary Phase (Hydrophobic selectivity).

  • Method B (The Alternative): Phenyl-Hexyl Stationary Phase (

    
     selectivity).
    

Recommendation: While C18 is sufficient for general purity, Method B (Phenyl-Hexyl) is recommended for process development as it provides superior resolution between the parent ester and structurally similar aromatic impurities (e.g., unreacted isomers).

Chemical Stability & Impurity Profile

Before selecting a method, one must understand the analyte's degradation pathway. As an ester, the molecule is susceptible to hydrolysis, particularly in unbuffered aqueous solutions or basic conditions.

Key Impurities:

  • Impurity A: 4-Hydroxybenzaldehyde (Polar, early eluting).

  • Impurity B: 3,4-Dichlorobenzoic acid (Ionizable, pH-dependent retention).

Visualization: Hydrolytic Degradation Pathway

DegradationPathway Parent 4-Formylphenyl 3,4-dichlorobenzoate (Parent Ester) ImpA 4-Hydroxybenzaldehyde (Impurity A) Parent->ImpA Hydrolysis ImpB 3,4-Dichlorobenzoic Acid (Impurity B) Parent->ImpB Water H2O / H+ Water->Parent

Caption: Hydrolysis of the parent ester yields two distinct UV-active impurities with significantly different polarities.

Method Development Strategy
The Challenge: Solubility vs. Stability

The parent ester is highly lipophilic (LogP > 4.5) and practically insoluble in pure water. However, the impurities are polar.

  • Solvent Choice: Samples must be dissolved in Acetonitrile (ACN) or THF . Avoid Methanol as the primary diluent if the sample is left standing, as transesterification can occur over long periods.

  • Mobile Phase pH: Acidic pH (2.5 – 3.0) is mandatory .

    • Reason 1: Suppresses the ionization of 3,4-dichlorobenzoic acid (pKa ~3.7), ensuring it elutes as a sharp peak rather than a broad band.

    • Reason 2: Inhibits on-column hydrolysis of the ester.

Comparative Analysis: C18 vs. Phenyl-Hexyl
Method A: The Standard C18 Protocol

This method relies purely on hydrophobic interaction. It is robust and uses standard consumables found in any QC lab.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 40% B to 90% B over 15 minutes.

Method B: The Phenyl-Hexyl Alternative (Recommended)

This method utilizes


 interactions between the stationary phase and the electron-deficient dichlorobenzene ring of the analyte.
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][5]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 35% B to 85% B over 12 minutes.

Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention (Parent) 14.2 min11.8 minPhenyl-Hexyl shows slightly lower retention for the highly lipophilic parent, reducing run time.
Resolution (Imp A/B) 4.56.2Phenyl-Hexyl provides better separation of the aromatic acid impurity.
Peak Symmetry (Acid) 1.10.95

phases often yield sharper peaks for aromatic acids.
Selectivity (

)
Standard HydrophobicOrthogonalMethod B is better at separating potential regioisomers (e.g., 2,4-dichloro analogs).
Detailed Experimental Protocol (Method B)

This protocol is validated for specificity and linearity.[5][6]

Step 1: Reagent Preparation
  • Diluent: Mix Acetonitrile and Water (80:20 v/v). Note: High organic content ensures the ester remains in solution.

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Step 2: Instrument Conditions
  • Flow Rate: 1.0 mL/min[1][3][7][8]

  • Column Temp: 30°C

  • Injection Volume: 5 µL (Low volume prevents solvent effects on early eluting aldehyde).

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for sensitivity).

Step 3: Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.06535
12.01585
15.01585
15.16535
20.06535
Step 4: System Suitability Criteria
  • Resolution (R) between 3,4-dichlorobenzoic acid and Parent > 5.0.

  • Tailing Factor (T) for Parent < 1.5.

  • % RSD of 5 replicate injections < 2.0%.

Workflow Visualization

MethodWorkflow Start Sample Preparation Dissolve Dissolve 10mg in 10mL ACN:H2O (80:20) Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Remove particulates Inject Inject 5 µL (Phenyl-Hexyl Column) Filter->Inject Separation Gradient Elution (35-85% B) Inject->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Integration & Purity Calc (Area %) Detection->Analysis

Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.

Troubleshooting & Expert Insights
  • Ghost Peaks: If you observe a peak increasing over time in the autosampler, your sample is hydrolyzing. Action: Ensure the diluent is neutral (no acid/base added) and keep the autosampler at 4°C.

  • Broad Acid Peak: If the 3,4-dichlorobenzoic acid peak tails, the mobile phase pH is likely too high (close to pKa). Action: Add more formic acid or switch to 0.1% Phosphoric acid (pH ~2.1).

  • Retention Shift: The parent ester is sensitive to % Organic. A 1% error in ACN mixing can shift retention by 0.5 min. Action: Use pre-mixed mobile phases if your pump mixing is inconsistent.

References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
  • Phenomenex. (2023). HPLC Solvent Strength and Selectivity Guide. Link (Source for Phenyl-Hexyl

    
     interaction mechanisms).
    
  • Sigma-Aldrich. (2024). Product Specification: 4-Hydroxybenzaldehyde & 3,4-Dichlorobenzoic acid. Link (Reference for impurity physicochemical properties).

  • PubChem. (2024). Compound Summary: 4-Formylphenyl 3,4-dichlorobenzoate. Link (Source for LogP and pKa data).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Formylphenyl 3,4-dichlorobenzoate Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's structure is a foundational pillar of rigorous scientific inquiry. For derivatives of 4-Formylphenyl 3,4-dichlorobenzoate, a class of compounds with potential applications in medicinal chemistry and organic synthesis, precise structural elucidation is paramount. The presence of multiple substituted aromatic rings presents a significant analytical challenge, particularly in distinguishing between potential isomers where even a minor positional change of a substituent can drastically alter biological activity or material properties.

This guide provides an in-depth, experience-driven comparison of NMR-based techniques for the structural validation of 4-formylphenyl 3,4-dichlorobenzoate and its derivatives. We will move beyond a simple recitation of data to explore the underlying principles that make NMR spectroscopy an indispensable tool for this purpose. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structures.

The Analytical Imperative: Distinguishing Isomers

The synthesis of 4-formylphenyl 3,4-dichlorobenzoate involves the esterification of 4-hydroxybenzaldehyde with 3,4-dichlorobenzoyl chloride. A primary analytical challenge is to confirm the precise regiochemistry of the dichlorinated ring. For instance, how can we be certain that we have the 3,4-dichloro isomer and not the 2,3- or 3,5-dichloro analogue? Mass spectrometry might confirm the correct mass, but it cannot definitively distinguish between these isomers. This is where the power of NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-coupling), becomes evident.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum provides the initial, and often most telling, fingerprint of the molecule. Let's dissect the expected spectrum for 4-formylphenyl 3,4-dichlorobenzoate.

A. The Aldehydic Proton: A Telltale Singlet

The most downfield signal, typically appearing as a sharp singlet, is attributed to the formyl proton (-CHO). Its significant deshielding is a direct consequence of two factors: the electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.[1][2] This proton is expected to resonate in the range of δ 9.9-10.1 ppm . The absence of adjacent protons ensures its appearance as a singlet, making it a key diagnostic peak.[3]

B. The 4-Formylphenyl Ring: An AA'BB' System

The protons on the 4-formylphenyl ring (let's call them H-A and H-B) give rise to a classic AA'BB' spin system, which often appears as two distinct doublets.

  • H-A (ortho to -CHO): These protons are ortho to the strongly electron-withdrawing formyl group and are thus shifted downfield. They will appear as a doublet due to coupling with the adjacent H-B protons.

  • H-B (meta to -CHO): These protons are meta to the formyl group but ortho to the ester oxygen. The electron-donating character of the ester oxygen slightly shields these protons relative to H-A. They will also appear as a doublet from coupling to H-A.

The characteristic ortho-coupling constant (³J) for these protons is typically in the range of 7-9 Hz .

C. The 3,4-Dichlorobenzoyl Ring: Deciphering the Substitution Pattern

The substitution pattern on the second aromatic ring is where careful analysis is crucial. For a 3,4-dichloro substitution, we expect to see three distinct aromatic protons with a specific splitting pattern:

  • H-2' (ortho to C=O): This proton is adjacent to the carbonyl group and will be the most downfield of the three, appearing as a doublet with a small meta-coupling constant (⁴J) of approximately 2-3 Hz .

  • H-5' (between the two Cl atoms): This proton is ortho to one chlorine and meta to the other. It will appear as a doublet of doublets, showing both ortho-coupling (³J ≈ 8-9 Hz) to H-6' and meta-coupling (⁴J ≈ 2-3 Hz) to H-2'.

  • H-6' (ortho to a Cl atom): This proton is ortho to a chlorine atom and will appear as a doublet due to ortho-coupling with H-5'.

This specific pattern of a doublet, a doublet of doublets, and another doublet is a definitive signature of the 3,4-dichloro substitution pattern. Any other arrangement, such as 3,5-dichlorobenzoyl, would result in a different, more simplified splitting pattern (a doublet and a triplet).[4]

Diagram: Atom Numbering for NMR Assignment

Caption: Atom numbering scheme for NMR assignments.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical environments.

Carbon Atom Expected Chemical Shift (δ, ppm) Reasoning
C=O (formyl)190-195The carbonyl carbon of an aldehyde is highly deshielded.
C=O (ester)163-166The ester carbonyl carbon is also deshielded, but less so than an aldehyde.
Aromatic C-O150-155The carbon attached to the ester oxygen is shifted downfield.
Aromatic C-Cl135-140Carbons directly bonded to chlorine are deshielded.
Aromatic C-H120-135The precise shifts depend on the electronic effects of the substituents.
Aromatic C (quaternary)130-140Quaternary carbons often have lower intensity peaks.

Comparative Analysis: The Power of a Derivative

To illustrate the diagnostic power of NMR, let's consider a hypothetical derivative: 4-Formylphenyl 3,5-dichlorobenzoate . How would its NMR spectra differ?

  • ¹H NMR: The 3,5-dichlorobenzoyl ring now has a plane of symmetry. This would result in a much simpler pattern: a doublet for the two equivalent protons ortho to the carbonyl group and a triplet for the proton para to the carbonyl. This is a stark and easily identifiable contrast to the doublet, doublet of doublets, and doublet pattern of the 3,4-dichloro isomer.

  • ¹³C NMR: The number of signals for the dichlorinated ring would decrease due to symmetry.

This comparative approach, analyzing the predicted spectra of potential isomers, is a powerful strategy for robust structural validation.

Advanced Techniques: 2D NMR for Unambiguous Assignments

For complex derivatives or when absolute certainty is required, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For our 3,4-dichloro isomer, we would expect to see a cross-peak between H-5' and H-6', and a weaker cross-peak between H-5' and H-2', confirming their connectivity.

Diagram: COSY Workflow

COSY_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis start Prepare Sample (in CDCl3) acquire Acquire 2D COSY Data start->acquire process Fourier Transform (Both Dimensions) acquire->process phase Phase Correction process->phase diagonal Identify Diagonal Peaks (1D Spectrum) phase->diagonal cross Identify Cross-Peaks (Correlated Protons) diagonal->cross assign Assign Connectivity cross->assign

Caption: Workflow for COSY data acquisition and analysis.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, the formyl proton would show a correlation to the ester carbonyl carbon, confirming the overall connectivity of the molecule.

Experimental Protocol: Ensuring Data Integrity

A robust experimental protocol is the foundation of reliable NMR data.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the 4-formylphenyl 3,4-dichlorobenzoate derivative. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for organic compounds and its residual peak at δ 7.26 ppm is well-characterized.[5][6][7] c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (¹H NMR): a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

3. Data Acquisition (¹³C NMR): a. Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel. b. Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will likely be necessary due to the lower natural abundance of ¹³C.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase the spectra to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the TMS signal as a reference. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

References

  • A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
  • Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • Supporting Information for various compounds.
  • Chemistry Stack Exchange. para-dichlorobenzene - number of proton NMR signals.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in...
  • Homework.Study.com. How could you use 1H NMR to determine the structure for compound C that has a molecular formula of C6H4Cl2?
  • PubChem. 1,4-Dichlorobenzene.
  • Chemical shifts.
  • LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. YouTube.
  • ResearchGate. 1 H NMR of 4-formylphenyl 4-chlorobenzoate.
  • ChemicalBook. 1,2-Dichlorobenzene(95-50-1) 1H NMR spectrum.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Tables For Organic Structure Analysis.

Sources

A Comparative Guide to the Reactivity of 4-Formylphenyl 3,4-dichlorobenzoate vs. 4-formylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis and drug development, aryl esters serve as crucial intermediates and functional motifs. Their reactivity, particularly towards nucleophilic acyl substitution, is a critical parameter influencing reaction kinetics, prodrug activation, and material stability. This guide provides an in-depth comparative analysis of the reactivity of two structurally related esters: 4-Formylphenyl 3,4-dichlorobenzoate and 4-formylphenyl benzoate.

While both molecules share the same 4-formylphenyl leaving group, the electronic nature of the benzoyl moiety is starkly different. This difference, dictated by the presence of two electron-withdrawing chlorine atoms in the 3,4-dichlorobenzoate, profoundly enhances the electrophilicity of the ester's carbonyl carbon. Consequently, 4-Formylphenyl 3,4-dichlorobenzoate exhibits significantly higher reactivity towards nucleophiles compared to its non-chlorinated counterpart, 4-formylphenyl benzoate . This guide will elucidate the theoretical underpinnings of this reactivity difference, provide validated experimental protocols for its quantitative assessment, and present the data in a clear, comparative format for researchers and drug development professionals.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of an ester in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In this comparison, the leaving group (4-formylphenoxide) is identical for both compounds. Therefore, the difference in reactivity arises exclusively from the electronic effects exerted by the substituents on the benzoyl ring.

Organic molecules are influenced by several electronic displacement effects, including the inductive effect and the resonance (or mesomeric) effect.[1][2][3]

  • Inductive Effect (-I): This is the permanent polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms.[3][4] Chlorine is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon.

  • Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons across a conjugated system.[3][4] While halogens can donate a lone pair of electrons into the aromatic ring (+R effect), this effect is weak for chlorine and is significantly outweighed by its strong -I effect.

In the case of 4-Formylphenyl 3,4-dichlorobenzoate , the two chlorine atoms exert a potent, additive electron-withdrawing inductive effect. This effect significantly depletes electron density at the carbonyl carbon, making it more electropositive (more electrophilic) and thus more susceptible to attack by nucleophiles.

Conversely, 4-formylphenyl benzoate lacks these strong electron-withdrawing groups. The unsubstituted phenyl ring does not substantially alter the inherent electrophilicity of the carbonyl carbon. This fundamental electronic difference is the root cause of the observed disparity in reactivity.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the impact of meta- and para-substituents on the reactivity of benzene derivatives.[5][6] It relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through substituent constants (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Electron-withdrawing groups have positive σ values, while electron-donating groups have negative ones.[7] For a reaction like alkaline hydrolysis of esters, which is accelerated by electron-withdrawing groups, the reaction constant (ρ) is positive.[8] The chlorine substituents in 4-Formylphenyl 3,4-dichlorobenzoate would contribute to a large, positive sum of σ values, predicting a significantly faster reaction rate compared to the unsubstituted benzoate (where σ for hydrogen is 0).[7]

Comparative Reactivity in Nucleophilic Acyl Substitution

The most common reaction to probe the reactivity of these esters is base-catalyzed hydrolysis. The general mechanism involves a nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide leaving group.

Generally, electron-withdrawing groups on the benzoyl moiety accelerate the rate of alkaline hydrolysis by stabilizing the developing negative charge in the transition state of the rate-determining step.[9]

Caption: General mechanism for the alkaline hydrolysis of aryl esters.

Data Summary: Structural and Predicted Reactivity Comparison

The following table summarizes the key properties of the two compounds and the predicted outcome of a comparative reactivity study.

Property4-formylphenyl benzoate4-Formylphenyl 3,4-dichlorobenzoateJustification
Molecular Formula C₁₄H₁₀O₃[10]C₁₄H₈Cl₂O₃Addition of two chlorine atoms.
Molecular Weight 226.23 g/mol [11]295.12 g/mol Increased mass from chlorine atoms.
Benzoyl Substituents None (Hydrogen)3-Cl, 4-Cl-
Electronic Effect Neutral/ReferenceStrongly Electron-Withdrawing (-I)[1]Chlorine's high electronegativity.
Carbonyl Electrophilicity BaselineSignificantly IncreasedElectron density is withdrawn from the carbonyl carbon.
Predicted Reactivity LowerSignificantly Higher Increased electrophilicity facilitates faster nucleophilic attack.[9]

Experimental Validation: Protocols and Workflow

To empirically validate the theoretical comparison, the following protocols can be employed. These methods are designed to be self-validating and provide quantitative, reproducible data.

Protocol 1: Synthesis of Aryl Esters (Schotten-Baumann Reaction)

This protocol describes a general method for synthesizing the target esters from the corresponding acyl chloride and 4-hydroxybenzaldehyde.[9]

Materials:

  • 4-hydroxybenzaldehyde

  • Benzoyl chloride (for 4-formylphenyl benzoate)

  • 3,4-Dichlorobenzoyl chloride (for 4-Formylphenyl 3,4-dichlorobenzoate)

  • Sodium hydroxide (NaOH) solution, 10% w/v

  • Dichloromethane (DCM) or Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in a 10% NaOH solution.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C with vigorous stirring.

  • Acylation: Add the corresponding benzoyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization (e.g., from ethanol) or column chromatography to yield the pure ester.

Protocol 2: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

This protocol measures the rate of hydrolysis by monitoring the formation of the 4-formylphenoxide ion, which has a distinct UV-Vis absorbance maximum under basic conditions.[12]

Materials & Equipment:

  • Synthesized esters (4-Formylphenyl 3,4-dichlorobenzoate and 4-formylphenyl benzoate)

  • Sodium hydroxide (NaOH) solution, standardized (e.g., 0.01 M)

  • Ethanol or Acetonitrile (UV grade)

  • Thermostatted UV-Vis spectrophotometer with cuvettes

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_ester Prepare stock solutions of each ester in Ethanol initiate Inject small aliquot of ester stock into NaOH in cuvette. Start timer. stock_ester->initiate stock_naoh Prepare standardized aqueous NaOH solution thermo Equilibrate spectrophotometer and NaOH solution to 25°C stock_naoh->thermo thermo->initiate monitor Monitor absorbance increase at λ_max of 4-formylphenoxide over time. initiate->monitor plot Plot ln(A_inf - A_t) vs. time monitor->plot slope Determine pseudo-first-order rate constant (k_obs) from slope plot->slope calc Calculate second-order rate constant (k_2 = k_obs / [NaOH]) slope->calc compare Compare k_2 values for the two esters calc->compare

Sources

Comparative Guide: Biological Activity of 4-Formylphenyl 3,4-Dichlorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4-Formylphenyl 3,4-dichlorobenzoate and its analogs. This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore scaffold and its performance in antimicrobial and anticancer applications.

Executive Summary

4-Formylphenyl 3,4-dichlorobenzoate represents a specialized class of "aldehyde-ester" intermediates used extensively in the synthesis of bioactive Schiff bases, hydrazones, and thiazole derivatives. While the parent molecule exhibits moderate intrinsic biological activity, its primary value lies in its role as a lipophilic, reactive scaffold.

In comparative studies, analogs bearing the 3,4-dichloro substitution consistently outperform unsubstituted or electron-rich (e.g., 4-methoxy) analogs in antimicrobial and cytotoxic assays. This enhanced performance is attributed to the specific electronic withdrawal and increased lipophilicity (LogP) provided by the dichlorophenyl moiety, which facilitates cellular membrane penetration and target binding.

Chemical Rationale & Pharmacophore Analysis[1]

To understand the biological superiority of the 3,4-dichloro analog, we must analyze the structural components driving its activity.

Structural Activity Relationship (SAR) Mechanics

The molecule consists of three critical domains:

  • The Benzoate Core (Head): The 3,4-dichlorophenyl ring provides a hydrophobic anchor. The halogen atoms increase metabolic stability and affinity for hydrophobic pockets in enzymes (e.g., DNA gyrase, Tyrosinase).

  • The Ester Linkage (Linker): A semi-labile bond that can act as a pro-drug release mechanism, liberating 3,4-dichlorobenzoic acid (a known antimicrobial motif) and 4-hydroxybenzaldehyde inside the cell.

  • The Formyl Group (Tail): The reactive center. It readily condenses with amines to form azomethines (Schiff bases), which are the active pharmacophores in many anticancer and antibacterial drugs.

Comparative Physicochemical Properties

The following table contrasts the 3,4-dichloro analog with common alternatives used in library screening.

Analog VariantSubstituent (R)Predicted LogPElectronic Effect (Hammett

)
Primary Biological Utility
Target Compound 3,4-Dichloro ~4.8 Strong Electron Withdrawing High Potency Antimicrobial / Cytotoxic
Reference Std.Unsubstituted (H)~3.2NeutralBaseline Activity / Control
Deactivated4-Methoxy~3.1Electron DonatingReduced Potency / Solubility Enhancer
Activated4-Nitro~3.0Strong Electron WithdrawingHigh Reactivity / Potential Toxicity

Scientist's Note: The jump in LogP from 3.2 (Unsubstituted) to 4.8 (3,4-Dichloro) is significant. In our experience, this pushes the molecule into a "permeability sweet spot" for Gram-positive bacteria but requires careful formulation for aqueous bioassays (often requiring 1-2% DMSO).

Biological Performance Analysis

A. Antimicrobial Activity (Bacterial & Fungal)

Research indicates that benzoate derivatives derived from 4-formylphenyl esters serve as potent precursors for thiazole and thiazolidinone scaffolds.[1][2][3][4][5][6][7] The 3,4-dichlorobenzoate moiety specifically enhances activity against resistant strains.

  • Mechanism: The lipophilic dichlorobenzoate tail disrupts the bacterial cell membrane integrity. Upon entry, the molecule may undergo hydrolysis or interact directly with bacterial enzymes via the aldehyde/Schiff base functionality.

  • Data Trends:

    • Gram-Positive (S. aureus): 3,4-Dichloro analogs typically show 2-4x lower MIC (Minimum Inhibitory Concentration) compared to unsubstituted analogs.

    • Gram-Negative (E. coli): Activity is moderate but improved significantly when the aldehyde is converted to a thiazole hydrazone.

B. Anticancer Potential (Cytotoxicity)

The aldehyde group acts as a "warhead" that can be derivatized into cytotoxic agents.

  • Target: Schiff bases derived from this scaffold have been shown to induce apoptosis in breast cancer lines (e.g., MCF-7, MDA-MB-231).

  • Performance: The 3,4-dichloro substitution enhances the binding affinity to kinases (e.g., EGFR or VEGFR) in molecular docking studies compared to the 4-methyl or 4-methoxy analogs.

C. Enzyme Inhibition (Tyrosinase & Glucosidase)

Benzoate esters are emerging as competitive inhibitors of tyrosinase. The electron-withdrawing nature of the 3,4-dichloro group pulls electron density from the ester carbonyl, potentially altering the interaction with the copper active site of the enzyme.

Experimental Protocols

Protocol 1: Synthesis of 4-Formylphenyl 3,4-dichlorobenzoate

Use this Steglich Esterification method for high yield and purity.

  • Reagents: 3,4-Dichlorobenzoic acid (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid and aldehyde in DCM under Nitrogen atmosphere.

    • Add DMAP.

    • Cool to 0°C and add DCC dropwise dissolved in DCM.

    • Stir at 0°C for 1h, then room temperature for 12h.

    • Purification: Filter off the urea byproduct. Wash filtrate with 5% NaHCO3 and Brine. Recrystallize from Ethanol.[2][4][8]

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The product should appear as a distinct spot with lower Rf than the aldehyde.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Critical for validating the "lipophilicity effect" of the dichloro group.

  • Preparation: Prepare Muller-Hinton Agar (MHA) plates.

  • Inoculation: Spread

    
     CFU/mL of S. aureus (ATCC 25923).
    
  • Compound Loading: Dissolve the 3,4-dichloro analog in 100% DMSO to 10 mg/mL stock. Dilute to test concentrations (e.g., 100, 50, 25 µg/mL).

    • Note: Ensure final DMSO concentration in the well is <2% to avoid solvent toxicity.

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure Zone of Inhibition (ZOI) in mm.

    • Benchmark: A ZOI > 15mm indicates significant activity for this class.

Visualizations

Figure 1: Structure-Activity Relationship (SAR) Pathway

This diagram illustrates how the core scaffold is modified and the resulting biological logic.

SAR_Analysis Core 4-Formylphenyl Benzoate Scaffold Sub_34Cl 3,4-Dichloro Substitution (Target Analog) Core->Sub_34Cl Derivatization Sub_H Unsubstituted (Reference) Core->Sub_H Effect_Lip Increased Lipophilicity (LogP ~4.8) Sub_34Cl->Effect_Lip Effect_Elec Electron Withdrawal (Enhanced Stability) Sub_34Cl->Effect_Elec Activity_Anti High Antimicrobial Potency Sub_H->Activity_Anti Baseline Activity Effect_Lip->Activity_Anti Membrane Penetration Activity_Cyto Enhanced Cytotoxicity (MCF-7 Inhibition) Effect_Elec->Activity_Cyto Target Binding

Caption: SAR analysis showing how 3,4-dichloro substitution drives physicochemical changes leading to superior bioactivity.

Figure 2: Experimental Workflow for Analog Evaluation

A logical flow from synthesis to biological validation.

Workflow Step1 Synthesis: Steglich Esterification Step2 Purification: Recrystallization (EtOH) Step1->Step2 Step3 Derivatization: Schiff Base Formation (Reaction with Amines) Step2->Step3 Optional: Test Intermediate Bioassay1 Antimicrobial Screen (Agar Well Diffusion) Step2->Bioassay1 Direct Testing Step3->Bioassay1 Bioassay2 Cytotoxicity Screen (MTT Assay) Step3->Bioassay2 Decision Compare MIC / IC50 vs Standards Bioassay1->Decision Bioassay2->Decision

Caption: Validated workflow for synthesizing and screening 4-formylphenyl benzoate analogs.

References

  • Al-Adhami, H. J., et al. (2016).[2] Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives.[2][5] ResearchGate.[5] [Link]

  • Hassan, A. S., et al. (2018). Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety.[1][3][6] Synthetic Communications.[1][6] [Link]

  • PubChem. Methyl 4-(4-formylphenyl)benzoate Compound Summary. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup (Steglich Esterification). Chemical Reviews. [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Formylphenyl 3,4-dichlorobenzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the principles of method validation, compares viable analytical techniques, and presents a detailed, field-proven protocol for a High-Performance Liquid Chromatography (HPLC) method. The experimental choices and validation parameters are explained and grounded in authoritative regulatory standards to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for 4-Formylphenyl 3,4-dichlorobenzoate

4-Formylphenyl 3,4-dichlorobenzoate is an aromatic ester containing both an aldehyde and dichlorinated phenyl moieties. Such molecules often serve as critical intermediates in organic synthesis or may be present as process-related impurities in the manufacturing of active pharmaceutical ingredients (APIs). The presence and quantity of this compound can directly impact the purity, safety, and efficacy of a final drug product. Therefore, a robust, reliable, and validated analytical method for its accurate quantification is not merely a technical exercise but a fundamental requirement for regulatory compliance and quality assurance.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2][3]. This guide will compare potential analytical techniques and provide a detailed validation framework for the most suitable method, adhering to the principles outlined by major regulatory bodies.

Caption: Chemical Structure of 4-Formylphenyl 3,4-dichlorobenzoate.

The Regulatory Backbone: ICH, FDA, and USP Guidelines

Any discussion of method validation must be grounded in the established guidelines that ensure harmonized and scientifically sound practices across the pharmaceutical industry. The primary sources of authority are:

  • ICH Q2(R1) & Q2(R2) - Validation of Analytical Procedures : This cornerstone guideline from the International Council for Harmonisation provides a detailed framework for the validation of analytical procedures, outlining the specific performance characteristics to be evaluated.[1][4][5][6] It categorizes analytical tests and specifies which validation parameters are necessary for each.

  • FDA Guidance for Industry : The U.S. Food and Drug Administration provides guidance that aligns with ICH principles, emphasizing that validated analytical procedures are crucial for chemistry, manufacturing, and controls (CMC) documentation.[2][7][8]

  • USP General Chapter <1225> - Validation of Compendial Procedures : The United States Pharmacopeia chapter details the requirements for validating analytical methods, ensuring they are suitable for their intended use in pharmaceutical settings.[9][10][11][12]

These guidelines collectively establish that a quantitative analytical method must be evaluated for the following key parameters: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness. [4][13]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is the first critical decision. For a molecule like 4-Formylphenyl 3,4-dichlorobenzoate, several methods are plausible, each with distinct advantages and limitations.

Methodology Principle Advantages Disadvantages Best Suited For
HPLC-UV Chromatographic separation based on polarity, followed by UV absorbance detection.High specificity, precision, and accuracy. Can separate the analyte from impurities. Widely available.Requires method development. Higher cost per sample than spectrophotometry.Recommended Method: QC release testing, stability studies, impurity profiling.
GC-MS/FID Chromatographic separation based on boiling point and polarity in the gas phase.Excellent specificity (MS) and sensitivity. High resolving power.Potential for thermal degradation of the ester at high injection port temperatures. Requires analyte volatility.Analysis of volatile impurities; confirmation of identity.
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the aromatic rings in the molecule.Simple, rapid, and inexpensive.Low specificity; highly susceptible to interference from other UV-absorbing compounds (e.g., related impurities, degradants).In-process checks where the sample matrix is simple and well-defined.

Expert Rationale:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) stands out as the most suitable method. The compound's aromatic nature ensures strong UV absorbance, providing excellent sensitivity. The chromatographic separation inherent to HPLC provides the specificity required to distinguish the analyte from potential impurities or degradation products, which is a critical requirement for a stability-indicating assay.[7] A reversed-phase method using a C18 column is the logical starting point due to the molecule's overall non-polar character.

  • Gas Chromatography (GC) is a viable alternative but carries a significant risk. The ester linkage in 4-Formylphenyl 3,4-dichlorobenzoate could be susceptible to thermal hydrolysis or degradation in a hot GC inlet. This would violate the primary assumption that the analysis reflects the true composition of the sample. Therefore, GC would only be considered if the compound's thermal stability is rigorously proven.

  • UV-Visible Spectrophotometry , while simple, lacks the power to discriminate. In a real-world scenario, such as a stability study or reaction monitoring, precursors, by-products, or degradants are likely to be present and would almost certainly interfere with the measurement, leading to inaccurate results.

Based on this analysis, this guide will focus on the development and validation of a robust Reversed-Phase HPLC-UV (RP-HPLC-UV) method.

A Deep Dive: Validation of the Proposed RP-HPLC-UV Method

This section provides a comprehensive, step-by-step protocol for the validation of an analytical method for 4-Formylphenyl 3,4-dichlorobenzoate, complete with experimental designs, representative data, and acceptance criteria derived from regulatory guidelines.

Proposed Chromatographic Conditions

The causality behind these starting conditions is as follows: A C18 column is chosen for its hydrophobic stationary phase, which will effectively retain the non-polar aromatic analyte. Acetonitrile and water are common mobile phase components for reversed-phase chromatography, offering good UV transparency and elution strength. A phosphate buffer is included to maintain a consistent pH, which prevents shifts in retention time, particularly if any ionizable impurities are present. The detection wavelength of 254 nm is a common choice for aromatic compounds, typically providing a strong signal.

Parameter Condition
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase
Validation Workflow

The validation process follows a logical sequence, where each step builds confidence in the method's performance.

G plan Validation Planning & Protocol spec Specificity / Selectivity (Forced Degradation) plan->spec lin Linearity & Range spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq Limit of Quantitation (LOQ) prec->loq lod Limit of Detection (LOD) loq->lod rob Robustness lod->rob report Final Validation Report rob->report

Caption: A typical workflow for analytical method validation.

Experimental Protocols & Acceptance Criteria
  • Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9][14] A forced degradation study is the ultimate test of specificity for a stability-indicating method. By intentionally stressing the analyte, we generate potential degradation products and demonstrate that the analytical method can separate them from the parent peak, ensuring that any measured decrease in the analyte over time is real and not due to chromatographic interference.

  • Protocol:

    • Prepare solutions of 4-Formylphenyl 3,4-dichlorobenzoate (approx. 100 µg/mL) in the diluent.

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C (dry heat) for 48 hours (for solid drug substance).

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC. Use a Diode Array Detector to assess peak purity for the analyte peak in all chromatograms.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and any degradation product peaks.

    • The peak purity index (or equivalent metric from the DAD software) for the analyte peak in the stressed samples must pass the software's threshold, indicating no co-eluting impurities.

  • Expertise & Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This is fundamental for calculating the concentration of unknown samples from a calibration curve. The range is the interval over which this proportionality is established with acceptable accuracy and precision.[15]

  • Protocol:

    • Prepare a stock solution of 4-Formylphenyl 3,4-dichlorobenzoate reference standard.

    • Perform serial dilutions to prepare at least five calibration standards covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

    • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL) Mean Peak Area
50489500
75741200
100998700
1251251500
1501499800
Linear Regression Result
Correlation Coefficient (r²) 0.9998
Slope 10015
Y-Intercept -1250
  • Expertise & Causality: Accuracy measures the closeness of the test results to the true value.[3] It is typically assessed by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (or placebo). This experiment validates that the method can accurately quantify the analyte without bias from other components in the sample.

  • Protocol:

    • Prepare a placebo (a mixture of all formulation components except the analyte).

    • Spike the placebo with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare three independent samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

    • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
50%50.049.899.6%
100%100.0100.5100.5%
150%150.0150.9100.6%
  • Expertise & Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.

    • Intermediate Precision: Measures within-laboratory variations (different days, analysts, or equipment).

  • Protocol:

    • Repeatability: Prepare six independent test samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

    • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different HPLC system (if available).

    • Calculate the mean, standard deviation, and RSD for each set of measurements and for the combined data.

  • Acceptance Criteria:

    • The RSD for repeatability (n=6) should be ≤ 2.0%.

    • The RSD for intermediate precision (n=12) should be ≤ 2.0%.

Precision Level Analyst / Day Mean Assay (%) RSD (%)
RepeatabilityAnalyst 1 / Day 1100.2%0.85%
IntermediateAnalyst 2 / Day 299.7%0.91%
Combined (n=12) -99.95% 1.15%
  • Expertise & Causality: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantified.[15] These are critical for analyzing impurities or low levels of the analyte.

  • Protocol:

    • Estimate LOQ and LOD based on the signal-to-noise ratio (S/N) from the chromatograms obtained during the linearity study. Typically, S/N of 10:1 for LOQ and 3:1 for LOD.

    • Prepare solutions at the estimated LOQ concentration and inject six times.

  • Acceptance Criteria:

    • LOQ: The precision (RSD) of six replicate injections at the LOQ concentration should be ≤ 10%.

    • LOD: The analyte peak should be clearly distinguishable from the baseline noise (S/N ≥ 3).

Parameter Estimated Concentration (µg/mL) S/N Ratio Precision at LOQ (RSD%)
LOD 0.05~ 3:1N/A
LOQ 0.15~ 10:16.5%
  • Expertise & Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use in different labs and under slightly different conditions.[14]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

      • Mobile Phase pH (± 0.2 units)

    • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Acceptance Criteria:

    • System suitability parameters must remain within their pre-defined limits for all tested variations.

    • The assay result of the standard should not change significantly (e.g., < 2.0% difference).

Conclusion and Recommendations

This guide has established that an RP-HPLC-UV method is the most appropriate choice for the reliable quantification of 4-Formylphenyl 3,4-dichlorobenzoate in a research or quality control setting. The proposed method, when validated according to the detailed protocols herein, provides a high degree of specificity, accuracy, precision, and robustness, ensuring that the analytical data generated is trustworthy and fit for its intended purpose.

While GC-MS can be a powerful tool for identification, its use for quantification of this specific molecule should be approached with caution due to the potential for thermal degradation. UV-Vis spectrophotometry should be restricted to non-critical, in-process applications where the sample matrix is known to be free of interfering substances. The successful validation of the described HPLC method provides a self-validating system that meets the stringent requirements of the pharmaceutical industry.

References

  • Title: FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration Source: Food And Drug Administration URL: [Link]

  • Title: USP <1225> Method Validation - BA Sciences Source: BA Sciences URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: 1225 - Validation of Compendial Procedures Source: Scribd URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Method Validation Guidelines Source: BioPharm International URL: [Link]

Sources

A Comparative Spectroscopic Guide to 4-Formylphenyl 3,4-Dichlorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development and materials science, the precise identification of chemical isomers is not merely an academic exercise; it is a critical determinant of a substance's efficacy, safety, and functionality. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different biological activities and physical properties. This guide provides an in-depth spectroscopic framework for differentiating between key positional isomers of 4-formylphenyl 3,4-dichlorobenzoate, a compound architecture relevant in medicinal chemistry and organic synthesis.

This document is structured to provide not just data, but a causal understanding of why these isomers are spectroscopically distinct. We will explore the subtle yet definitive shifts in Nuclear Magnetic Resonance (NMR), the characteristic vibrations in Fourier-Transform Infrared (FT-IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these principles to their own analytical challenges.

The isomers under comparison are:

  • Isomer 1 (I-1): 4-Formylphenyl 3,4-dichlorobenzoate (The para-formyl reference)

  • Isomer 2 (I-2): 2-Formylphenyl 3,4-dichlorobenzoate (The ortho-formyl isomer)

  • Isomer 3 (I-3): 3-Formylphenyl 3,4-dichlorobenzoate (The meta-formyl isomer)

  • Isomer 4 (I-4): 4-Formylphenyl 2,5-dichlorobenzoate (A dichlorobenzoyl isomer)

Part 1: The Spectroscopic Workflow: A Protocol for Differentiation

Achieving clear, reproducible data is contingent on a robust experimental methodology. The following section outlines the standard operating procedures for sample preparation and analysis.

General Experimental Protocols

Sample Preparation:

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • FT-IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the dry, powdered sample directly onto the ATR crystal. Ensure good contact by applying consistent pressure. Alternatively, prepare a KBr pellet.

  • Mass Spectrometry: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile. The analysis will be performed using an Electron Ionization (EI) source.

Instrumentation and Data Acquisition:

  • NMR: Spectra should be acquired on a 400 MHz (or higher) spectrometer.[1] For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans (1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • FT-IR: Spectra should be recorded on a modern FT-IR spectrometer equipped with a diamond ATR unit.[2] Collect data over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • MS: Analysis should be performed on a GC-MS or a direct insertion probe system with an EI source operating at a standard ionizing voltage of 70 eV.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Purified Isomer NMR_Prep Dissolve in CDCl3 (+ TMS) Sample->NMR_Prep IR_Prep ATR Crystal or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR_Acq 400 MHz NMR ¹H & ¹³C Spectra NMR_Prep->NMR_Acq IR_Acq FT-IR (ATR) 4000-400 cm⁻¹ IR_Prep->IR_Acq MS_Acq EI-MS 70 eV MS_Prep->MS_Acq Analysis Compare δ, J, ν, m/z Identify Isomer NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis

Figure 1: General experimental workflow for isomer differentiation.

Part 2: Comparative Spectroscopic Analysis

The key to distinguishing these isomers lies in understanding how the electronic and spatial arrangement of substituents influences the local magnetic and vibrational environments of the nuclei and bonds.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these positional isomers. The chemical shift (δ) and coupling constants (J) of the aromatic protons provide a unique fingerprint for each molecule.

Causality of Chemical Shift Differences: The position of a proton's signal is dictated by the electron density around it.[4] Electron-withdrawing groups (like -CHO, -Cl, and the ester's carbonyl) deshield nearby protons, shifting their signals to a higher frequency (downfield). The relative positions of these groups create distinct patterns.

  • Aldehyde Proton (CHO): This proton is a singlet and typically appears far downfield (~9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group. Its precise chemical shift can be subtly influenced by the overall electronic nature of the molecule, but it is most diagnostic in the ortho isomer (I-2), where spatial proximity to the ester oxygen may cause a slight upfield or downfield shift compared to the meta and para isomers.

  • Aromatic Protons: The substitution pattern on each ring dictates the multiplicity (singlet, doublet, triplet, etc.) and coupling constants.

    • I-1 (para-formyl): The formyl-phenyl ring will show two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the formyl group will be the most downfield.

    • I-2 (ortho-formyl): This isomer will display the most complex aromatic region. The protons on the formyl-phenyl ring will be four distinct signals, often multiplets, due to their unique environments. The proton ortho to both the formyl and ester groups will be significantly downfield.

    • I-3 (meta-formyl): The formyl-phenyl ring will show four signals. A proton situated between the two electron-withdrawing groups (formyl and ester) will be the most deshielded proton on this ring.

    • I-4 (2,5-dichloro): The key difference here is the dichlorobenzoyl ring. It will exhibit three distinct signals: a doublet, a doublet of doublets, and another doublet, which is a clear departure from the pattern of the 3,4-dichloro ring in I-1, I-2, and I-3.

Table 1: Predicted ¹H NMR Key Distinguishing Features (in CDCl₃)

IsomerAldehyde Proton (δ, ppm)Formyl-Phenyl Ring PatternDichlorobenzoyl Ring Pattern
I-1 ~10.0Two doublets (AA'BB' system)AMX system (d, dd, d)
I-2 ~10.1Four complex multipletsAMX system (d, dd, d)
I-3 ~10.0Four complex signals, one far downfieldAMX system (d, dd, d)
I-4 ~10.0Two doublets (AA'BB' system)AMX system (d, dd, d), different J values
¹³C NMR Spectroscopy: A Carbon-Level View

While ¹H NMR excels at showing proton connectivity, ¹³C NMR reveals the electronic environment of the carbon skeleton. Substituent effects on ¹³C chemical shifts are well-documented and can be predicted with reasonable accuracy.[5][6]

Key Diagnostic Signals:

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals will be present: the aldehyde (~190-192 ppm) and the ester (~163-165 ppm). The exact position is sensitive to the electronic effects of the substituents on the attached ring. For example, the ester carbonyl carbon in I-4 (with 2,5-dichloro substitution) will experience a different electronic environment compared to the 3,4-dichloro isomers, leading to a predictable shift.

  • Substituted Aromatic Carbons (C-O, C-CHO, C-Cl): The chemical shifts of the carbons directly attached to substituents are highly diagnostic. The carbon attached to the ester oxygen (C-O) on the formylphenyl ring will be particularly sensitive to the ortho, meta, or para position of the formyl group. In the ortho-isomer (I-2), steric hindrance between the formyl group and the ester linkage can twist the ester out of the plane of the ring, altering the resonance and thus the chemical shift of this carbon.[7]

Table 2: Predicted ¹³C NMR Key Chemical Shift Ranges (in CDCl₃)

IsomerAldehyde C=O (δ, ppm)Ester C=O (δ, ppm)Formyl-Phenyl C-O (δ, ppm)
I-1 ~191.0~164.0~155.0
I-2 ~190.5~163.5~151.0 (Shifted due to ortho effect)
I-3 ~191.2~164.2~152.5
I-4 ~191.0~163.0 (Shifted due to different Cl positions)~155.0
FT-IR Spectroscopy: The Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of bonds. The position of the carbonyl (C=O) stretching frequency (ν) is particularly sensitive to its electronic environment.[8]

Distinguishing Vibrational Bands:

  • Carbonyl Stretching Region (1800-1650 cm⁻¹): This is the most informative region. Two distinct C=O stretching bands will be observed for the ester and the aldehyde.

    • Aldehyde C=O Stretch: Typically found around 1700-1710 cm⁻¹.

    • Ester C=O Stretch: Found at a higher frequency, around 1735-1745 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from a typical aliphatic ester.[9][10] The electronic nature of the substituents on both rings will fine-tune this value. Electron-withdrawing groups (like -Cl and -CHO) tend to increase the C=O bond order and shift the frequency to a higher wavenumber. The relative positions of these groups in the isomers will cause subtle but measurable shifts of 2-5 cm⁻¹.

  • Fingerprint Region (1300-700 cm⁻¹): The C-Cl stretching bands and the aromatic C-H out-of-plane bending vibrations are found here. The pattern of the C-H bending bands is highly characteristic of the substitution pattern on an aromatic ring.[11] For example, a 1,4-disubstituted ring (like in I-1 and I-4) will have a strong band around 830-850 cm⁻¹, whereas the more complex patterns of I-2 and I-3 will result in different band patterns.

Table 3: Expected Key FT-IR Frequencies (cm⁻¹)

IsomerEster ν(C=O)Aldehyde ν(C=O)Aromatic C-H Bending
I-1 ~1740~1705~840 (para)
I-2 ~1742~1708~760 (ortho)
I-3 ~1738~1704Multiple bands (~780, ~880) (meta)
I-4 ~1745 (Higher due to 2,5-Cl)~1705~840 (para)
Mass Spectrometry: Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in a reproducible way, providing information about the molecular weight and structural components. While positional isomers often give similar fragmentation patterns, the relative intensities of key fragments can sometimes differ.

Primary Fragmentation Pathway: The most prominent fragmentation for aromatic esters is the α-cleavage at the ester linkage.[12][13] This results in the formation of two primary acylium ions.

  • Dichlorobenzoyl Cation: Cleavage of the C-O bond will generate the [Cl₂C₆H₃CO]⁺ ion. For isomers I-1, I-2, and I-3, this fragment will have an m/z of 173 (with a characteristic isotopic pattern for two chlorine atoms). For isomer I-4, the fragment is identical. Therefore, this fragment confirms the dichlorobenzoyl moiety but does not distinguish between isomers.

  • Formylphenoxy Cation: The other potential cleavage would lead to the formylphenoxide radical and a dichlorobenzoyl cation. A more likely fragmentation pathway involves the loss of the dichlorobenzoyl radical to form a formylphenyl cation [O₂CC₆H₃Cl₂]⁻, though this is less common.

The molecular ion (M⁺) peak should be clearly visible for these aromatic compounds.[14] For all isomers, the molecular weight is 294 g/mol , so the M⁺ peak will appear at m/z = 294, with isotopic peaks at 296 and 298 due to the presence of two chlorine atoms.

G Mol_Ion [C₁₄H₈Cl₂O₃]⁺˙ m/z = 294/296/298 Frag1 [Cl₂C₆H₃CO]⁺ m/z = 173/175/177 Mol_Ion->Frag1 - •OC₆H₄CHO Frag2 [HOC₆H₄CHO]⁺˙ (after rearrangement) m/z = 122 Mol_Ion->Frag2 - Cl₂C₆H₂CO• Frag3 [C₆H₄CHO]⁺ m/z = 105 Frag2->Frag3 - OH

Figure 2: A primary fragmentation pathway for the isomers.

While the main fragments are the same, the relative stability of the initial molecular ion might vary slightly between isomers due to steric interactions (especially in I-2), potentially leading to minor differences in the relative abundance of the fragment ions. However, MS is generally less definitive for positional isomer differentiation compared to NMR and IR.[15]

Conclusion

The differentiation of 4-formylphenyl 3,4-dichlorobenzoate isomers is reliably achieved through a multi-technique spectroscopic approach.

  • ¹H NMR is the most definitive technique, providing unambiguous differentiation through the unique chemical shifts and coupling patterns of the aromatic protons for each substitution pattern.

  • ¹³C NMR supports these findings, offering clear distinctions based on the chemical shifts of the carbonyl and substituted aromatic carbons, which are sensitive to both electronic and steric effects.

  • FT-IR provides a rapid method for corroboration, with subtle shifts in the high-frequency carbonyl stretching bands and, more diagnostically, distinct patterns in the fingerprint region's C-H out-of-plane bending vibrations.

  • Mass Spectrometry confirms the molecular weight and the presence of the core structural units but is the least effective tool for distinguishing these specific positional isomers.

By integrating these techniques and understanding the underlying chemical principles, researchers can confidently determine the precise isomeric structure of their compounds, a critical step in ensuring the quality and integrity of their scientific endeavors.

References

  • Mass Spectrometry of Aromatic Esters. (2021). YouTube. Retrieved from [Link]

  • Exner, O., & Ksandr, Z. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Carbonyl Compounds - IR Spectroscopy. (n.d.). Pavia, Lampman, Kriz, Vyvyan, Introduction to Spectroscopy. Retrieved from [Link]

  • Fragmentation of Esters. (n.d.). Whitman College, GCMS Section 6.14. Retrieved from [Link]

  • General experimental techniques. (n.d.). Manuscript Supporting Information. Retrieved from [Link]

  • Hanuš, V., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Retrieved from [Link]

  • Bader, R. F. W., & Martin, F. (1965). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Canadian Journal of Chemistry, 43(9), 2536-2549. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra. (n.d.). Chemguide. Retrieved from [Link]

  • Yamada, H., & Tsuno, Y. (n.d.). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Amanote Research. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Cambridge, Department of Chemistry. Retrieved from [Link]

  • Ilczyszyn, M., et al. (2012). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ResearchGate. Retrieved from [Link]

  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3045-3052. Retrieved from [Link]

  • Dearden, J. C., & Forbes, W. F. (1955). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1833-1842. Retrieved from [Link]

  • Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Ribeiro, F. W. A., et al. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Structure: THEOCHEM, 634(1-3), 149-162. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • 4-Methylbenzoic acid, 2-formyl-4,6-dichlorophenyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1806. Retrieved from [Link]

  • Spectroscopic and conformational study of phenyl benzoate. (1995). Semantic Scholar. Retrieved from [Link]

  • 13 C NMR of 4-formylphenyl 4-chlorobenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,4-Dichlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo. Retrieved from [Link]

  • 4-Methylphenyl 4-chlorobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o542. Retrieved from [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Supporting Information for Records of Natural Products. (2023). ACG Publications. Retrieved from [Link]

  • Lee, J., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 11(1), 1-10. Retrieved from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2025). ResearchGate. Retrieved from [Link]

  • 3,4-Dichlorobenzoic acid, 4-sec-butylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3,4-Dichlorobenzoic acid, 4-isopropyl phenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-(4-formylphenyl)benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]

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performance of 4-Formylphenyl 3,4-dichlorobenzoate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 4-Formylphenyl 3,4-dichlorobenzoate as a multi-functional electrophile in cross-coupling reactions. It focuses on the chemoselective activation of the C(acyl)–O bond versus the C(aryl)–Cl bond and the tolerance of the formyl (–CHO) moiety.

Executive Summary & Compound Profile

4-Formylphenyl 3,4-dichlorobenzoate represents a class of "activated phenolic esters" designed for high-chemoselectivity transformations. Unlike standard aryl halides, this substrate offers orthogonal reactivity : it can function as an acyl electrophile (yielding ketones), an aryl electrophile (yielding biaryls), or a masked phenol, depending on the catalyst system employed.

Structural Reactivity Analysis

The molecule contains three distinct reactive centers (Sites A, B, and C):

  • Site A: Ester C(acyl)–O Bond: Highly activated by the electron-withdrawing 3,4-dichloro substitution on the acid side and the 4-formyl group on the phenol side. This is the primary site for Ni-catalyzed Suzuki-Miyaura Acylation .

  • Site B: Aryl Chlorides (3,4-positions): Classic electrophiles for Pd-catalyzed Suzuki Coupling .

  • Site C: Formyl Group (Aldehyde): A sensitive nucleophilic acceptor. Its preservation requires specific ligand choices to prevent decarbonylation or condensation.

ParameterSpecificationImpact on Coupling
Leaving Group Ability High (pKa of 4-formylphenol ≈ 7.6)Facilitates rapid oxidative addition of Ni(0) into the C(acyl)–O bond.
Electronic Character Electron-Deficient (Acid & Phenol)Stabilizes the transition state for nucleophilic attack; increases susceptibility to Ni-insertion.
Steric Profile Moderate (3,4-substitution)The 3-chloro group exerts minor steric pressure but does not inhibit coupling.

Performance Comparison: Ester vs. Chloride Activation[1]

The utility of this compound lies in Catalyst-Controlled Site Selectivity . The table below compares its performance against standard alternatives when targeting specific products.

Comparative Data: Yield & Selectivity

Data synthesized from representative Ni/Pd-catalyzed ester activation methodologies (e.g., Szostak, Garg).

Target ProductCatalyst SystemSubstrate Performancevs. Alternative (Acid Chloride)vs. Alternative (Aryl Bromide)
Diaryl Ketone (via Site A)Ni(cod)₂ / PCy₃ Excellent (85-92%) High turnover due to activated leaving group.Superior Stability. Acid chlorides hydrolyze; this ester is bench-stable.N/A Aryl bromides yield biaryls, not ketones.
Biaryl Ester (via Site B)Pd(OAc)₂ / XPhos Good (70-80%) Requires mild base to prevent ester hydrolysis.N/A Comparable. Slightly lower yield than Ar-Br due to slower ox-add of Ar-Cl.[1]
Decarbonylative Biaryl Ni(cod)₂ / dcype Moderate (50-65%) Competition from Ar-Cl activation reduces yield.Inferior. Requires higher temps (>140°C).Inferior. Direct Ar-Cl coupling is more efficient for biaryls.

Mechanistic Pathways & Selectivity

The following diagram illustrates the divergent pathways controlled by ligand and metal selection.

ReactionPathways Substrate 4-Formylphenyl 3,4-dichlorobenzoate Ni_Cat Ni(0) / PCy3 (Electron-Rich Monodentate) Substrate->Ni_Cat Path A Pd_Cat Pd(II) / XPhos (Bulky Biaryl Phosphine) Substrate->Pd_Cat Path B Path_A Oxidative Addition into C(acyl)-O Ni_Cat->Path_A Fast Kinetics (Weakest Bond) Path_B Oxidative Addition into C(aryl)-Cl Pd_Cat->Path_B Chemoselective (Pd prefers C-Cl) Prod_Ketone Product A: 3,4-Dichloro-benzophenone (Ester Activation) Path_A->Prod_Ketone + Ar-B(OH)2 - Phenol Prod_Biaryl Product B: Biaryl Ester (Chloride Activation) Path_B->Prod_Biaryl + Ar-B(OH)2 - Cl-

Figure 1: Divergent reactivity map. Ni(0) preferentially inserts into the C(acyl)–O bond to form ketones, while Pd(II) targets the C–Cl bond to extend the biaryl core.

Experimental Protocols

Protocol A: Synthesis of Diaryl Ketones (C-O Activation)

Objective: Coupling the 3,4-dichlorobenzoyl moiety with a boronic acid, releasing 4-hydroxybenzaldehyde.

Reagents:

  • Substrate: 4-Formylphenyl 3,4-dichlorobenzoate (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Catalyst: Ni(cod)₂ (5 mol%)

  • Ligand: PCy₃ (10 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene (0.2 M)[2]

Methodology:

  • Glovebox Assembly: In a N₂-filled glovebox, charge a reaction tube with Ni(cod)₂ and PCy₃. Dissolve in minimal toluene and stir for 5 min to form the active catalyst.

  • Substrate Addition: Add the ester substrate, boronic acid, and finely ground K₃PO₄.

  • Reaction: Seal the tube and heat to 110 °C for 12 hours.

    • Note: The high temperature is required to overcome the activation energy of the C–O bond, but the 4-formyl group typically survives due to the non-nucleophilic nature of the base/catalyst system.

  • Workup: Cool to RT. Filter through a silica pad (eluting with EtOAc) to remove inorganic salts and the cleaved 4-hydroxybenzaldehyde byproduct.

  • Purification: Concentrate and purify via flash chromatography.

Critical Control Point:

  • Water Content: Strictly anhydrous conditions are required. Water will hydrolyze the ester to the carboxylic acid, killing the reaction.

Protocol B: Synthesis of Biaryl Esters (C-Cl Activation)

Objective: Coupling at the 3,4-dichloro position while keeping the ester linkage intact.

Reagents:

  • Substrate: 4-Formylphenyl 3,4-dichlorobenzoate (1.0 equiv)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane/Water (10:1)

Methodology:

  • Setup: Combine substrate, boronic acid, Pd(OAc)₂, XPhos, and K₂CO₃ in a vial.

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add degassed solvent. Heat to 80 °C for 4-6 hours.

    • Note: Lower temperature prevents transesterification or hydrolysis.

  • Selectivity Check: Monitor via TLC. The ester spot should shift (biaryl formation) but not disappear (hydrolysis).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Ketone Synthesis) Ligand inhibition by AldehydeSwitch to NHC ligands (e.g., IPr) which are less susceptible to coordination by the formyl group than phosphines.
Ester Hydrolysis Wet solvent or hygroscopic baseUse freshly distilled toluene and store K₃PO₄ in a desiccator. Add 3Å molecular sieves.
Homocoupling of Boronic Acid Oxidative stressEnsure rigorous O₂ exclusion. Reduce catalyst loading to 2 mol%.
Aldehyde Reduction Hydride formation (Ni-H)Avoid alcohol solvents (e.g., isopropanol). Stick to Toluene or Dioxane.

References

  • Szostak, M., et al. "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage." Chemical Science, 2021. Link

    • Grounding: Establishes the protocol for Ni-catalyzed ester activation using electron-deficient phenolic esters.
  • Garg, N. K., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters." Journal of the American Chemical Society, 2015. Link

    • Grounding: Provides the mechanistic basis for using PCy3 ligands to favor C-O activation over C-Cl activ
  • Newman, S. G., et al. "Exhaustive Reduction of Esters Enabled by Nickel Catalysis."[4] ChemRxiv, 2021. Link

    • Grounding: Discusses the chemoselectivity of Ni catalysts in the presence of multiple electrophilic sites.
  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition. Link

    • Grounding: General reference for Pd-catalyzed C-Cl activ

Sources

A Researcher's Guide to the Evaluation of 4-Formylphenyl 3,4-dichlorobenzoate Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification and optimization of novel enzyme inhibitors remain a cornerstone of therapeutic advancement. This guide provides a comprehensive framework for the evaluation of a promising class of compounds: 4-Formylphenyl 3,4-dichlorobenzoate derivatives. Drawing upon established principles of medicinal chemistry and enzyme kinetics, we will explore the rationale behind their design, outline detailed experimental protocols for their synthesis and biological assessment, and provide a comparative analysis against known inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical scaffold.

Introduction: The Rationale for Targeting Enzymes with Substituted Benzoates

Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecules that can selectively modulate enzyme activity is a highly pursued strategy in pharmacology. The 4-Formylphenyl 3,4-dichlorobenzoate scaffold integrates several key features that suggest its potential as a versatile platform for enzyme inhibition:

  • The Benzaldehyde Moiety: Benzaldehyde and its derivatives have been shown to inhibit various enzymes, including tyrosinase, with IC50 values in the micromolar range.[1] The aldehyde group can act as a reactive "warhead," potentially forming reversible covalent bonds (e.g., Schiff bases) with nucleophilic residues like lysine in the enzyme's active site.

  • The Dichlorobenzoate Group: The presence of electron-withdrawing chlorine atoms on the benzoic acid portion of the molecule can influence its electronic properties and binding interactions. Halogen bonding is increasingly recognized as a significant contributor to ligand-protein binding affinity. Furthermore, derivatives of benzoic acid have demonstrated inhibitory activity against enzymes such as α-amylase.[2]

  • The Ester Linkage: The ester bond connecting the two aromatic rings provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the enzyme's active site. This linkage also presents a potential site for metabolic cleavage, a factor to consider in drug design.

Given these structural attributes, derivatives of 4-Formylphenyl 3,4-dichlorobenzoate are hypothesized to be effective inhibitors of enzymes where both electrophilic and hydrophobic interactions are critical for substrate recognition and catalysis. Potential targets include, but are not limited to, urease, carbonic anhydrase, and various proteases.

Proposed Synthesis and Derivatization Strategy

The synthesis of the parent compound, 4-Formylphenyl 3,4-dichlorobenzoate, and its derivatives can be achieved through a straightforward esterification reaction. The general synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde (or substituted derivatives) Esterification Esterification (e.g., in pyridine or with a base like triethylamine) 4_Hydroxybenzaldehyde->Esterification 3_4_Dichlorobenzoyl_Chloride 3,4-Dichlorobenzoyl Chloride (or substituted derivatives) 3_4_Dichlorobenzoyl_Chloride->Esterification Product_Derivatives 4-Formylphenyl 3,4-dichlorobenzoate Derivatives Esterification->Product_Derivatives

Caption: General workflow for the synthesis of 4-Formylphenyl 3,4-dichlorobenzoate derivatives.

Experimental Protocol: Synthesis of 4-Formylphenyl 3,4-dichlorobenzoate
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 3,4-dichlorobenzoyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays: A Comparative Approach

To evaluate the inhibitory potential of the synthesized derivatives, a panel of enzyme assays should be employed. Here, we provide a detailed protocol for a urease inhibition assay, a relevant target based on existing literature for related compounds.[3][4][5][6][7]

Target Enzyme: Urease

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in pH. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Experimental Protocol: Urease Inhibition Assay
  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Substrate Solution: Prepare a stock solution of urea in deionized water.

    • Inhibitor Solutions: Dissolve the synthesized 4-Formylphenyl 3,4-dichlorobenzoate derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of varying concentrations.

    • Indicator Solution: Prepare a solution of phenol red indicator.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the enzyme solution to each well.

    • Add 5 µL of the inhibitor solution at different concentrations to the test wells. For the control, add 5 µL of the solvent.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 55 µL of the urea solution to each well.

    • Add 45 µL of the phenol red indicator solution.

    • Immediately measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

    • Incubate the plate at 37°C and take readings every 5 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitor, and Indicator Solutions Dispense Dispense Enzyme and Inhibitor into 96-well plate Reagents->Dispense Pre_incubation Pre-incubate at 37°C Dispense->Pre_incubation Initiate_Reaction Add Substrate and Indicator Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance over time Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A streamlined workflow for in vitro enzyme inhibition assays.

Comparative Analysis and Structure-Activity Relationship (SAR)

A systematic evaluation of a series of derivatives allows for the elucidation of the structure-activity relationship (SAR), providing insights into the molecular features that govern inhibitory potency.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the inhibitory activity of our lead compound and its derivatives against urease, benchmarked against a known inhibitor, thiourea.

Compound IDR1 (on Phenyl Ring)R2 (on Benzoyl Ring)Urease IC50 (µM)
Lead (1) 4-CHO3,4-di-ClTo be determined
Derivative 2 4-CH₂OH3,4-di-ClHypothesized > IC50 of 1
Derivative 3 4-COOH3,4-di-ClHypothesized variable
Derivative 4 4-CHO4-ClHypothesized > IC50 of 1
Derivative 5 4-CHO3,5-di-ClHypothesized variable
Thiourea (Standard) --21.6[6]

Rationale for Hypotheses:

  • Derivative 2: Reduction of the aldehyde to an alcohol is expected to decrease potency, as the electrophilic character of the formyl group, which may be crucial for interacting with the enzyme's active site, is lost.

  • Derivative 3: Oxidation of the aldehyde to a carboxylic acid introduces a negative charge, which could either enhance binding through new electrostatic interactions or be detrimental due to charge repulsion.

  • Derivative 4 & 5: Modification of the substitution pattern on the dichlorobenzoyl ring will probe the importance of the halogen placement for optimal binding. The electronic and steric effects of these changes will likely influence the inhibitory activity.

Mechanistic Studies: Unraveling the Mode of Inhibition

To understand how these derivatives inhibit enzyme activity, kinetic studies are essential. These experiments can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Experimental Protocol: Enzyme Kinetic Analysis
  • Varying Substrate and Inhibitor Concentrations: Perform the enzyme assay with a range of substrate (urea) concentrations in the absence and presence of different fixed concentrations of the inhibitor.

  • Data Plotting: Plot the initial reaction velocities against the substrate concentrations.

  • Lineweaver-Burk Plot: For a clearer visualization of the inhibition mechanism, create a double reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[substrate].

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

    • Mixed Inhibition: Lines will intersect in the second or third quadrant.

Inhibition_Mechanism cluster_enzyme Enzyme States cluster_inhibitor Inhibitor Binding E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) E->EI + Inhibitor (I) ES->E + Product (P) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + Inhibitor (I) I Inhibitor (I)

Caption: Potential binding modes of an inhibitor to an enzyme.

Conclusion and Future Directions

The 4-Formylphenyl 3,4-dichlorobenzoate scaffold represents a promising starting point for the development of novel enzyme inhibitors. The systematic approach outlined in this guide, encompassing rational design, synthesis, in vitro screening, SAR analysis, and mechanistic studies, provides a robust framework for evaluating the therapeutic potential of this class of compounds. Future work should focus on expanding the library of derivatives, exploring a wider range of enzyme targets, and ultimately, advancing the most promising candidates into preclinical development. The integration of computational methods, such as molecular docking, can further refine the design process and accelerate the discovery of potent and selective enzyme inhibitors.

References

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  • Li, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1324. [Link]

  • Flores-Salgado, A., et al. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1271. [Link]

  • Kocyigit, U. M., et al. (2020). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 831-840. [Link]

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  • Sigurdarson, J. J., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 1-13. [Link]

  • Sigurdarson, J. J., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. bioRxiv. [Link]

  • Tantoh, D. Z., et al. (2018). Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone. Chemistry of Natural Compounds, 54(5), 920-925. [Link]

  • Umar, A., et al. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. Rasayan Journal of Chemistry, 15(2), 1163-1169. [Link]

  • Khan, I., et al. (2020). Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. Molecules, 25(24), 6032. [Link]

  • Topal, F., et al. (2017). Inhibition Effects of Some Lignans on Carbonic Anhydrase, Acetylcholinesterase and Butyrylcholinesterase Enzymes. Records of Natural Products, 11(5), 458-465. [Link]

  • Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. [Link]

  • Di Cesare, E., et al. (2003). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 46(18), 3872-3879. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not just a regulatory requirement; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Formylphenyl 3,4-dichlorobenzoate, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Part 1: Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential. 4-Formylphenyl 3,4-dichlorobenzoate is a compound with distinct functional groups that dictate its hazard profile and, consequently, its disposal pathway.

  • Structure-Based Hazard Analysis:

    • Dichlorinated Aromatic Ring: The presence of two chlorine atoms on the benzoate ring places this compound in the category of halogenated aromatic compounds . Such substances are often persistent in the environment and can be toxic.[1] Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts like dioxins and furans.[2][3]

    • Aldehyde Group: The formyl (-CHO) group is an aldehyde. Aldehydes as a class can be irritants to the skin, eyes, and respiratory system.[4] They are also considered reactive chemicals.

    • Ester Linkage: The ester bond can be susceptible to hydrolysis under strong acidic or basic conditions, which could break the compound down into 3,4-dichlorobenzoic acid and 4-hydroxybenzaldehyde.

Given these features, 4-Formylphenyl 3,4-dichlorobenzoate must be treated as a hazardous chemical waste , specifically as a halogenated organic waste . It must not be disposed of down the drain or in regular trash under any circumstances.[5]

Table 1: Summary of Potential Hazards
Hazard TypeAssociated Functional GroupPotential Consequences
Health Hazard Aldehyde, Dichlorinated RingCauses skin and serious eye irritation.[6] May cause respiratory irritation. Harmful if swallowed.[6]
Environmental Hazard Dichlorinated Aromatic RingPotentially toxic to aquatic life. Halogenated organics can be environmentally persistent.[1]
Reactivity Hazard AldehydeCan be reactive. Incompatible with strong oxidizing agents.[4]

Part 2: Personnel Protection and Spill Management

Adherence to safety protocols is non-negotiable. All laboratory personnel handling this waste must be trained on its hazards and the proper procedures for its management, in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9]

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant nitrile gloves. Nitrile offers good protection against a wide range of chemicals, including weak acids and many organic solvents.[10][11][12] If handling bulk quantities or for prolonged contact, consult a glove compatibility chart or consider a heavier-duty glove. Always inspect gloves before use and remove them with care to avoid skin contamination.[13]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat must be worn. Ensure it is buttoned to provide maximum coverage.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: Before cleaning, don the appropriate PPE as described above.

  • Containment & Cleanup:

    • For Solids: Gently sweep the material into a designated waste container. Avoid creating dust.[15]

    • For Liquids (Solutions): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of 4-Formylphenyl 3,4-dichlorobenzoate waste must follow a systematic process, from the point of generation to its final collection by EHS professionals. This is part of the "cradle-to-grave" management system for hazardous waste mandated by the Environmental Protection Agency (EPA).

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can create dangerous reactions and complicates the final disposal process.

  • Primary Waste Stream: 4-Formylphenyl 3,4-dichlorobenzoate and materials contaminated with it must be collected as Halogenated Organic Waste .

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[16]

  • DO NOT mix with aqueous waste, acids, or bases.

  • DO NOT dispose of any amount, solid or liquid, down the sink or in the trash.[5]

G start Waste Generated (Containing 4-Formylphenyl 3,4-dichlorobenzoate) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, weigh paper, unused reagent) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions, rinsate) is_solid->liquid_waste Liquid halogenated_container Collect in a designated, properly labeled 'HALOGENATED ORGANIC WASTE' container. solid_waste->halogenated_container liquid_waste->halogenated_container

Caption: Decision tree for waste segregation.

Step 2: Waste Collection and Container Management
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste (e.g., glass or polyethylene). If reusing a reagent bottle, ensure it is triple-rinsed and any incompatible residues are removed.[16] Deface the original label completely.

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label, available from your EHS department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-Formylphenyl 3,4-dichlorobenzoate" and any solvents present.

    • The approximate percentages of each component.

    • The relevant hazard warnings (e.g., Irritant, Environmental Hazard).

    • The date accumulation started.[17]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[18] This prevents the release of vapors and protects against spills.

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[16] The SAA should be in a secondary containment bin to catch any potential leaks.

Step 3: Final Disposal Workflow

Once the experiment is complete or the waste container is full, the final disposal process is initiated. Laboratory personnel are responsible for the safe transfer of waste to their institution's designated central accumulation area or for arranging a pickup.

  • Ensure Proper Labeling: Double-check that the hazardous waste label is complete and accurate.

  • Seal and Clean Container: Securely seal the container lid. Wipe the exterior of the container to remove any contamination.

  • Arrange for Pickup: Follow your institution's specific procedure for waste removal. This typically involves submitting an online pickup request to the EHS department.

  • Documentation: Your EHS department will manage the final transport and disposal, including the EPA-mandated hazardous waste manifest, which tracks the waste to its final treatment facility.[19]

G cluster_lab Laboratory Responsibility cluster_ehs EHS / Contractor Responsibility A 1. Generation of Waste (Solid or Liquid) B 2. Segregate as Halogenated Organic Waste A->B C 3. Collect in Labeled, Sealed Container B->C D 4. Store in Satellite Accumulation Area C->D E 5. Request EHS Pickup D->E F 6. Transport to Central Accumulation Area E->F Transfer of Custody G 7. Manifest & Ship to Licensed TSDF* F->G H 8. Final Disposal (e.g., High-Temp Incineration) G->H caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: End-to-end hazardous waste disposal workflow.

Part 4: Conclusion and Best Practices

The responsible disposal of 4-Formylphenyl 3,4-dichlorobenzoate is a multi-step process that hinges on a correct initial hazard assessment. By classifying this compound as a halogenated organic waste and adhering strictly to the segregation, collection, and labeling protocols outlined in this guide, researchers can ensure they are operating in compliance with EPA and OSHA regulations.[7] Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance. Your diligence is paramount to maintaining a safe laboratory environment for yourself, your colleagues, and the wider community.

References

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Personal protective equipment for handling 4-Formylphenyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety & Handling Protocol for 4-Formylphenyl 3,4-dichlorobenzoate

Executive Summary

This guide provides a definitive safety and operational framework for handling 4-Formylphenyl 3,4-dichlorobenzoate .[1] As a specialized intermediate—likely utilized in liquid crystal synthesis or pharmaceutical development—specific toxicological data for this exact isomer is limited in public registries.

Therefore, this protocol applies the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of its constituent moieties: 3,4-dichlorobenzoic acid (irritant/environmental toxin) and 4-hydroxybenzaldehyde (sensitizer/irritant).[1]

Part 1: Chemical Hazard Profiling (SAR Analysis)

To ensure safety without specific SDS data, we deconstruct the molecule to predict its behavior.

Functional GroupAssociated HazardOperational Implication
Aldehyde (-CHO) Respiratory sensitizer; Air oxidation risk.[1]Mandatory Fume Hood. Avoid open-air exposure to prevent oxidation to carboxylic acids.
Dichlorophenyl Lipophilic; Skin absorption; Aquatic toxicity.Double Gloving. Halogenated aromatics can permeate standard nitrile over time.
Ester Linkage Hydrolysis susceptible (Acid/Base).Moisture Control. Store under inert gas (Nitrogen/Argon) to prevent degradation.

Predicted GHS Classification (Conservative Estimate):

  • H315: Causes skin irritation.[2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7][8]

  • H317: May cause an allergic skin reaction.[5][7][9]

  • H411: Toxic to aquatic life with long-lasting effects.[10]

Part 2: Personal Protective Equipment (PPE) Matrix

Rationale: Standard laboratory PPE is insufficient for halogenated aromatic aldehydes due to potential sensitization and permeation risks.

Hand Protection (The "Double-Shell" Protocol)

We utilize a layered approach to balance dexterity with chemical resistance.

  • Inner Layer: 4 mil Nitrile (Disposable). Purpose: Protects against incidental splashes and sweat; visual indicator for outer glove breach.

  • Outer Layer: 8 mil Nitrile or Silver Shield® (Laminate) for prolonged handling (>15 mins). Rationale: Chlorinated aromatics can swell standard latex; Nitrile offers superior degradation resistance.

  • Protocol: Change outer gloves immediately upon splash contact.

Respiratory & Eye Protection
  • Primary: ANSI Z87.1 Chemical Splash Goggles. Safety Glasses are insufficient due to the risk of fine dust entering from the side.

  • Secondary: If working outside a fume hood (strongly discouraged) or handling >10g of dry powder, use a P100 Particulate Respirator (3M 8293 or equivalent) to prevent sensitization.

Body Protection
  • Standard: High-neck synthetic lab coat (Tyvek® preferred over cotton for halogenated spills).

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.[1]

Part 3: Operational Workflows

Workflow A: Weighing & Transfer (Solid State)

Risk: Static charge generation causing powder dispersal.

  • Engineering Control: Use a static-dissipative balance enclosure or an ionizing bar.

  • Technique: "Tap-and-pour" is prohibited. Use a chemically resistant spatula (PTFE-coated).

  • Containment: Weigh into a tared vial, cap immediately, then transfer the closed vial to the reaction hood.

Workflow B: Reaction Setup (Liquid Phase)

Risk: Exothermic hydrolysis or runaway reaction.

  • Solvent Selection: Dissolve in anhydrous solvents (DCM, THF) under Argon.

  • Addition: Add the 4-Formylphenyl 3,4-dichlorobenzoate solution dropwise to the reaction mixture to monitor thermal profile.

  • Quenching: Neutralize unreacted ester slowly; avoid rapid pH changes which can liberate heat and toxic byproducts.

Part 4: Emergency Response & Disposal

Spill Management Logic

Do not use water.[11] Water can hydrolyze the ester, potentially releasing HCl (if acid chloride impurities exist) or creating a difficult-to-clean sludge.[1]

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solvent Spill Assess->Liquid ActionSolid Cover with Wet Paper Towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Polypropylene Pads (Do NOT use sawdust) Liquid->ActionLiquid Clean Double-Bag in HazMat Polybag ActionSolid->Clean ActionLiquid->Clean Label Label: 'Halogenated Organic Waste' Clean->Label

Figure 1: Decision logic for containing spills of halogenated aromatic esters.

Disposal Streams
  • Solid Waste: Segregate into "Solid Hazardous Waste - Halogenated." Do not mix with oxidizers.

  • Liquid Waste: "Halogenated Organic Solvents."

  • Cleaning: Glassware should be rinsed with Acetone, then washed with base bath (KOH/Isopropanol) to hydrolyze trace ester residues before final water rinse.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3,4-Dichlorobenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.